In-Depth Technical Guide: Chemical Properties and Synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Executive Summary In the realm of advanced organic synthesis, halogenated aryl tertiary alcohols serve as critical linchpins for the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced organic synthesis, halogenated aryl tertiary alcohols serve as critical linchpins for the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized functional materials (such as OLEDs and liquid crystals). 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) is a highly versatile, sterically hindered building block. This whitepaper provides an authoritative analysis of its chemical properties, mechanistic synthesis via Directed Ortho-Metalation (DoM), and downstream functionalization potential.
Core Chemical and Physical Profile
Understanding the fundamental properties of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol is essential for predicting its behavior in complex synthetic workflows. The molecule features a unique substitution pattern: a versatile bromine atom at the para position (relative to the alcohol), flanked by two highly electronegative fluorine atoms, and a bulky tertiary alcohol group.
Quantitative Data Summary
Property
Value / Specification
Chemical Name
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
CAS Number
1540457-06-4
Molecular Formula
C9H9BrF2O
Molecular Weight
251.07 g/mol
SMILES String
CC(C)(O)c1c(F)cc(Br)cc1F
Boiling Point
286.3 ± 35.0 °C (Predicted)
Standard Assay Purity
≥95% (Commercial standard)
Data supported by commercial chemical databases and predictive modeling ( [1]; [2]).
Mechanistic Principles of Synthesis
The synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol is a masterclass in regioselective functionalization. The most efficient route utilizes Directed Ortho-Metalation (DoM) of 1-bromo-3,5-difluorobenzene followed by nucleophilic addition to acetone.
Causality in Reagent Selection: LDA vs. n-BuLi
A common pitfall in the metalation of halogenated arenes is the unintended triggering of lithium-halogen exchange. If 1-bromo-3,5-difluorobenzene is treated with n-butyllithium (n-BuLi), the primary thermodynamic pathway is lithium-bromine exchange, yielding 3,5-difluorophenyllithium and destroying the bromine handle required for future cross-coupling.
To circumvent this, a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) must be employed. LDA's steric bulk prevents nucleophilic attack at the bromine atom. Instead, its strong basicity facilitates the abstraction of the highly acidic proton at the C4 position. This specific proton's acidity is synergistically enhanced by the inductive electron-withdrawing effects (-I effect) of the two adjacent ortho-fluorine atoms ( [3]; [4]).
Synthetic workflow for 2-(4-bromo-2,6-difluorophenyl)propan-2-ol via directed ortho-metalation.
To ensure high yields and prevent the decomposition of sensitive intermediates, the following protocol integrates rigorous environmental controls and In-Process Controls (IPCs).
Step 1: System Preparation and Purging
Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Causality: Organolithium intermediates are highly sensitive to moisture. Even trace amounts of water will prematurely protonate the aryllithium species, reverting it to the starting material.
Step 2: Substrate Cooling
Action: Dissolve 1-bromo-3,5-difluorobenzene (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.
Causality: Low temperatures are critical. At temperatures above -50 °C, halogenated aryllithium species are prone to elimination reactions, forming highly reactive benzyne intermediates that lead to complex polymerization mixtures.
Step 3: Regioselective Lithiation
Action: Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 30 minutes via a syringe pump. Maintain the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
IPC 1 (Self-Validation): Withdraw a 0.1 mL aliquot, quench in D2O, and analyze via ^1^H NMR. The complete disappearance of the C4 aromatic proton (triplet, ~δ 6.9 ppm) and incorporation of deuterium confirms quantitative metalation.
Step 4: Electrophilic Addition
Action: Add anhydrous acetone (1.5 equiv) dropwise. Stir for an additional 2 hours at -78 °C, then allow the mixture to gradually warm to 0 °C.
Causality: The carbonyl carbon of acetone acts as the electrophile, undergoing rapid nucleophilic attack by the carbanion to form a lithium alkoxide intermediate.
Step 5: Quench and Workup
Action: Quench the reaction at 0 °C by carefully adding saturated aqueous NH4Cl.
Causality: A mild proton source (NH4Cl) neutralizes the lithium alkoxide to form the final tertiary alcohol. Using strong acids (like HCl) at this stage risks acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.
Action: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 6: Purification
Action: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
IPC 2 (Self-Validation): Monitor fractions via TLC. The target compound will exhibit a significantly lower Rf value compared to the starting material due to the high polarity and hydrogen-bonding capability of the tertiary hydroxyl group.
Downstream Applications & Reactivity
The strategic value of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol lies in its dual-functionality. The molecule is engineered to participate in orthogonal reaction pathways without cross-interference.
Transition-Metal Catalysis: The aryl bromide is a prime candidate for Palladium-catalyzed cross-coupling reactions. It can undergo Suzuki-Miyaura coupling with aryl boronic acids to build extended biaryl systems, or Buchwald-Hartwig amination to form complex C-N bonds. The flanking fluorine atoms modulate the electronic density of the ring, often accelerating the oxidative addition step of the catalytic cycle.
Hydroxyl Derivatization: The tertiary alcohol can be protected using silyl ethers (e.g., TMSCl or TBDMSCl) if basic conditions are required downstream. Alternatively, it can be intentionally dehydrated under acidic conditions to yield an isopropenyl group, serving as a diene or polymerizable vinyl monomer.
Downstream derivatization pathways leveraging the aryl bromide and tertiary alcohol functionalities.
References
Orchid Chemical. "CAS#1540457-06-4 | 2-(4-bromo-2,6-Difluorophenyl) propan-2-ol Wholesale Specifications." Available at:[Link]
Royal Society of Chemistry (RSC). "Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation." RSC Advances. Available at: [Link]
Exploratory
"2-(4-Bromo-2,6-difluorophenyl)propan-2-ol" CAS number
An In-Depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) Part 1: Executive Summary In modern drug discovery and agrochemical development, the strategic decoration of aromatic scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4)
Part 1: Executive Summary
In modern drug discovery and agrochemical development, the strategic decoration of aromatic scaffolds with halogens is a cornerstone of rational drug design. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) has emerged as a highly privileged, multifunctional building block[1][2]. This specific molecule combines three distinct functional domains: an aryl bromide for transition-metal-catalyzed cross-coupling, a 2,6-difluoro substitution pattern for stereoelectronic modulation, and a tertiary alcohol that serves as both a solubilizing group and a critical hydrogen-bond pharmacophore.
Recent patent literature highlights the utility of this scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), including
α4β7
integrin inhibitors for inflammatory bowel disease and novel ion-channel ligands[3][4][5]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols for both its upstream generation and downstream functionalization.
Part 2: Structural Rationale & Physicochemical Profiling
The architectural design of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is not arbitrary; it is engineered to solve specific pharmacokinetic (PK) and synthetic challenges[6].
The Aryl Bromide Handle (C4 Position): Bromine at the para position relative to the isopropanol group provides an ideal leaving group for oxidative addition in palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
The 2,6-Difluoro Motif: Fluorine substitution ortho to the tertiary alcohol exerts a profound stereoelectronic effect.
Conformational Locking: In downstream biaryl products, the ortho-fluorines force the adjacent aromatic ring into an orthogonal conformation, minimizing off-target binding and increasing target selectivity.
The Tertiary Alcohol (Propan-2-ol Group): Unlike primary or secondary alcohols, the tertiary alcohol is highly resistant to unwanted oxidation during subsequent synthetic steps. It acts as a potent hydrogen-bond donor/acceptor, often interacting directly with target protein residues (e.g., hinge-binding in kinases or pocket-filling in integrin antagonists)[4].
Methyl 4-bromo-2,6-difluorobenzoate, the standard starting material.
Part 3: Upstream Synthesis Methodology
The most robust and scalable method for synthesizing 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol relies on the double nucleophilic addition of a Grignard reagent to methyl 4-bromo-2,6-difluorobenzoate[3][5].
Protocol 1: Grignard Addition Synthesis
This protocol is designed as a self-validating system, ensuring intermediate conversion and preventing over-reaction.
Methylmagnesium bromide (
MeMgBr
), 3.0 M in diethyl ether (3.0 equiv)[3][5]
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous
NH4Cl
solution
Step-by-Step Methodology:
Preparation: Flame-dry a 3-neck round-bottom flask under a continuous stream of dry nitrogen. Causality: Grignard reagents are highly sensitive to moisture; water will prematurely protonate the reagent to methane gas, killing the reaction.
Substrate Solvation: Dissolve methyl 4-bromo-2,6-difluorobenzoate in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.
Nucleophilic Addition: Add the 3.0 M
MeMgBr
solution dropwise over 30 minutes via a syringe pump. Causality: The reaction proceeds via a ketone intermediate. The highly exothermic nature of the addition requires strict temperature control (0 °C) to prevent solvent boiling and to suppress side reactions, such as the enolization of the transient ketone intermediate.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 16 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot should completely disappear, replaced by a more polar, UV-active spot.
Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous
NH4Cl
dropwise until gas evolution ceases. Causality: A mildly acidic quench is mandatory. Using strong acids (like HCl) at this stage would protonate the newly formed tertiary alcohol, leading to rapid E1 dehydration to an unwanted styrene derivative.
Workup: Extract the aqueous layer with dichloromethane (DCM) or diethyl ether three times. Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure to yield the target compound[5].
Part 4: Downstream Functionalization
The aryl bromide handle is primed for late-stage functionalization. Below is a highly optimized protocol for a Suzuki-Miyaura cross-coupling, frequently used to attach the 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol moiety to heterocyclic cores[4].
Charge the Vessel: Add the aryl bromide, boronic acid, and
K2CO3
to a Schlenk tube or microwave vial.
Degassing (Critical Step): Add the Dioxane/Water solvent mixture. Sparge the solution with argon or nitrogen gas for at least 15 minutes. Causality: Palladium(0) is the active catalytic species in the cycle. Molecular oxygen will rapidly oxidize Pd(0) to inactive Pd(II) complexes, halting the catalytic cycle (catalyst poisoning).
Catalyst Addition: Quickly add the
Pd(dppf)Cl2
catalyst under a positive flow of inert gas, then seal the vessel. Causality: The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle, which is specifically chosen to facilitate the reductive elimination step when dealing with sterically hindered ortho-fluoro substrates.
Heating: Heat the reaction mixture to 90 °C for 12 hours.
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography.
Part 5: Synthetic Workflow Visualization
The following diagram maps the strategic position of CAS 1540457-06-4 within a broader synthetic workflow, demonstrating its derivation from commercial precursors and its divergence into various drug classes.
Caption: Synthetic divergence of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol into distinct pharmaceutical classes.
Part 6: References
Orchid Chemical. "CAS # 1540457-06-4 | 2-(4-bromo-2,6-difluorophenyl)propan-2-ol". orchid-chemical.com. Available at:
MolPort. "2-(4-bromo-2,6-difluorophenyl)propan-2-ol | 1540457-06-4". molport.com. Available at:
Sigma-Aldrich. "2-bromo propan | 2-(4-bromo-2,6-difluorophenyl)propan-2-ol". sigmaaldrich.com. Available at:
Kanto Chemical Co., Inc. "Methyl 4-bromo-2,6-difluorobenzoate". kanto.co.jp. Available at:
Google Patents. "US7576099B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same". google.com. Available at:
Google Patents. "KR20210087480A / WO2020092394A1 - Imidazopyridine derivatives as alpha4beta7 integrin inhibitors". google.com. Available at:
Technical Whitepaper: Molecular Weight Characterization and Analytical Profiling of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Executive Summary In modern drug design and agrochemical synthesis, halogenated phenylpropanol derivatives serve as critical building blocks. Specifically, 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4)[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug design and agrochemical synthesis, halogenated phenylpropanol derivatives serve as critical building blocks. Specifically, 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4)[1] provides a unique combination of steric hindrance, metabolic stability (via di-ortho fluorination), and a versatile cross-coupling handle (para-bromine). This whitepaper provides an in-depth analysis of its molecular weight (251.07 g/mol ), isotopic distribution, and the analytical methodologies required for its precise characterization in a laboratory setting.
Chemical Identification & Structural Analysis
Understanding the exact mass and average molecular weight of a compound is paramount for mass spectrometry validation and stoichiometric calculations in synthesis. The molecular weight is derived directly from its atomic constituents, but the presence of halogens introduces specific analytical nuances.
Table 1: Physicochemical and Structural Properties
Property
Value
Causality / Significance
Chemical Name
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
IUPAC nomenclature defining the tertiary alcohol and halogen positions.
CAS Registry Number
1540457-06-4
Unique identifier for chemical databases and procurement[2].
Molecular Formula
C9H9BrF2O
Dictates the theoretical mass and elemental composition[1].
Average Molecular Weight
251.07 g/mol
Calculated using standard atomic weights; used for bulk stoichiometric dosing.
Monoisotopic Mass (
79
Br)
249.9805 Da
The exact mass of the most abundant isotopologue; critical for HRMS.
SMILES String
CC(C)(O)c1c(F)cc(Br)cc1F
Machine-readable structure for computational chemistry[1].
Theoretical Causality of Molecular Weight & Isotopic Distribution
While the average molecular weight is 251.07 g/mol , analytical scientists must account for the isotopic signature of the molecule during characterization. The presence of bromine fundamentally alters the expected mass spectrum.
Bromine Isotopic Doublet: Bromine naturally occurs as two stable isotopes:
79
Br (50.69%) and
81
Br (49.31%). Consequently, any mass spectrometric analysis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol will not yield a single peak at 251 Da. Instead, it produces a characteristic 1:1 doublet at approximately 250 Da and 252 Da.
Carbon-13 Contribution: With 9 carbon atoms in the formula (C9H9BrF2O)[1], there is an approximate 9.9% probability (9 × 1.1%) of a
13
C atom being present. This generates smaller M+1 peaks (e.g., 251 Da and 253 Da) adjacent to the main bromine doublet, which must be factored into spectral deconvolution.
To validate the molecular weight and purity of synthesized or procured 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Sample Preparation & Matrix Selection
Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.
Causality: The tertiary alcohol is prone to dehydration. Using a mild, protic solvent system ensures complete dissolution while the formic acid promotes consistent ionization in positive mode without forcing premature degradation in the vial.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: The hydrophobic nature of the difluorophenyl ring ensures retention on the C18 stationary phase, allowing separation from highly polar synthetic impurities (e.g., unreacted salts or debrominated byproducts) before they enter the mass analyzer, thereby preventing ion suppression.
Step 3: Ionization Strategy (ESI/APCI)
Action: Utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
Causality: Tertiary alcohols attached to electron-withdrawing rings (due to fluorine) often undergo in-source fragmentation. The loss of water (-18.01 Da) generates a highly stable benzylic-type carbocation. The analyst must actively monitor for the [M - H2O + H]
+
ion (m/z ~232.98 for
79
Br) rather than strictly searching for the intact[M+H]
+
ion.
Step 4: High-Resolution Detection and Validation
Action: Acquire data using an Orbitrap or Time-of-Flight (TOF) mass analyzer set to a resolution of at least 70,000 (at m/z 200).
Causality: High resolution is required to differentiate the target compound's exact mass from isobaric interferences. The software must confirm the 1:1 isotopic ratio of the
79
Br/
81
Br doublet to definitively validate the presence of the bromine atom.
Workflow Visualization
The following diagram illustrates the logical flow of the mass spectrometry validation process, highlighting the critical decision points regarding ionization and isotopic detection.
LC-HRMS workflow validating the molecular weight and isotopic signature of the brominated target.
Applications in Drug Development
From a medicinal chemistry perspective, a molecular weight of 251.07 g/mol positions this compound as an ideal Fragment-Based Drug Discovery (FBDD) starting point. It strictly adheres to Lipinski's Rule of 5 (MW < 500 Da). The strategic placement of the two fluorine atoms ortho to the propanol group sterically shields the benzylic position, significantly reducing susceptibility to cytochrome P450-mediated metabolism. Furthermore, the para-bromine serves as a highly reactive electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid diversification of the molecular scaffold in structure-activity relationship (SAR) campaigns.
References
Molport. "2-(4-bromo-2,6-difluorophenyl)propan-2-ol | 1540457-06-4". Available at:[Link]
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Abstract This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 2-(4-bromo-2,6-difluorophenyl)propan-2-ol, a valuable tertiary alcohol intermediate in the fields...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 2-(4-bromo-2,6-difluorophenyl)propan-2-ol, a valuable tertiary alcohol intermediate in the fields of pharmaceutical and materials science research. The synthesis is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document details the synthesis of the key precursor, 1-bromo-2,6-difluorobenzene, and the subsequent Grignard reaction with acetone. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of critical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.
Introduction
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with potential applications as a building block in the synthesis of complex organic molecules. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the difluorophenyl moiety can impart unique physicochemical properties to the target molecules, such as enhanced metabolic stability and binding affinity. This guide outlines a two-stage synthesis strategy, commencing with the preparation of the aryl bromide precursor followed by the construction of the tertiary alcohol via a Grignard reaction.
Synthesis of the Precursor: 1-Bromo-2,6-difluorobenzene
The synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol necessitates the availability of the precursor, 1-bromo-2,6-difluorobenzene. A common and effective method for the synthesis of aryl fluorides is the Balz-Schiemann reaction. A modification of this reaction, starting from the corresponding aniline, provides a reliable route to 1-bromo-2,6-difluorobenzene.
Reaction Scheme: Modified Balz-Schiemann Reaction
The synthesis of 1-bromo-2,6-difluorobenzene can be achieved from 2,6-difluoroaniline via a diazotization reaction followed by a bromination step, a process analogous to the Sandmeyer reaction.
Caption: Synthesis of 1-Bromo-2,6-difluorobenzene.
Experimental Protocol: Synthesis of 1-Bromo-2,6-difluorobenzene
This protocol is adapted from established procedures for the synthesis of similar aryl bromides.[1][2]
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2,6-Difluoroaniline
129.11
12.91 g
0.10
Sodium Nitrite (NaNO₂)
69.00
7.25 g
0.105
Hydrobromic Acid (HBr, 48%)
80.91
60 mL
~0.53
Copper(I) Bromide (CuBr)
143.45
15.8 g
0.11
Diethyl Ether
74.12
As needed
-
Sodium Bicarbonate (sat. soln.)
84.01
As needed
-
Anhydrous Magnesium Sulfate
120.37
As needed
-
Procedure:
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-difluoroaniline (0.10 mol) in 48% hydrobromic acid (40 mL). Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite (0.105 mol) in water (15 mL) dropwise from the dropping funnel, ensuring the temperature remains below 5 °C.
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (0.11 mol) in 48% hydrobromic acid (20 mL). Cool this solution in an ice bath.
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
The crude product can be purified by distillation under reduced pressure to yield 1-bromo-2,6-difluorobenzene.[1][3]
Synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol via Grignard Reaction
The core of this synthesis is the Grignard reaction, where the organomagnesium halide (Grignard reagent) derived from 1-bromo-2,6-difluorobenzene acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone to form the desired tertiary alcohol.[4][5][6]
Reaction Scheme
Caption: Grignard synthesis of the target compound.
Causality Behind Experimental Choices
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols.[6] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are non-protic and effectively solvate the Grignard reagent.[6]
Initiation: The reaction between magnesium and the aryl halide can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface.[7] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium.[7]
Work-up: The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride, to protonate the magnesium alkoxide intermediate and to avoid strong acids that could cause side reactions with the tertiary alcohol product.[8]
Experimental Protocol
This protocol is based on well-established procedures for Grignard reactions with aryl halides and ketones.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
1-Bromo-2,6-difluorobenzene
192.99
9.65 g
0.05
Magnesium Turnings
24.31
1.34 g
0.055
Anhydrous Diethyl Ether
74.12
100 mL
-
Iodine
253.81
1 small crystal
-
Anhydrous Acetone
58.08
3.20 g (4.0 mL)
0.055
Saturated NH₄Cl solution
-
As needed
-
Diethyl Ether (for extraction)
74.12
As needed
-
Anhydrous Sodium Sulfate
120.37
As needed
-
Procedure:
Grignard Reagent Formation:
Place the magnesium turnings (0.055 mol) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
Add 20 mL of anhydrous diethyl ether to the flask.
In the dropping funnel, prepare a solution of 1-bromo-2,6-difluorobenzene (0.05 mol) in 30 mL of anhydrous diethyl ether.
Add a small portion (about 5 mL) of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear cloudy and grayish.
Reaction with Acetone:
Cool the Grignard reagent solution to 0 °C in an ice bath.
Slowly add a solution of anhydrous acetone (0.055 mol) in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel. A white precipitate will form.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Work-up and Purification:
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[8]
Stir the mixture until the solid magnesium salts dissolve.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with diethyl ether (2 x 30 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[9]
Characterization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
The structure and purity of the final product should be confirmed by standard analytical techniques.
δ (ppm): 7.2-7.4 (m, 2H, Ar-H), 2.1 (s, 1H, -OH), 1.6 (s, 6H, 2 x -CH₃). The aromatic protons will likely appear as a multiplet due to coupling with the fluorine atoms.
¹³C NMR (CDCl₃, 101 MHz)
δ (ppm): Aromatic carbons (including C-F and C-Br signals), carbinol carbon (~72 ppm), and methyl carbons (~32 ppm).
Mass Spectrometry (EI)
m/z: Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are based on well-established and widely practiced organic synthesis methodologies. The success of the synthesis can be monitored at each stage:
Grignard Formation: The initiation of the reaction is visually confirmed by the disappearance of the iodine color and the gentle reflux of the ether.
Reaction with Acetone: The formation of a white precipitate indicates the reaction of the Grignard reagent with acetone.
Product Purity: The purity of the final product can be readily assessed by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol. By following the outlined procedures and adhering to the principles of safe and anhydrous reaction techniques, researchers can reliably synthesize this valuable intermediate for their research and development needs. The provided protocols, based on established chemical principles and analogous reactions, offer a solid foundation for the successful synthesis and purification of the target compound.
References
BenchChem. (2025). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
ChemicalBook. (2026, January 13). 1-Bromo-2,6-difluorobenzene Chemical Properties,Uses,Production.
Sigma-Aldrich. 1-Bromo-2,6-difluorobenzene 98%.
Flood, D. T. (1943). 1-Bromo-2-fluorobenzene. Organic Syntheses, Coll. Vol. 2, 297.
A Comprehensive Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of the tertiary alcohol 2-(4-bromo-2,6-difluorophenyl)propan-2-ol, a compound of significant interest to researchers in synthetic and medicinal chemistry. We w...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides an in-depth analysis of the tertiary alcohol 2-(4-bromo-2,6-difluorophenyl)propan-2-ol, a compound of significant interest to researchers in synthetic and medicinal chemistry. We will explore its structural characteristics, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Grignard reaction. The rationale behind key experimental choices, methods for structural confirmation, and the compound's potential as a versatile building block in drug discovery are discussed. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Nomenclature and Physicochemical Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 2-(4-bromo-2,6-difluorophenyl)propan-2-ol . This name precisely describes a propan-2-ol backbone where the carbon at position 2 is attached to a phenyl ring. This phenyl ring is substituted with a bromine atom at position 4 and fluorine atoms at positions 2 and 6, relative to the point of attachment to the propanol group.
The presence of a halogenated aromatic ring is a common feature in modern pharmaceuticals.[1] Halogen atoms, particularly fluorine, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making this compound a valuable scaffold in drug design.[1][2]
Table 1: Physicochemical Properties and Identifiers
Property
Value
Source
IUPAC Name
2-(4-bromo-2,6-difluorophenyl)propan-2-ol
-
CAS Number
1540457-06-4
Molecular Formula
C₉H₉BrF₂O
-
Molecular Weight
251.07 g/mol
Appearance
(Expected) White to off-white solid
-
Solubility
Expected to be soluble in organic solvents like ethers, DCM, and alcohols.
-
Synthesis and Mechanism: The Grignard Reaction
The construction of tertiary alcohols is a fundamental transformation in organic synthesis, frequently accomplished through the Grignard reaction.[3][4] This method involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound, such as a ketone or an ester.[3] For the synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol, the most direct and efficient approach involves the reaction of a suitable ketone precursor with a methyl Grignard reagent.
Causality of Experimental Design
The chosen synthetic route is the reaction between 1-(4-bromo-2,6-difluorophenyl)ethan-1-one and methylmagnesium bromide . This pathway is selected for its high efficiency and atom economy in creating the desired tertiary alcohol structure. The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ketone.
Critical Considerations:
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. This would quench the reagent and halt the desired reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5]
Initiation: The formation of the Grignard reagent from magnesium metal and an alkyl halide can sometimes be slow to start. Adding a small crystal of iodine can help initiate the reaction by etching the passivating oxide layer on the magnesium turnings.[5]
Workup: After the addition reaction is complete, the resulting magnesium alkoxide salt must be hydrolyzed to yield the final alcohol. This is typically achieved by quenching the reaction with a weak acid, such as aqueous ammonium chloride or dilute hydrochloric acid.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol.
Detailed Synthesis Protocol
This protocol describes a self-validating system for synthesizing the target compound.
Materials and Reagents:
1-(4-bromo-2,6-difluorophenyl)ethan-1-one
Methylmagnesium bromide (3.0 M solution in diethyl ether)
Anhydrous diethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Ethyl acetate
Hexanes
Silica gel for column chromatography
Procedure:
Preparation: All glassware is dried in an oven at 120 °C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (1.0 eq). Dissolve the ketone in anhydrous diethyl ether (approx. 0.2 M concentration).
Grignard Addition: Cool the flask to 0 °C using an ice bath. Add methylmagnesium bromide (1.2 eq, 3.0 M solution in ether) to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.[5][6]
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(4-bromo-2,6-difluorophenyl)propan-2-ol.
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of the synthesized product is a critical step that relies on a combination of spectroscopic techniques.[7] The data obtained provides a unique "fingerprint" of the molecule, validating the success of the synthesis.
The two methyl groups (-CH₃) are chemically equivalent, appearing as a single peak integrating to 6 protons. The hydroxyl proton (-OH) is a broad singlet. The two aromatic protons will be a multiplet due to coupling with each other and with the adjacent fluorine atoms.[8]
Signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the six aromatic carbons, some of which will exhibit splitting due to coupling with fluorine atoms.
IR Spectroscopy
Broad peak ~3200-3600 cm⁻¹; Sharp peaks ~2950-3000 cm⁻¹; Strong peaks ~1050-1250 cm⁻¹
A broad O-H stretch is characteristic of the alcohol. C-H stretches correspond to the methyl groups. Strong C-F and C-O stretching bands are also expected in the fingerprint region.[7]
Applications in Drug Discovery and Development
2-(4-bromo-2,6-difluorophenyl)propan-2-ol is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable intermediate or building block. Its utility stems from the strategic placement of reactive and modulating functional groups.
Scaffold for Library Synthesis: The core structure is a platform for creating a diverse library of compounds. The tertiary alcohol can be used in substitution or elimination reactions, while the bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[2] This allows for the systematic introduction of various molecular fragments to explore structure-activity relationships (SAR).
Modulation of Pharmacokinetic Properties: The two fluorine atoms ortho to the propanol group provide steric shielding and electronic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at adjacent sites, thereby increasing the metabolic stability and half-life of a drug candidate.[1]
Prodrug Potential: While not a prodrug itself, the hydroxyl group could be functionalized to create a prodrug of a different parent molecule. Prodrugs are inactive compounds that are converted into active drugs in the body, a strategy used to overcome challenges like poor solubility or site-specific delivery.[9]
Conceptual Derivatization Pathways
Caption: Potential derivatization pathways for generating compound libraries.
Conclusion
2-(4-bromo-2,6-difluorophenyl)propan-2-ol represents a strategically designed synthetic intermediate with significant potential for researchers in drug discovery. Its synthesis is reliably achieved through the robust Grignard reaction, and its structure can be definitively confirmed using standard spectroscopic methods. The combination of a reactive bromine handle for cross-coupling and metabolically stabilizing fluorine atoms makes this compound an attractive starting point for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a research setting.
References
Benchchem. Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with Dicyclohexyl Ketone.
Oreate AI. (2026, February 19). Unlocking the Tertiary Alcohol: A Journey Through Grignard and Ether Synthesis.
Organic Chemistry Portal. Grignard Reaction.
Journal of Chemical Education. Grignard Synthesis of Various Tertiary Alcohols.
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
NextSDS. 2-(4-bromo-2-fluorophenyl)propan-2-ol — Chemical Substance Information.
PubChem. (2026, March 7). 2-Azido-2-(4-bromo-2,6-difluorophenyl)ethan-1-ol.
Benchchem. Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
PMC. (2022, November 21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis.
Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development.
Universitas Airlangga. (2024, January 30). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol.
Benchchem. Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
Benchchem. Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol.
PMC. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids.
Engineering Sterically Hindered Biaryls: A Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of highly functionalized building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of highly functionalized building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) represents a premier synthetic module designed to address multiple structural liabilities simultaneously.
By combining an oxidatively stable tertiary carbinol, conformationally restricting ortho-fluorines, and a reactive aryl bromide vector, this molecule serves as a critical linchpin for synthesizing complex, sterically hindered biaryl systems. This whitepaper deconstructs the physicochemical properties, structural rationale, and catalytic methodologies required to effectively utilize this building block in advanced cross-coupling campaigns.
Physicochemical Profiling
Before deploying this compound in air- and moisture-sensitive catalysis, it is critical to understand its baseline physical parameters. The high degree of halogenation significantly influences its boiling point and solvent compatibility.
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Implication for Synthesis
CAS Number
1540457-06-4
Unique registry identifier for procurement and IP tracking.
Molecular Formula
C₉H₉BrF₂O
High halogen ratio requires careful mass spectrometry interpretation.
Molecular Weight
251.07 g/mol
Standardized for stoichiometric calculations.
SMILES String
CC(C)(O)c1c(F)cc(Br)cc1F
Utilized for in silico docking and predictive modeling.
Trace impurities (e.g., debrominated analogs) can poison Pd-catalysts.
Structural Rationale: The "Why" Behind the Molecule
As an application scientist, I evaluate building blocks not just by their reactive handles, but by the biological and physicochemical properties they impart to the final active pharmaceutical ingredient (API).
The Tertiary Alcohol (Propan-2-ol motif):
Replacing lipophilic alkyl chains with a tertiary alcohol provides a dual benefit: it introduces a polar hydrogen-bond donor/acceptor to enhance aqueous solubility, and it is inherently resistant to metabolic oxidation by alcohol dehydrogenases[3]. This prevents rapid clearance in vivo.
The 2,6-Difluoro Substitution:
Fluorine atoms are highly electronegative and possess a van der Waals radius larger than hydrogen. Placing them ortho to the tertiary alcohol creates a severe steric barrier. In biaryl systems, this steric bulk restricts bond rotation, allowing chemists to lock the molecule into specific bioactive conformations (atropisomerism). Furthermore, the inductive electron-withdrawing effect stabilizes the aromatic ring against oxidative metabolism[4].
The Aryl Bromide:
Positioned para to the carbinol, the C-Br bond serves as the chemoselective vector for transition-metal catalyzed C-C, C-N, or C-O bond formation.
Fig 1: Structural deconstruction of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol and functional roles.
Overcoming Catalytic Hurdles: Ligand Causality
Cross-coupling 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is non-trivial. While the electron-withdrawing fluorines technically accelerate the oxidative addition of Palladium into the C-Br bond, the extreme steric congestion provided by the 2,6-difluoro groups and the bulky tertiary alcohol severely hinders the subsequent transmetalation and reductive elimination steps[5].
The Causality of Ligand Selection:
Standard phosphine ligands (e.g., PPh₃ or dppf) fail to produce high yields with this substrate because they form stable, bis-ligated Pd(II) complexes that are too bulky to undergo transmetalation with incoming nucleophiles.
To overcome this, we must employ Buchwald-type dialkylbiaryl phosphines (such as XPhos or SPhos). These ligands are specifically engineered to:
Maintain a highly active, mono-ligated Pd(0) state.
Provide a flexible steric shield that stabilizes the Pd center while allowing the bulky 2,6-difluorophenyl ring to coordinate.
Accelerate reductive elimination via steric repulsion once the new C-C bond is formed.
The following methodology details a robust, self-validating Suzuki-Miyaura cross-coupling protocol utilizing this building block. The system is designed with built-in In-Process Controls (IPCs) to ensure causality between reaction conditions and successful outcomes.
Step 1: Inert Atmosphere Setup (The Causality of Degassing)
Action: Charge an oven-dried Schlenk flask with the aryl bromide, boronic acid, and XPhos Pd G2.
Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. XPhos Pd G2 is an air-stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species, ensuring maximum active catalyst titer.
Step 2: Solvent and Base Addition
Action: Add degassed 1,4-Dioxane, followed by the aqueous K₃PO₄ solution. Seal and heat to 90 °C under N₂.
Causality: The biphasic Dioxane/Water system is critical. The water dissolves the inorganic base, which must coordinate to the boronic acid to form a reactive "ate" complex (Ar-B(OH)₃⁻). Without this activation, transmetalation onto the sterically hindered Pd-complex will stall[4].
Step 3: In-Process Control (IPC) - The Self-Validating Step
Action: At t = 2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Logic: Do not proceed to workup blindly. The LC-MS must show the disappearance of the distinct 1:1 isotopic bromine doublet (m/z ~250/252) and the emergence of the product mass. If unreacted bromide remains, the catalytic cycle has stalled (likely due to protodeboronation of the boronic acid). Corrective action: Add 0.5 equiv of boronic acid.
Step 4: Quench and Workup
Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate.
Causality: The tertiary alcohol makes the product slightly more polar than standard biaryls. Brine ensures the aqueous layer is hypertonic, driving the polar product fully into the EtOAc layer.
Fig 2: Self-validating experimental workflow for sterically hindered Suzuki couplings.
Analytical Characterization
To definitively prove the success of the methodology, the isolated product must be subjected to rigorous analytical validation:
¹H NMR (400 MHz, CDCl₃): The diagnostic signal for the tertiary alcohol is the sharp singlet integrating to 6 protons (~1.6 ppm) corresponding to the gem-dimethyl groups. The disappearance of the para-proton of the starting material and the appearance of the new biaryl protons confirm coupling.
¹⁹F NMR (376 MHz, CDCl₃): The 2,6-difluoro groups will appear as a distinct doublet or multiplet (depending on the symmetry of the coupled partner) around -110 to -115 ppm. This is the ultimate proof that the fluorines were not displaced via nucleophilic aromatic substitution (SₙAr) side reactions.
HPLC Purity: Ensure >95% purity at 254 nm, as trace palladium or phosphine oxides can interfere with downstream biological assays.
References
[5] ChemRxiv. Enhanced Ligand Discovery through Generative AI and Latent-Space Exploration: Application to the Mizoroki-Heck Reaction. Available at:[Link]
[4] RSC Publishing. A trialkylphosphine/Pd catalyst tethered to MOF-808(Hf) is very effective for Suzuki–Miyaura coupling of problematic nucleophiles. Available at: [Link]
[3] ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
"2-(4-Bromo-2,6-difluorophenyl)propan-2-ol" solubility data
An In-Depth Technical Guide to the Solubility of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Authored by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical and materials science research,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs a molecule's behavior from synthesis and purification to its final application. This guide provides a detailed technical overview of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS No: 1540457-06-4), a halogenated aromatic alcohol.
For researchers in drug development, solubility data directly impacts formulation strategies, bioavailability, and the selection of appropriate solvents for analytical and preparative chromatography.[1] For synthetic chemists, it dictates the choice of reaction media and purification methods like crystallization. This document is designed to provide both the theoretical underpinnings and practical methodologies for determining and interpreting the solubility profile of this compound.
Molecular Structure and Its Implications for Solubility
The solubility behavior of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is dictated by the interplay of its distinct structural features:
Aromatic Ring System: The core of the molecule is a substituted benzene ring. This ring is bulky and hydrophobic, contributing to its affinity for non-polar solvents.
Halogenation (Bromo- and Difluoro-): The presence of bromine and fluorine atoms increases the molecule's molecular weight (251.07 g/mol ) and electron density. While fluorine can participate in weak hydrogen bonding, the overall effect of the halogenated phenyl group is a significant increase in hydrophobicity.
Tertiary Alcohol (-OH group): The propan-2-ol substituent provides a polar hydroxyl group. This group is capable of acting as both a hydrogen bond donor and acceptor, which is the primary mechanism for its interaction with polar solvents like water and alcohols.
This duality—a polar functional group attached to a large, non-polar scaffold—suggests that the compound will exhibit limited aqueous solubility but enhanced solubility in various organic solvents. The guiding principle for predicting its behavior is the adage "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2]
Predictive vs. Experimental Approaches
While computational models such as Quantitative Structure-Property Relationship (QSPR) can offer initial solubility estimates, they often lack the precision required for rigorous scientific applications.[1] Therefore, experimental determination remains the gold standard for obtaining reliable solubility data. Physics-based methods, which consider the thermodynamics of both the crystalline solid and the solvated state, provide a more rigorous theoretical foundation but are complex to implement.[3]
Experimental Determination of Thermodynamic Solubility
The most robust and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[3] This "excess solid" approach ensures that the solvent is fully saturated, providing a true measure of the compound's solubility at a given temperature.
Protocol: Shake-Flask Solubility Determination via HPLC Analysis
This protocol outlines a self-validating system for accurately measuring the solubility of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol in a range of solvents.
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with UV detector
Volumetric flasks and pipettes
2. Step-by-Step Methodology:
Preparation of Supersaturated Solutions: Add an excess amount of solid 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol to a vial containing a known volume (e.g., 2 mL) of the desired solvent. An amount that is visibly in excess after shaking is sufficient.
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a period sufficient to ensure equilibrium is reached, typically 24 to 48 hours. The time required can be difficult to estimate and may need to be determined empirically.[3]
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
Sample Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.
HPLC Quantification: Analyze the diluted sample by HPLC. The concentration of the compound is determined by comparing the peak area to a pre-established calibration curve of known concentrations.
Calculation of Solubility: The final solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor.
The diagram below illustrates this experimental workflow.
Caption: Experimental workflow for the shake-flask solubility assay.
Illustrative Solubility Profile
The following table presents an illustrative solubility profile for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol based on its molecular structure and general chemical principles. Actual experimental values may vary.
Solvent
Type
Polarity
Hydrogen Bonding Ability
Expected Solubility (mg/mL)
Rationale
Hexane
Non-polar
Very Low
None
Low
Poor interaction with the polar -OH group.
Dichloromethane
Aprotic
Medium
Acceptor
Moderate-High
Good solvation of the aromatic ring.
Ethyl Acetate
Aprotic
Medium
Acceptor
Moderate-High
Balances polarity and non-polar character.
Acetone
Aprotic
High
Acceptor
High
Strong dipole-dipole interactions.
Ethanol
Protic
High
Donor & Acceptor
High
Hydrogen bonds with the -OH group.
Methanol
Protic
High
Donor & Acceptor
High
Similar to ethanol, strong H-bonding.
Water
Protic
Very High
Donor & Acceptor
Very Low
Large hydrophobic ring disrupts water's H-bond network.
Analysis of Factors Influencing Solubility
The process of dissolution involves overcoming two primary energy barriers: the solute-solute interactions within the crystal lattice and the solvent-solvent interactions. A compound dissolves if the new solute-solvent interactions are favorable enough to compensate for these energy costs.[4]
The "Like Dissolves Like" Principle in Action
The solubility of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a classic example of this principle. The molecule's dual nature means its solubility is maximized in solvents that can effectively solvate both its polar and non-polar regions.
Caption: Solute-solvent interactions based on molecular polarity.
In Polar Protic Solvents (e.g., Methanol, Water): These solvents can form strong hydrogen bonds with the compound's hydroxyl group. However, in the case of water, the large, hydrophobic bromodifluorophenyl moiety disrupts water's extensive hydrogen-bonding network, leading to a high energetic penalty and thus very low solubility. In alcohols like methanol, the alkyl portion of the solvent can better accommodate the non-polar part of the solute, resulting in higher solubility.
In Polar Aprotic Solvents (e.g., Acetone): These solvents have strong dipoles that can interact favorably with the polar -OH group but lack the ability to donate hydrogen bonds. Their intermediate polarity allows for effective solvation of the entire molecule.
In Non-Polar Solvents (e.g., Hexane): These solvents primarily interact through weak van der Waals forces. While they can solvate the non-polar aromatic ring, they cannot effectively interact with the polar hydroxyl group, leading to limited solubility.
Conclusion
The solubility of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is characterized by a strong dependence on solvent polarity and hydrogen bonding capacity. Its amphiphilic nature—possessing both significant polar and non-polar regions—results in low aqueous solubility but favorable solubility in a range of organic solvents, particularly polar aprotic and protic organic solvents. The robust, self-validating shake-flask methodology coupled with HPLC analysis provides the most reliable means of quantifying its solubility, yielding essential data for its application in research and development.
References
Physics-Based Solubility Prediction for Organic Molecules.
Compound solubility measurements for early drug discovery.
Experiment: Solubility of Organic & Inorganic Compounds. Odessa College.
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Solubility - Chemistry Online. University of Toronto Scarborough.
Strategic Utilization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol in Modern Medicinal Chemistry
Executive Summary In the landscape of contemporary drug discovery, the strategic selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 2-(4-Bromo-2,6-difluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of contemporary drug discovery, the strategic selection of building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a highly specialized, trifunctional intermediate designed to solve complex metabolic and conformational liabilities. By combining an accessible cross-coupling handle with profound metabolic shielding, this molecule allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries while pre-installing crucial drug-like properties.
This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical advantages, and field-proven synthetic protocols for late-stage functionalization.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol lies in the synergistic placement of its three functional domains. Each moiety is positioned to execute a specific chemical or biological function without interfering with the others.
A. The 4-Bromo Substituent: The Unhindered Synthetic Handle
Located at the C4 position of the phenyl ring, the bromine atom is para to the bulky propan-2-ol group and meta to the two fluorine atoms. Because it is flanked only by small hydrogen atoms (at C3 and C5), the C-Br bond is sterically unhindered. This accessibility makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid, high-yielding late-stage functionalization (LSF)[1].
B. The 2,6-Difluoro Motif: Conformational Locking & Metabolic Shielding
The introduction of fluorine atoms at the C2 and C6 positions (ortho to the propan-2-ol group) serves two critical functions:
The Ortho Effect: The steric bulk and electrostatic repulsion of the fluorine atoms force the adjacent propan-2-ol group out of the coplanar alignment with the benzene ring. This conformational locking reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity[2].
CYP450 Resistance: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. The strong electron-withdrawing nature of the 2,6-difluoro substitution significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the
π
-system, rendering the aromatic ring highly resistant to electrophilic oxidation and epoxidation[3].
C. The Tertiary Alcohol (Propan-2-ol): Oxidative Immunity
While primary and secondary alcohols are notorious metabolic "soft spots"—rapidly oxidized by alcohol dehydrogenases into carboxylic acids or ketones—tertiary alcohols lack the requisite
α
-protons for these transformations[4]. The geminal dimethyl groups provide immense steric shielding to the C-O bond, ensuring the hydroxyl group is excreted unchanged while still functioning as a potent hydrogen bond donor/acceptor to improve aqueous solubility (LogS).
Diagram 1: Causality mapping of structural features to PK/PD outcomes.
Quantitative Data Presentation
To illustrate the value of this building block, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard unfunctionalized phenyl ring to the highly substituted 2-(2,6-difluorophenyl)propan-2-ol core.
Structural Feature
Physicochemical Effect
Primary MedChem Advantage
4-Bromine
C-Br Bond Dissociation Energy: ~67 kcal/mol
Enables facile oxidative addition by Pd(0) catalysts.
To leverage the 4-bromo handle, the Suzuki-Miyaura cross-coupling is the premier method for appending diverse aryl, heteroaryl, or alkyl groups. Because the bromine is unhindered, standard dialkylbiaryl phosphine ligands (such as SPhos) paired with a robust palladium source provide exceptional turnover numbers[1].
Nucleophile: Arylboronic acid or Heteroarylboronic acid (1.2 equiv, 1.2 mmol)
Catalyst: Pd
2
(dba)
3
(2.0 mol%)
Ligand: SPhos (4.0 mol%)
Base: K
3
PO
4
(2.0 equiv, 2.0 mmol)
Solvent: Toluene / H
2
O (10:1 v/v, 0.1 M)
Step-by-Step Methodology:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, the selected arylboronic acid, Pd
2
(dba)
3
, SPhos, and K
3
PO
4
.
Solvent Addition: Add the Toluene/H
2
O solvent mixture. Causality Note: The biphasic system is crucial; water dissolves the inorganic base, facilitating the transmetalation step of the catalytic cycle, while toluene solubilizes the organic components.
Degassing (Critical Step): Seal the flask with a rubber septum and subject the mixture to three cycles of Freeze-Pump-Thaw, backfilling with ultra-pure Nitrogen or Argon. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and the formation of homocoupled boronic acid byproducts.
Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 to 24 hours. Monitor reaction progress via TLC or LC-MS until the complete consumption of the aryl bromide.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (10 mL) followed by brine (10 mL). Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).
Drying & Concentration: Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure functionalized biaryl product.
Diagram 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Conclusion
The integration of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol into a drug discovery pipeline represents a forward-thinking approach to molecular design. By utilizing a building block that inherently possesses conformational rigidity, oxidative immunity, and a highly accessible vector for expansion, medicinal chemists can bypass traditional optimization bottlenecks and accelerate the development of robust, metabolically stable clinical candidates.
References
Small but mighty: the impact of tertiary alcohols in drug design
Source: Hypha Discovery
URL:[Link]
Enantioselective electrophilic fluorination of α-aryl-tetralones using a preparation of N-fluoroammonium salts of cinchonine
Source: Universidad de Alicante (Institutional Repository)
URL:[Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
The Strategic Utility of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol and Its Derivatives in Advanced Drug Discovery
[label="3. Thermal Cross-Coupling\n(90°C, 12 Detailing Chiral Amine Utility I'm now detailing the implications of the chiral amine variant and its role in target engagement.
Author: BenchChem Technical Support Team. Date: March 2026
[label="3. Thermal Cross-Coupling\n(90°C, 12
Detailing Chiral Amine Utility
I'm now detailing the implications of the chiral amine variant and its role in target engagement. The primary amine permits diversification via amide, urea, and sulfonamide formation. It allows for deeper exploration of solvent-exposed regions of the target protein. This derivative is critical in CDK inhibitor development.
Executive Summary
In contemporary medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on highly functionalized, rationally designed building blocks. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol and its amino derivatives represent a masterclass in fragment-based drug design. This technical guide dissects the physicochemical causality, structural logic, and synthetic methodologies associated with this compound class, providing a comprehensive framework for drug development professionals.
Structural and Physicochemical Profiling
The utility of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol stems from its trifecta of functional groups, each engineered to solve specific challenges in pharmacokinetics (PK) and pharmacodynamics (PD).
The Para-Bromo Motif: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid diversification and attachment to core heterocycles.
The 2,6-Difluoro Substitution: Fluorine is highly electronegative yet sterically compact. Placing two fluorines ortho to the attachment point serves dual purposes: it lowers the electron density of the aromatic ring (increasing metabolic stability against cytochrome P450 oxidation) and induces a severe steric clash with adjacent ring systems. This clash restricts bond rotation, locking the molecule into a specific bioactive conformation that minimizes the entropic penalty upon target binding.
The Propan-2-ol (Tertiary Alcohol) Group: Unlike primary or secondary alcohols, a tertiary alcohol is highly resistant to metabolic oxidation (e.g., by alcohol dehydrogenases), preventing the formation of potentially toxic or reactive ketone metabolites. Furthermore, it provides a sterically shielded hydrogen-bond donor/acceptor pair to interact with the solvent front, significantly enhancing aqueous solubility.
Table 1: Physicochemical Properties of Core Building Blocks
When incorporated into a drug scaffold, the 4-bromo-2,6-difluorophenyl moiety is typically coupled to a hinge-binding heterocycle (such as a pyrazolopyrimidine or pyrrolopyridine) [4]. The difluoro motif forces the phenyl ring to adopt an orthogonal conformation relative to the core heterocycle. This 3D architecture perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site in kinases, while the propan-2-ol tail extends into the solvent-exposed region to improve the overall thermodynamic binding profile.
Caption: Structural logic of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol in kinase inhibitor design.
Synthetic Workflows and Experimental Protocols
To leverage this building block, researchers frequently employ the Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a self-validating system for coupling 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol with a generic heterocyclic boronic ester.
Causality in Methodology: Palladium-catalyzed reactions are highly sensitive to oxygen, which irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state. Therefore, rigorous degassing is not merely a recommendation; it is the fundamental driver of catalytic turnover. The use of a biphasic solvent system (Dioxane/Water) ensures that both the organic starting materials and the inorganic base (K2CO3) remain in solution, facilitating the critical transmetalation step.
Standard Operating Procedure: Suzuki-Miyaura Coupling
Reagent Preparation: In an oven-dried Schlenk flask, combine 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (1.0 equiv), the target heterocyclic boronic ester (1.2 equiv), and anhydrous K2CO3 (3.0 equiv).
Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (typically 4:1 v/v). Degas the suspension by bubbling argon or nitrogen directly through the liquid for a minimum of 15 minutes.
Catalyst Introduction: Under a positive flow of inert gas, add the palladium catalyst, typically Pd(dppf)Cl2 (0.05 equiv). The bulky dppf ligand stabilizes the palladium intermediate and accelerates reductive elimination.
Thermal Activation: Seal the flask and heat the reaction mixture to 90°C. Stir vigorously for 8–12 hours.
Self-Validation (In-Process Control): Before quenching, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. Validation metric: Confirm the complete disappearance of the aryl bromide mass peak (m/z ~251/253) and the appearance of the desired product mass. Do not proceed to workup until conversion is >95%.
Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the coupled intermediate.
Caption: Step-by-step Suzuki-Miyaura coupling workflow for aryl bromide derivatives.
Derivatization Strategies: The Amino Variant
While the tertiary alcohol provides excellent physicochemical properties, the introduction of a chiral amine—as seen in (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol—opens new avenues for target engagement. The primary amine can be utilized to form amides, ureas, or sulfonamides, allowing medicinal chemists to probe deeper into the solvent-exposed regions of the target protein. This specific derivative has been heavily cited in the development of next-generation Cyclin-Dependent Kinase (CDK) inhibitors [3], where the amine forms a critical hydrogen bond with the kinase hinge region or regulatory spines.
Conclusion
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is far more than a simple chemical intermediate; it is a rationally designed module that addresses multiple facets of drug design simultaneously. By providing a reliable synthetic handle, inducing favorable conformational constraints, and enhancing metabolic stability, this compound and its derivatives remain indispensable tools in the arsenal of modern drug development professionals.
References
Molport - 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (Molport-021-879-086), CAS Number: 1540457-06-4.
ChemScene - (1S)-1-Amino-1-(4-bromo-2,6-difluorophenyl)propan-2-ol, CAS 1336833-61-4.
Google Patents - WO2019207463A1: 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.
Google Patents - US10399989B2: Pyrazolopyrimidine derivatives as BTK inhibitors for the treatment of cancer.
Exploratory
Whitepaper: Discovery, Rational Design, and Synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Executive Summary In modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, pre-programmed building blocks. 2-(4-Bromo-2,6-difluorophenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, pre-programmed building blocks. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) represents a masterclass in rational chemical design[1]. Rather than being "discovered" in nature, this molecule was engineered to solve specific metabolic and synthetic bottlenecks in medicinal chemistry. It serves as a bifunctional scaffold, combining a robust cross-coupling handle with a sterically shielded polar interaction node.
As a Senior Application Scientist, evaluating a building block requires looking beyond its 2D structure to understand the causality behind its functional groups. This molecule is specifically designed with three synergistic zones:
The 2,6-Difluoro Motif: Fluorine substitution at the ortho positions serves a dual purpose. Synthetically, the strong inductive electron-withdrawing effect drastically lowers the pKa of the central aromatic proton, enabling highly regioselective metalation[2]. In a biological context, these fluorine atoms lock the dihedral angle of adjacent substituents via steric and electronic repulsion (the "ortho-fluoro effect"), which stabilizes bioactive conformations and prevents rapid cytochrome P450-mediated oxidation.
The 4-Bromo Handle: Bromine acts as the primary synthetic vector. It is the workhorse electrophile for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to easily append complex heteroaryl pharmacophores (such as kinase hinge-binders) to the para position[3].
The Propan-2-ol (Tertiary Alcohol) Group: Unlike primary or secondary alcohols, this tertiary alcohol provides a critical hydrogen-bond donor/acceptor site that is sterically hindered. This steric bulk actively resists phase II metabolism (specifically glucuronidation), thereby extending the half-life of the resulting drug candidate.
Physicochemical Profiling
To ensure trustworthiness and reproducibility in downstream assays, the quantitative parameters of the building block must be rigorously defined.
Property
Value
Causality / Significance
CAS Registry Number
1540457-06-4
Unique identifier for global procurement and database tracking[1].
Optimal low MW for a fragment/building block (Rule of 3 compliant)[4].
SMILES
CC(C)(O)c1c(F)cc(Br)cc1F
Enables precise in silico docking and cheminformatics modeling[1].
Boiling Point
~286.3 °C (Predicted)
Indicates high thermal stability; requires high-vacuum distillation if purified without chromatography[4].
De Novo Synthesis Protocol: Directed Ortho-Metalation (DoM)
Mechanistic Causality: The Base Selection
The synthesis of this molecule relies on a highly sensitive Directed Ortho-Metalation (DoM) strategy. As demonstrated by , attempting to deprotonate a bromofluorobenzene with standard alkyllithiums (like n-BuLi or sec-BuLi) will result in rapid, unwanted halogen-metal exchange at the bromine site[2].
To selectively deprotonate the C4 position between the two fluorines, a sterically hindered, non-nucleophilic base is strictly required[2]. Lithium tetramethylpiperidide (LiTMP) is chosen because its bulky tetramethyl groups prevent it from acting as a nucleophile, forcing it to act exclusively as a base.
Step-by-Step Methodology
Objective: Regioselective functionalization of 1-bromo-3,5-difluorobenzene.
Reagents: 1-Bromo-3,5-difluorobenzene (1.0 equiv), 2,2,6,6-Tetramethylpiperidine (TMP, 1.1 equiv), n-Butyllithium (2.5 M in hexanes, 1.05 equiv), Anhydrous Acetone (1.5 equiv), Anhydrous THF.
Step 1: Preparation of LiTMP
In an oven-dried Schlenk flask under an argon atmosphere, dissolve TMP (1.1 equiv) in anhydrous THF (0.5 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise add n-BuLi (1.05 equiv). Causality:n-BuLi deprotonates TMP to form LiTMP.
Stir for 30 minutes at -78 °C, warm to 0 °C for 15 minutes to ensure complete metalation, then re-cool to -78 °C.
Step 2: Directed Ortho-Metalation (DoM)
5. Dropwise add 1-bromo-3,5-difluorobenzene (1.0 equiv) to the LiTMP solution at -78 °C.
6. Stir for 2 hours at -78 °C. Causality: The highly acidic proton between the two fluorine atoms is selectively removed. Cryogenic temperatures are critical to prevent benzyne formation.
Step 3: Electrophilic Quench
7. Add anhydrous acetone (1.5 equiv) dropwise. Causality: The organolithium intermediate attacks the carbonyl carbon of acetone, forming the tertiary alkoxide.
8. Allow the reaction mixture to slowly warm to room temperature over 2 hours.
Step 4: Workup and Isolation
9. Quench the reaction with saturated aqueous NH₄Cl. Causality: A mild proton source neutralizes the alkoxide to the tertiary alcohol without causing acid-catalyzed dehydration.
10. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
11. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.
Visualizations
Fig 1: Directed ortho-metalation (DoM) synthesis workflow using LiTMP.
Fig 2: Downstream API assembly via Suzuki-Miyaura cross-coupling.
References
Title: Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as model substrates
Source: European Journal of Organic Chemistry
URL: [Link]
Initial Characterization and Profiling of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol: A Technical Whitepaper
Executive Summary The compound 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) is a highly specialized halogenated building block utilized extensively in modern medicinal chemistry. Structurally, it feature...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) is a highly specialized halogenated building block utilized extensively in modern medicinal chemistry. Structurally, it features a tertiary alcohol flanked by two ortho-fluorine atoms and a para-bromine atom.
From a drug design perspective, this specific substitution pattern is highly strategic. The tertiary alcohol acts as a conformational lock due to steric repulsion with the adjacent fluorines, forcing the alcohol and the phenyl ring into an orthogonal arrangement. Furthermore, unlike secondary alcohols, the tertiary alcohol is entirely resistant to metabolic oxidation (e.g., by cytochrome P450 enzymes), preventing premature degradation in vivo. The para-bromine atom serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions, making this compound a critical intermediate in the synthesis of complex biaryl pharmacophores, such as [1].
Synthetic Methodology & Mechanistic Rationale
The synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol relies on the double nucleophilic addition of a Grignard reagent to an ester precursor.
Causality of Experimental Choices:
When methyl 4-bromo-2,6-difluorobenzoate is treated with methylmagnesium bromide (MeMgBr), the highly electron-withdrawing nature of the 2,6-difluoro substituents renders the carbonyl carbon exceptionally electrophilic. However, these same fluorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the Grignard reagent. To prevent the displacement of the fluorines, the reaction thermodynamics must be strictly controlled. The reaction is initiated at 0 °C to favor the faster carbonyl addition pathway over the SNAr pathway. The first addition yields an intermediate ketone, which rapidly undergoes a second addition to form the tertiary alkoxide, subsequently protonated during the aqueous workup.
Caption: Synthetic workflow for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol via Grignard addition.
Accurate characterization of this building block is paramount before committing it to downstream catalytic coupling.
Quantitative Data Summary
Parameter
Value
Analytical Rationale
CAS Number
1540457-06-4
Unique identifier for procurement and database cross-referencing.
Molecular Formula
C₉H₉BrF₂O
Defines stoichiometry for exact mass calculations.
Exact Mass
249.9808 Da
Target for High-Resolution Mass Spectrometry (HRMS).
¹H NMR (Expected)
δ 1.6 (s, 6H), 2.5 (br s, 1H), 7.1 (m, 2H)
Confirms gem-dimethyl groups and intact aromatic protons.
¹⁹F NMR (Expected)
δ -108 to -112 (s, 2F)
Confirms symmetry and the absence of SNAr side-products.
MS Isotope Pattern
m/z 250 (50%), 252 (50%)
⁷⁹Br/⁸¹Br ratio validates the presence of the halogen handle.
Spectroscopic Causality
¹⁹F Quantitative NMR (qNMR): ¹⁹F NMR is the most critical diagnostic tool for this compound. Because the molecule possesses a plane of symmetry, the two fluorine atoms are chemically equivalent. To utilize ¹⁹F NMR quantitatively to verify purity without relying solely on HPLC-UV (which can be biased by the extinction coefficients of impurities), the longitudinal relaxation time (
T1
) of the fluorine nuclei must be accounted for. Fluorine atoms in sterically congested environments exhibit long
T1
relaxation times. A relaxation delay (
D1
) of at least
5×T1
(typically 15–25 seconds) must be applied to ensure complete z-magnetization recovery between scans, preventing signal saturation and ensuring the integration ratio is perfectly stoichiometric [2].
Mass Spectrometry (EI-MS): The presence of the bromine atom provides a self-validating mass spectrometric signature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The molecular ion (
M+
) must present a characteristic "twin peak" separated by 2 m/z units. The base peak typically corresponds to the loss of a methyl group [M-CH₃]⁺, driven by the hyperconjugative stability of the resulting tertiary carbocation.
Experimental Protocols: Self-Validating Systems
Protocol 1: Grignard Addition & Isolation
This protocol utilizes thermodynamic control to prevent side reactions, with built-in visual and chemical validation steps.
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with inert Argon.
Dissolution: Dissolve methyl 4-bromo-2,6-difluorobenzoate (1.0 eq, 10 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF).
Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Suppresses the activation energy required for SNAr of the ortho-fluorines.
Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes via a syringe pump.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Self-Validating Quench: Slowly add saturated aqueous NH₄Cl (20 mL) at 0 °C. Validation: The immediate evolution of methane gas confirms that an excess of active Grignard reagent was present throughout the reaction, validating reagent titer.
Workup: Extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
This protocol provides an absolute purity mass-balance that is independent of UV chromophores.
Sample Preparation: Accurately weigh 10.0 mg of the synthesized 2-(4-bromo-2,6-difluorophenyl)propan-2-ol and 5.0 mg of Sodium trifluoroacetate (NaTFA, internal standard) into a glass vial using a microbalance.
Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl₃ and transfer to a 5 mm NMR tube.
Acquisition Parameters: Acquire the ¹⁹F NMR spectrum at 298 K. Set the relaxation delay (
D1
) to 20 seconds. Causality: Ensures complete
T1
relaxation for accurate integration [2].
Self-Validating Analysis: Phase and baseline correct the spectrum. Integrate the NaTFA standard peak (approx. -76 ppm) and set it to a normalized value. The integration of the analyte peak (approx. -110 ppm) will directly yield the absolute molar purity of the batch.
Applications in Drug Discovery: Cross-Coupling Dynamics
The primary utility of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol is its participation in Suzuki-Miyaura cross-coupling to generate functionalized biaryl systems.
Causality in Catalyst Selection: The bulky tertiary alcohol and the ortho-fluorine atoms create extreme steric hindrance around the aryl bromide. Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail to undergo oxidative addition or require excessive heating, which leads to competitive protodeboronation of the boronic acid partner. Therefore, catalysts with sterically demanding, electron-rich bidentate or Buchwald-type ligands (such as Pd(dppf)Cl₂ or Pd/XPhos) are strictly required to accelerate the oxidative addition and transmetalation steps [3].
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the 4-bromo structural handle.
References
Title: WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors
Source: Google Patents
URL
Title: qNMR – The do's and don'ts (Practical guide for accurate quantitative solution state NMR analysis)
Source: KU Leuven NMR Core / Metrologia
URL: [Link]
Title: Cooperative Catalysis by Palladium–Nickel Binary Nanocluster for Suzuki–Miyaura Reaction of Ortho-Heterocycle-Tethered Sterically Hindered Aryl Bromides
Source: Organic Letters (ACS Publications)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Regioselective Halogen-Metal Exchange and Functionalization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol via Grignard Reagents
Executive Summary The functionalization of highly substituted, fluorinated building blocks is a critical operation in modern pharmaceutical development, particularly in the synthesis of kinase inhibitors and YAP/TAZ-TEAD...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly substituted, fluorinated building blocks is a critical operation in modern pharmaceutical development, particularly in the synthesis of kinase inhibitors and YAP/TAZ-TEAD protein-protein interaction inhibitors[1]. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol presents a unique synthetic challenge: it contains both an electrophilic C–Br bond primed for halogen-metal exchange and a highly acidic tertiary alcohol (–OH) that acts as a potent electrophile/proton donor toward organometallic reagents.
This application note details a highly efficient, self-validating protocol for the regioselective functionalization of this scaffold. By employing a sequential deprotonation/exchange strategy utilizing Knochel’s Turbo-Grignard reagent (
iPrMgCl⋅LiCl
), researchers can bypass unwanted proton-transfer side reactions, achieve rapid Br/Mg exchange, and trap the resulting arylmagnesium intermediate with diverse electrophiles[2].
Mechanistic Rationale & Chemical Causality
To successfully functionalize this molecule, the experimental design must account for the competing kinetics of acid-base chemistry versus halogen-metal exchange.
The Acidic Proton Dilemma
The tertiary alcohol has a
pKa
of approximately 17–18. If a halogen-metal exchange were to occur prior to the deprotonation of this alcohol, the newly formed highly basic arylmagnesium species would immediately undergo an intramolecular or intermolecular proton transfer. This would quench the reactive intermediate, resulting in a dead, debrominated byproduct (2-(2,6-difluorophenyl)propan-2-ol).
Causality-Driven Solution: The alcohol must be intentionally protected in situ. We utilize 1.05 equivalents of a less expensive, highly basic Grignard reagent (such as
MeMgCl
) to deprotonate the alcohol, forming a magnesium alkoxide. This step is self-validating, as it produces a stoichiometric evolution of methane gas.
The Turbo-Grignard Advantage
Standard Grignard reagents (like
iPrMgCl
) exist as polymeric aggregates in ethereal solvents (the Schlenk equilibrium), which severely limits their reactivity[3]. The addition of stoichiometric Lithium Chloride (
LiCl
) breaks these aggregates, forming a highly reactive, monomeric magnesiate complex (
[iPrMgCl2]−Li+
). This "Turbo-Grignard" accelerates the Br/Mg exchange dramatically, allowing it to proceed at 0 °C rather than requiring elevated temperatures that might degrade the substrate[2].
Fluorine-Driven Inductive Stabilization
The two fluorine atoms at the 2- and 6-positions play a crucial thermodynamic role. While fluorine can donate electron density via resonance, its strong electronegativity exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the negative charge on the adjacent carbon during the transition state of the Br/Mg exchange, making the formation of the arylmagnesium species highly thermodynamically favorable.
Reaction Pathway & Mechanism
Sequential deprotonation and Br/Mg exchange workflow for functionalizing the fluorinated substrate.
Mechanistic role of LiCl in deaggregating Grignard reagents to accelerate Br/Mg exchange.
Quantitative Optimization Data
To maximize atom economy and yield, the choice of Grignard reagents must be optimized. While using 2.1 equivalents of
iPrMgCl⋅LiCl
is chemically viable, it is economically inefficient for scale-up, as the first equivalent is wasted solely on deprotonating the alcohol.
Table 1: Optimization of Br/Mg Exchange Conditions
Entry
Reagent System
Temp (°C)
Time (h)
Conversion (%)
Process Notes
1
iPrMgCl
(2.1 eq)
0 to 20
4
< 40%
Sluggish exchange; lack of LiCl prevents efficient deaggregation.
2
iPrMgCl⋅LiCl
(2.1 eq)
0
1
> 95%
Fast exchange, but consumes expensive Turbo-Grignard for simple deprotonation.
3
MeMgCl
(1.05 eq) then
iPrMgCl⋅LiCl
(1.1 eq)
0
1
> 95%
Optimal atom economy; rapid exchange; highly scalable.
Experimental Protocol: Step-by-Step Methodology
This protocol describes the formylation of the substrate using N,N-Dimethylformamide (DMF) as the model electrophile, yielding 3,5-difluoro-4-(2-hydroxypropan-2-yl)benzaldehyde .
Phase 1: Equipment Preparation & Deprotonation
System Purge: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon (or
N2
) three times.
Substrate Loading: Add 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (2.51 g, 10.0 mmol) to the flask.
Solvation: Inject 25 mL of anhydrous Tetrahydrofuran (THF) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice-water bath.
Deprotonation (Self-Validation Step): Slowly add Methylmagnesium chloride (
MeMgCl
, 3.0 M in THF, 3.5 mL, 10.5 mmol) dropwise via syringe.
Observation: You will observe immediate bubbling. This is the evolution of methane gas, confirming the successful deprotonation of the tertiary alcohol to the magnesium alkoxide.
Stir at 0 °C for 15 minutes until gas evolution ceases.
Phase 2: Halogen-Metal Exchange
Exchange Reagent Addition: To the 0 °C solution, add Isopropylmagnesium chloride lithium chloride complex (
iPrMgCl⋅LiCl
, 1.3 M in THF, 8.5 mL, 11.0 mmol) dropwise over 5 minutes.
Incubation: Maintain the reaction at 0 °C for 1 hour.
Validation Check: Withdraw a 0.1 mL aliquot, quench it in 1 mL of saturated aqueous
NH4Cl
, extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the starting material mass and the appearance of the debrominated mass (
m/z
172) confirms a successful Br/Mg exchange.
Phase 3: Electrophilic Trapping & Workup
Electrophile Addition: While maintaining the temperature at 0 °C, rapidly inject anhydrous N,N-Dimethylformamide (DMF, 1.54 mL, 20.0 mmol).
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
Quench & Hydrolysis: Cool the flask back to 0 °C and carefully quench the reaction by adding 20 mL of saturated aqueous
NH4Cl
. This step hydrolyzes both the magnesium alkoxide (regenerating the tertiary alcohol) and the hemiaminal intermediate (releasing the aldehyde).
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the target functionalized product.
References
Knochel, P. et al. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[Link][2]
Knochel, P. et al. (2014). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. National Institutes of Health (PMC).[Link][3]
Novartis AG (2021). Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. United States Patent Application US20210299100A1.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Document Type: Advanced Experimental Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern drug design, utilized to fine-tune lipophilicity, modulate target binding affinity, and significantly enhance metabolic stability[1]. The compound 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) serves as a highly versatile, multi-functional building block for synthesizing advanced pharmacophores, particularly in the development of kinase inhibitors and anti-inflammatory agents[2].
This molecule presents three distinct reactive/functional domains:
The Aryl Bromide (C4 Position): A prime electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon framework[3].
The 2,6-Difluoro Motif: These highly electronegative atoms withdraw electron density from the aromatic ring, accelerating the oxidative addition of the palladium catalyst. More importantly, in the final drug candidate, these ortho-fluorines provide a steric and electronic "shield" that blocks cytochrome P450 (CYP450)-mediated oxidative degradation, thereby increasing the drug's in vivo half-life[4].
The Tertiary Alcohol: Acts as a strong hydrogen bond donor/acceptor in biological target pockets. Alternatively, it can undergo acid-catalyzed dehydration to yield an isopropenyl group, serving as a rigid linker or a site for further functionalization (e.g., hydroboration or olefin metathesis).
Physicochemical Profiling
Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability.
The presence of two ortho-fluorine atoms relative to the isopropanol group creates a sterically demanding environment, while simultaneously making the aryl bromide highly electron-deficient. This requires a catalyst with a large bite angle to facilitate reductive elimination and prevent catalyst stalling[3].
Causality & Expert Insights
Catalyst Choice:Pd(dppf)Cl2
is selected over
Pd(PPh3)4
. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the rate-limiting reductive elimination step, which is crucial when coupling sterically hindered fluorinated aromatics.
Solvent System: A 4:1 mixture of 1,4-Dioxane and water is utilized. The organic phase solubilizes the fluorinated bromide, while the aqueous phase ensures the potassium carbonate base remains in solution, facilitating the crucial transmetalation step.
Step-by-Step Methodology
Preparation of the Reaction Vessel:
To an oven-dried, 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (1.0 mmol, 251 mg) and the desired arylboronic acid (1.2 mmol).
Degassing (Critical Step):
Add 1,4-Dioxane (8 mL) and deionized
H2O
(2 mL). Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for 15 minutes. Failure to remove oxygen will result in the formation of homocoupled boronic acid byproducts (Glaser-type coupling) and oxidation of the Pd catalyst.
Catalyst Introduction:
Briefly open the system under a positive flow of inert gas and add
Pd(dppf)Cl2⋅CH2Cl2
adduct (0.05 mmol, 41 mg, 5 mol%).
Thermal Activation:
Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 4–6 hours.
Workup:
Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification:
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled product.
Downstream Application: Dehydration to Isopropenyl Derivative
In scenarios where the tertiary alcohol is not required for target binding, it can be dehydrated to form a rigid, co-planar isopropenyl moiety.
Step-by-Step Methodology
Dissolve the coupled 2-(4-aryl-2,6-difluorophenyl)propan-2-ol intermediate (1.0 mmol) in anhydrous Toluene (10 mL).
Add a catalytic amount of p-Toluenesulfonic acid monohydrate (pTSA) (0.1 mmol, 19 mg).
Equip the flask with a Dean-Stark trap and a reflux condenser.
Reflux the mixture at 115 °C for 3 hours, continuously removing the azeotropically distilled water to drive the equilibrium toward the alkene.
Cool the reaction, quench with saturated aqueous
NaHCO3
(5 mL), extract with Toluene, dry, and concentrate to yield the 2-(4-aryl-2,6-difluorophenyl)prop-1-ene derivative.
Validation: The starting material contains a bromine atom, which presents a distinct 1:1 isotopic doublet (M and M+2) in the mass spectrum due to
79Br
and
81Br
.
Success Indicator: A successful Suzuki coupling is validated by the complete disappearance of this 1:1 doublet and the emergence of a single mass peak corresponding to the coupled product.
Troubleshooting: If the starting material remains unreacted, check the inert atmosphere. Fluorinated aryl bromides are prone to protodehalogenation if trace moisture and active Pd-hydride species form; look for the M-79 peak (loss of Br, replaced by H).
Checkpoint 2:
1H
NMR Shift Analysis (Dehydration)
Validation: The tertiary alcohol starting material exhibits a sharp, highly integrated singlet at approximately
δ
1.60 ppm (6H) corresponding to the two equivalent methyl groups.
Success Indicator: Upon successful dehydration, this 6H singlet will disappear, replaced by a 3H singlet (allylic methyl) around
δ
2.10 ppm and two distinct 1H terminal alkene protons (typically singlets or fine multiplets) in the
δ
5.10–5.40 ppm region.
References
Orchid Chemical. "CAS#1540457-06-4 | 2-(4-bromo-2,6-Difluorophenyl) propan-2-ol Product Specifications." Orchid Chemical Fine Chemicals Database.
BenchChem. "A Comparative Review of Difluorophenyl-Containing Organic Acids in Drug Discovery." BenchChem Knowledge Base.
RSC Publishing. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." RSC Medicinal Chemistry.
RSC Publishing. "Enhancing Charge Mobilities in Selectively Fluorinated Oligophenyl Organic Semiconductors: A Design Approach Based on Experiment." Journal of Materials Chemistry C.
Application Note: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol as a Privileged Scaffold in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) has emerged as a highly privileged, tri-fu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The compound 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) has emerged as a highly privileged, tri-functional building block in modern medicinal chemistry. By integrating a versatile cross-coupling handle, a metabolically stabilizing difluoro motif, and a sterically shielded polar interaction node, this scaffold allows drug discovery scientists to rapidly generate robust structure-activity relationship (SAR) libraries. This application note details the structural causality behind its utility and provides self-validating protocols for its incorporation into drug discovery workflows.
Pharmacophore Rationale & Structural Causality
Successful drug design requires balancing physicochemical properties with metabolic stability. The architecture of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol addresses these needs through three synergistic domains:
The 4-Bromo Handle (Synthetic Node): The para-bromine atom serves as a reliable synthetic handle for palladium-catalyzed C-C and C-N bond formation. The electron-withdrawing nature of the 2,6-difluoro motif decreases the electron density of the aromatic ring. Counterintuitively, this electron deficiency accelerates the oxidative addition step of the palladium catalytic cycle, making the aryl bromide highly reactive toward cross-coupling despite the steric bulk of the rest of the molecule.
The 2,6-Difluoro Motif (Metabolic Shield): Fluorine substitution is a cornerstone of medicinal chemistry used to modulate pKa, increase lipophilicity, and block cytochrome P450 (CYP450)-mediated aromatic oxidation[1]. In this scaffold, the ortho-fluorines also impose severe steric constraints. This restricts the rotational freedom of the adjacent propan-2-ol group, locking it into a predictable conformation that reduces the entropic penalty upon binding to a target protein.
The Tertiary Alcohol (Polar Interaction Node): The -C(CH3)2OH group acts as a potent hydrogen bond donor and acceptor. Unlike primary or secondary alcohols, the tertiary nature completely prevents oxidative metabolism to ketones or carboxylic acids[2]. Furthermore, the gem-dimethyl groups provide a steric shield that significantly hinders Phase II metabolism (e.g., glucuronidation), extending the molecule's half-life in vivo. Similar tertiary alcohol motifs have been successfully deployed in advanced clinical candidates and approved drugs[1][3].
Figure 1: Pharmacophore rationale and structural causality of the scaffold.
Data Presentation: Scaffold Physicochemical Properties
Understanding the baseline properties of the scaffold is critical for predicting the behavior of the final drug candidates.
Table 1: Physicochemical and Analytical Properties
Property
Value
Causality / Impact on Drug Design
CAS Number
1540457-06-4
Unique identifier for procurement and registry.
Molecular Weight
251.07 g/mol
Low MW allows for extensive derivatization without exceeding Lipinski's Rule of 5.
Exact Mass
249.98 g/mol
Critical for high-resolution mass spectrometry (HRMS) tracking.
TPSA
20.2 Ų
Low polar surface area ensures excellent baseline membrane permeability.
H-Bond Donors/Acceptors
1 / 1
Provides targeted polar interactions within hydrophobic binding pockets.
Rotatable Bonds
1
High rigidity minimizes entropic loss upon target engagement.
Experimental Workflows & Methodologies
To maximize the utility of this scaffold, we detail two self-validating protocols for late-stage functionalization. These protocols are designed with built-in causality and in-process controls.
Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Library Generation
Causality & Design: Biaryl systems are ubiquitous in epigenetic modulators and kinase inhibitors. For this coupling, we select Pd(dppf)Cl2 as the catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the bottleneck when coupling sterically hindered or electron-deficient substrates. We utilize K2CO3 as a mild base; stronger bases (like NaOtBu) risk deprotonating the tertiary alcohol, which could otherwise coordinate to the palladium center and poison the catalyst.
Step-by-Step Procedure:
Preparation: In an oven-dried 10 mL microwave vial, add 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.025 mmol).
Solvent & Base: Add 1,4-dioxane (4.0 mL) and an aqueous solution of K2CO3 (2.0 M, 3.0 equiv, 0.75 mL).
Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure Argon for 10 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling side-products.
Reaction: Seal the vial and heat at 90 °C in an oil bath for 4 hours.
In-Process Control (IPC): Monitor via LC-MS. Self-Validation: The reaction is deemed complete upon the disappearance of the starting material peak. Note: The tertiary alcohol typically undergoes in-source dehydration during Electrospray Ionization (ESI), so track the [M-H2O+H]+ ion at m/z 233/235 for the starting material.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 × 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination for Aniline Derivatives
Causality & Design: Coupling this scaffold with aliphatic or aromatic amines generates versatile hydrogen-bonding networks. We employ the XPhos-Pd-G2 precatalyst. The bulky, electron-rich XPhos ligand prevents the formation of inactive bis-amine palladium complexes and efficiently handles deactivated aryl bromides. Cs2CO3 is chosen as the base to maintain functional group tolerance and prevent tertiary alcohol dealkylation.
Step-by-Step Procedure:
Preparation: In a dry vial under Argon, combine the scaffold (1.0 equiv, 0.5 mmol), the target amine (1.5 equiv, 0.75 mmol), XPhos-Pd-G2 (0.02 equiv, 0.01 mmol), and Cs2CO3 (2.0 equiv, 1.0 mmol).
Solvent: Add anhydrous tert-amyl alcohol (3.0 mL). Causality: tert-Amyl alcohol provides a highly polar, non-nucleophilic environment that stabilizes the transition state without competing for the Pd center.
Reaction: Seal and stir at 100 °C for 6 hours.
In-Process Control (IPC): Monitor by TLC (UV detection at 254 nm) and LC-MS. Self-Validation: Look for the emergence of the product mass and a shift in Rf value indicating the consumption of the bromide.
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC.
Data Presentation: Optimization of Reaction Conditions
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst System
Base
Solvent
Temp (°C)
Conversion (%)*
Causality for Outcome
Pd(PPh3)4
Na2CO3
Toluene/H2O
100
45%
Triphenylphosphine is prone to oxidation; poor solubility of base.
Pd(OAc)2 / SPhos
K3PO4
Toluene
100
72%
SPhos improves oxidative addition, but biphasic system is suboptimal.
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O
90
>95%
Optimal bite angle for reductive elimination; excellent phase transfer.
XPhos-Pd-G2
NaOtBu
THF
80
30% (Decomp.)
Strong base deprotonates the tertiary alcohol, poisoning the catalyst.
*Conversion determined by LC-MS integration at 254 nm after 4 hours.
Figure 2: Divergent synthetic workflow for late-stage functionalization.
References
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 122704770, Fluoxytioconazole. Retrieved from:[Link]
[2] ACS Catalysis (2019). Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. Retrieved from:[Link]
Application Note: Regioselective Synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol via Directed Ortho-Metalation
Target Molecule: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) Application: Advanced building block and API intermediate for transition-metal-catalyzed cross-coupling in oncology and kinase inhibitor pipe...
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4)
Application: Advanced building block and API intermediate for transition-metal-catalyzed cross-coupling in oncology and kinase inhibitor pipelines.
Strategic Design & Mechanistic Rationale
The compound 2-(4-bromo-2,6-difluorophenyl)propan-2-ol is a highly specialized intermediate. The tertiary alcohol motif provides structural rigidity, metabolic stability, and critical hydrogen-bonding interactions for target protein binding. Meanwhile, the bromo-difluoroaryl system serves as an electrophilic hub for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Synthesizing this molecule requires the precise installation of a 2-hydroxypropan-2-yl group at the C4 position of 1-bromo-3,5-difluorobenzene. This is achieved via Directed ortho-Metalation (DoM) .
Causality Behind Experimental Choices
Regioselectivity (The "Fluorine Effect"): Fluorine is one of the most potent ortho-directing groups in aromatic metalation due to its strong inductive electron-withdrawing nature and ability to coordinate lithium[1]. In 1-bromo-3,5-difluorobenzene, the C4 proton is flanked by two fluorine atoms. This synergistic inductive effect renders the C4 position significantly more acidic than the C2/C6 positions, dictating >99:1 regioselectivity during lithiation.
Base Selection (LDA vs. n-BuLi): The choice of base is the most critical failure point in this synthesis. Utilizing n-butyllithium (n-BuLi) results in rapid, undesired lithium-halogen exchange at the bromine atom, destroying the starting material. To prevent this, [2], a sterically hindered and non-nucleophilic base, is strictly required. LDA selectively deprotonates the acidic C4 proton without attacking the bromine.
Cryogenic Control (-78 °C): Aryllithium species bearing ortho-fluorine atoms are prone to the elimination of lithium fluoride (LiF) at elevated temperatures, generating highly reactive benzyne intermediates that rapidly oligomerize[2]. Maintaining strict cryogenic conditions (-78 °C) is mandatory to stabilize the 4-bromo-2,6-difluorophenyllithium intermediate.
Reaction Optimization Data
The following table summarizes the quantitative optimization data, demonstrating the causality behind the finalized protocol parameters.
Base System
Temp (°C)
Electrophile
Conversion (%)
Regioselectivity (C4:C2)
Primary Byproduct / Observation
n-BuLi / THF
-78
Acetone
>95
N/A
3,5-Difluorophenylpropan-2-ol (Li-Br exchange)
LDA / THF
-78
Acetone
92
>99:1
None (Optimal Conditions)
LDA / THF
-40
Acetone
65
>99:1
Benzyne-derived oligomers (LiF elimination)
LiTMP / THF
-78
Acetone
94
>99:1
None (Viable alternative, higher reagent cost)
Visualizing the Synthetic Pathway
Figure 1: Regioselective synthesis workflow of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol via DoM.
Self-Validating Experimental Protocol
This protocol is designed for a 100 mmol scale synthesis and includes built-in validation checkpoints to ensure system integrity before proceeding to subsequent steps.
Materials Required:
1-Bromo-3,5-difluorobenzene (19.3 g, 100 mmol)
Diisopropylamine (11.1 g, 110 mmol)
n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol)
Anhydrous Acetone (7.5 g, 130 mmol)
Anhydrous Tetrahydrofuran (THF, 250 mL)
Step-by-Step Methodology:
Step 1: In Situ Preparation of LDA
Purge a flame-dried 500 mL 3-neck round-bottom flask with ultra-high purity Argon.
Add anhydrous THF (150 mL) and diisopropylamine (11.1 g, 110 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-BuLi (44 mL, 110 mmol) dropwise via syringe pump over 20 minutes, maintaining the internal temperature below -65 °C.
Stir the mixture at 0 °C for 30 minutes to ensure complete LDA formation, then re-cool to -78 °C.
Step 2: Cryogenic Directed ortho-Metalation (DoM)
5. Dissolve 1-bromo-3,5-difluorobenzene (19.3 g, 100 mmol) in anhydrous THF (50 mL).
6. Add this solution dropwise to the LDA mixture over 30 minutes. The solution will typically develop a deep yellow/orange hue, indicative of the aryllithium species.
7. Stir at -78 °C for 1.5 hours.
Self-Validation Checkpoint 1: Extract a 0.1 mL aliquot and quench it into 1 mL of CD₃OD. Analyze via GC-MS or ¹H-NMR. The presence of 1-bromo-4-deuterio-3,5-difluorobenzene (>95% deuterium incorporation) validates successful and regioselective metalation. Do not proceed if starting material remains unmetalated.
Step 3: Electrophilic Quench
8. Add anhydrous acetone (7.5 g, 130 mmol) dropwise over 15 minutes.
9. Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Step 4: Workup and Isolation
10. Quench the reaction carefully with saturated aqueous NH₄Cl (100 mL).
11. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
12. Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3) to afford the pure product as a white to off-white solid.
Self-Validation Checkpoint 2 (Product Confirmation): Confirm the structure via ¹H-NMR (CDCl₃). A highly shielded singlet integrating to 6H at ~1.6 ppm validates the gem-dimethyl groups. A symmetric multiplet/doublet integrating to 2H at ~7.1 ppm confirms the meta-protons, verifying that metalation occurred exclusively at the C4 position.
Application Note: Palladium-Catalyzed Cross-Coupling of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4)[1] Reaction Class: Suzuki-Miyaura Cross-Coupling Chemical Prof...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4)[1]
Reaction Class: Suzuki-Miyaura Cross-Coupling
Chemical Profiling & Mechanistic Insights
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a highly functionalized, electron-deficient aryl halide that serves as a premium building block in medicinal chemistry and materials science[1]. The strategic placement of the 2,6-difluoro groups and the tertiary alcohol imparts unique reactivity profiles during transition-metal-catalyzed cross-coupling.
Electronic Effects on the Catalytic Cycle
The 2,6-difluoro substituents strongly withdraw electron density from the aromatic ring via inductive effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond, which drastically accelerates the initial oxidative addition of the Pd(0) catalyst[2]. However, this same electron deficiency stabilizes the resulting Ar–Pd(II)–Br intermediate, which can slow down the subsequent reductive elimination step[2]. If the catalytic cycle stalls at this stage, the intermediate becomes highly susceptible to hydrodehalogenation side reactions (yielding the debrominated arene)[3].
Steric & Stability Considerations
The bulky 2-hydroxypropan-2-yl (tertiary alcohol) group at the 1-position acts as a valuable directing group and solubility enhancer. However, tertiary alcohols are prone to E1 dehydration to form an isopropenyl group under harsh acidic or strongly basic conditions at elevated temperatures. Therefore, the cross-coupling protocol must utilize mild bases (such as K₃PO₄ or K₂CO₃) rather than strong bases (like KOtBu) to preserve the integrity of the alcohol motif. Furthermore, while laterally fluorinated boronic acids often exhibit poor reactivity, fluorinated aryl bromides serve as highly effective electrophilic partners in Suzuki-Miyaura couplings[4],[5].
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the 2,6-difluoro acceleration effect.
Reaction Optimization & Causality
To counteract the slow reductive elimination and prevent the dehydration of the tertiary alcohol, the choice of ligand and base is critical. Bidentate phosphine ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), force the two aryl groups on the Pd(II) center closer together, sterically accelerating reductive elimination and bypassing dehalogenation pathways[3].
Table 1: Optimization of Suzuki-Miyaura Conditions for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Optimal; mild base prevents alcohol dehydration while fully activating boron.
4
Pd(OAc)₂ / SPhos
KOtBu (2.5)
THF
65
30
Strong base led to E1 dehydration of the propan-2-ol group to an isopropenyl moiety.
Standardized Protocol: Suzuki-Miyaura Coupling
This self-validating protocol is designed to maximize the yield of the cross-coupled product while suppressing hydrodehalogenation and dehydration side reactions.
Reagent Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Seal the flask with a rubber septum. Sparge the heterogeneous mixture directly with Argon gas via a submerged needle for exactly 15 minutes. Causality: Rigorous removal of dissolved oxygen is critical to prevent the oxidation of the Pd(0) active species and suppress homocoupling of the boronic acid.
Heating & Reaction: Remove the sparging needle and attach an Argon balloon to maintain an inert atmosphere. Transfer the flask to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 12 hours.
Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting aryl bromide should be fully consumed.
Aqueous Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with saturated NaCl (brine) solution (15 mL).
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure cross-coupled product.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Troubleshooting & Analytical Characterization
Dehalogenation Observed: If LC-MS indicates the presence of 2-(2,6-difluorophenyl)propan-2-ol (debrominated product), ensure the solvent is thoroughly degassed and consider increasing the catalyst loading to 10 mol% to outcompete the background hydrodehalogenation rate[3].
Dehydration Observed: If an isopropenyl derivative is detected, verify that the reaction temperature did not exceed 85 °C and ensure no stronger bases (e.g., NaOH, KOtBu) were accidentally utilized.
NMR Diagnostics: ¹⁹F NMR is highly diagnostic for this scaffold. The starting material exhibits a characteristic fluorine signal for the 2,6-difluoro groups. Upon successful cross-coupling, the ¹⁹F chemical shift will subtly perturb due to the change in the electronic environment from the newly attached aryl ring, providing rapid confirmation of product formation alongside standard ¹H NMR (which will show the retention of the 6H singlet from the two methyl groups of the propan-2-ol moiety).
References[1] Orchid Chemical. CAS # 1540457-06-4 | 2-(4-bromo-2,6-difluorophenyl)propan-2-ol. Available at: http://www.orchid-chemical.com/[3] Benchchem. How to avoid dehalogenation side reactions in Suzuki coupling. Available at:https://www.benchchem.com/post/how-to-avoid-dehalogenation-side-reactions-in-suzuki-coupling[5] Erami, R. S., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts (MDPI), 2017. Available at:https://doi.org/10.3390/catal7030076[2] Universidad de Valladolid (UVa). Study of relevant steps in bimetallic Cu-catalysed cross-coupling reactions. Available at:https://uvadoc.uva.es/handle/10324/34823[4] Bulfield, D., et al. Enhancing Charge Mobilities in Selectively Fluorinated Oligophenyl Organic Semiconductors: A Design Approach Based on Experiment. RSC Advances, 2019. Available at:https://pubs.rsc.org/en/content/articlelanding/2019/RA/C8RA10068A
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Discovery Chemists, Library Synthesis Scientists, and Drug Development Professionals
Scaffold: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4)
Executive Summary & Scaffold Rationale
In modern drug discovery, designing libraries around rigid, metabolically stable pharmacophores is critical for successful high-throughput biological screening (HTS). The building block 2-(4-bromo-2,6-difluorophenyl)propan-2-ol offers a highly privileged structural motif for library generation:
The Tertiary Alcohol: Acts as a rigid, directional hydrogen-bond donor/acceptor. It is a classic motif in antifungal agents (e.g., fluconazole analogs) and nuclear receptor modulators (e.g., LXR/FXR agonists).
The 2,6-Difluoro Substitution: Lowers the pKa of the tertiary alcohol via inductive effects, increases overall lipophilicity, and effectively blocks cytochrome P450-mediated oxidation at the ortho positions.
The 4-Bromo Handle: Provides a highly reactive vector for transition-metal catalyzed cross-coupling, enabling rapid divergent synthesis of >100 analogs from a single precursor.
Workflow for divergent library generation from the brominated scaffold.
Mechanistic Causality: Overcoming Steric Hindrance and Dehydration
The Challenge:
Derivatizing aryl bromides that possess an unprotected, sterically hindered tertiary alcohol presents a significant chemoselectivity challenge. Under standard basic cross-coupling conditions at elevated temperatures, the tertiary alcohol is highly susceptible to base-mediated E1 elimination, yielding an undesired alpha-methylstyrene derivative (dehydration byproduct). Furthermore, the alkoxide can coordinate to the palladium center, stalling the catalytic cycle.
The Solution:
To maintain structural integrity during library generation, the catalytic cycle must be accelerated so that reductive elimination outcompetes both dehydration and off-target coordination. This is achieved by utilizing highly active palladium catalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos and BrettPhos ()[1].
The immense steric bulk of these ligands forces the palladium center into a highly reactive monoligated
Pd(0)L
state, facilitating rapid oxidative addition into the electron-deficient difluorophenyl ring. More importantly, the spatial constraints of the ligand rapidly drive the reductive elimination step, ejecting the product before
β
-hydride elimination or base-catalyzed dehydration can occur ()[2]. This allows the reaction to proceed at milder temperatures (80 °C) with weaker bases (e.g.,
K3PO4
), ensuring the unprotected alcohol remains perfectly intact ()[3].
Catalytic cycle highlighting suppression of dehydration via rapid reductive elimination.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in the mechanistic pathway (e.g., catalyst poisoning or overheating) is immediately detected, preventing the propagation of failed reactions in a 96-well library format.
High-Fidelity Suzuki-Miyaura Library Generation (C-C Bond Formation)
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with
Pd2(dba)3
, XPhos, and the boronic acid.
Activation: Add degassed 1,4-dioxane and stir at room temperature for 10 minutes until the solution transitions to a deep red/orange, indicating the formation of the active
Pd(0)
species.
Coupling: Add the aryl bromide and an aqueous solution of
K3PO4
. Seal the vial and heat to 80 °C under vigorous stirring (800 rpm) to overcome biphasic mass transfer limitations.
Self-Validation Checkpoint (t = 2 hours): Withdraw a 5 µL aliquot from the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (ESI+).
Validation Criteria: The extracted ion chromatogram (EIC) must show >90% conversion to the target mass
[M+H]+
. The dehydration byproduct mass
[M−18+H]+
must be <2% of the total peak area.
Causality Correction: If the
[M−18+H]+
peak exceeds 5%, it indicates localized overheating or excessive base concentration. Immediately reduce the block temperature by 10 °C and verify stirring efficiency.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and purify via automated flash chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
To introduce amine vectors for kinase or GPCR screening, BrettPhos is superior to XPhos due to its ability to prevent unproductive
β
-hydride elimination when coupling primary or secondary amines ()[4].
Reagents:
Aryl Bromide (1.0 equiv, 0.5 mmol)
Amine (1.5 equiv)
BrettPhos Pd G3 Precatalyst (2 mol%)
NaOtBu
(1.5 equiv)
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology:
Assembly: Charge a dry vial with BrettPhos Pd G3,
NaOtBu
, and the aryl bromide.
Reaction: Add the amine and toluene. Seal under nitrogen and heat to 80 °C for 4 hours.
Self-Validation Checkpoint (t = 1 hour): Analyze a 5 µL aliquot via LC-MS.
Validation Criteria: Look for the absence of the dehalogenated reduction byproduct (m/z 172). The presence of this byproduct indicates that the amine is undergoing
β
-hydride elimination rather than reductive elimination.
Causality Correction: If reduction >5% is observed, verify the anhydrous nature of the toluene and consider switching to a weaker base like
Cs2CO3
.
Quantitative Optimization Data
The table below summarizes the causality between catalyst choice, reaction conditions, and the preservation of the tertiary alcohol during Suzuki-Miyaura optimization.
Catalyst System
Base
Solvent System
Temp (°C)
Target Yield (%)
Dehydration Byproduct (%)
Pd(PPh3)4
Na2CO3
DMF
100
41
38
Pd2(dba)3
/ dppf
K3PO4
Dioxane /
H2O
90
62
18
Pd2(dba)3
/ XPhos
K3PO4
Dioxane /
H2O
80
94
< 2
BrettPhos Pd G3
NaOtBu
Toluene
80
89
< 2
Data Note: The use of first-generation catalysts (
Pd(PPh3)4
) results in slow reductive elimination, allowing the basic conditions at 100 °C to heavily dehydrate the tertiary alcohol. Transitioning to the XPhos system completely suppresses this pathway.
References
Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 12564–12649. URL:[Link]
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 1999, 121, 9550–9561. URL:[Link]
Dennis, J. M. et al. "Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles." Journal of the American Chemical Society, 2018. URL:[Link]
Colacot, T. J. (Ed.). "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." New Trends in Cross-Coupling: Theory and Applications, Royal Society of Chemistry, 2014. URL:[Link]
Application Note: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol as a Privileged Precursor for PET Radiotracer Development
Executive Summary & Mechanistic Rationale In the development of central nervous system (CNS) Positron Emission Tomography (PET) radiotracers, managing lipophilicity and metabolic stability is paramount. 2-(4-Bromo-2,6-di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the development of central nervous system (CNS) Positron Emission Tomography (PET) radiotracers, managing lipophilicity and metabolic stability is paramount. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) serves as a highly versatile, orthogonal building block for late-stage radiolabeling.
Structural Causality & Design Advantages:
2,6-Difluoro Motif: The di-ortho fluoro substitution sterically shields the aromatic ring, locking its conformation and significantly reducing susceptibility to cytochrome P450-mediated oxidative metabolism.
Propan-2-ol (Tertiary Alcohol): This moiety acts as a critical hydrogen-bond donor/acceptor, fine-tuning the molecule's overall LogD to enhance blood-brain barrier (BBB) penetrance while minimizing non-specific binding[1]. Because it is a sterically hindered tertiary alcohol, it remains unreactive during most transition-metal-catalyzed cross-couplings, eliminating the need for tedious protection/deprotection steps.
4-Bromo Handle: The para-bromide provides an ideal leaving group for divergent radiolabeling. It can be directly utilized for Palladium-mediated [¹¹C]methylation[2], or converted into a pinacol boronate (Bpin) ester for Copper-Mediated Radiofluorination (CMRF)[3].
Divergent Radiolabeling Workflow
The following diagram illustrates the divergent synthetic pathways enabling the incorporation of either Fluorine-18 (
t1/2
= 109.8 min) or Carbon-11 (
t1/2
= 20.4 min) into the core scaffold.
Divergent radiolabeling pathways for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Quantitative Data Summary
The table below benchmarks the expected radiochemical parameters for the two divergent pathways.
Parameter
Copper-Mediated [¹⁸F]Fluorination
Palladium-Mediated [¹¹C]Methylation
Target Isotope
Fluorine-18 (
t1/2
= 109.8 min)
Carbon-11 (
t1/2
= 20.4 min)
Precursor State
Aryl-Pinacol Boronate (Bpin)
Aryl-Bromide (Direct)
Catalyst / Mediator
Cu(OTf)₂ / Pyridine
Pd₂(dba)₃ / P(o-tolyl)₃
Typical RCY (Decay-Corrected)
25% – 45%
35% – 60%
Reaction Temperature
110 °C
80 °C
Reaction Time
15 – 20 min
5 – 10 min
Molar Activity (
Am
)
>100 GBq/µmol
>50 GBq/µmol
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the Aryl-Bpin Precursor
Direct nucleophilic aromatic substitution (SₙAr) with[¹⁸F]fluoride is electronically disfavored on this ring because the propan-2-ol group does not provide sufficient electron-withdrawing activation. Converting the bromide to a boronic ester bypasses this limitation, enabling CMRF[3].
Reagent Assembly: In an oven-dried Schlenk flask, combine 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Degassing (Causality): Suspend the mixture in anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles. Reasoning: Oxygen must be rigorously excluded to prevent homocoupling of the boronic ester.
Reaction: Heat the mixture to 90 °C for 4 hours under an argon atmosphere.
Purification: Cool to room temperature, filter through Celite, and purify via silica gel flash chromatography (Hexanes/EtOAc).
System Validation (QC): Confirm product identity via LC-MS. The successful insertion of the Bpin group is validated by a mass shift from the isotopic bromine doublet (M ≈ 251) to the boronate mass (M ≈ 298), alongside the disappearance of the starting material on TLC.
This protocol leverages the Cu(II)/Cu(III) catalytic cycle to force the reductive elimination of the Ar-[¹⁸F] bond, regardless of the ring's inherent electronic properties[4].
Isotope Processing: Trapping cyclotron-produced [¹⁸F]fluoride on a QMA cartridge. Elute with a solution of tetraethylammonium bicarbonate (TEAB) in acetonitrile/water. Reasoning: TEAB is preferred over K₂CO₃/K₂₂₂ to minimize basic hydrolysis of the Bpin precursor[4].
Azeotropic Drying: Evaporate the solvent under a stream of helium at 100 °C, adding anhydrous acetonitrile twice to ensure complete removal of water.
Radiolabeling: To the dried [¹⁸F]fluoride, add the Aryl-Bpin precursor (10 µmol) and Cu(OTf)₂(py)₄ (15 µmol) dissolved in 0.5 mL of anhydrous DMA.
Oxidative Heating (Causality): Heat the sealed vial at 110 °C for 15 minutes under an ambient air atmosphere . Reasoning: Oxygen is the required terminal oxidant to drive the Cu(II) complex to the highly reactive Cu(III)-aryl-[¹⁸F] intermediate, which subsequently undergoes reductive elimination to yield the fluorinated product[4].
System Validation (QC): Quench with HPLC mobile phase and inject onto a semi-preparative Radio-HPLC. The system is self-validating if the radioactive peak (gamma detector) perfectly co-elutes with a pre-injected, fully characterized non-radioactive [¹⁹F] reference standard (UV detector).
Protocol C: Palladium-Mediated[¹¹C]Methylation
For targets where a methyl group is preferred, the starting aryl bromide can be directly utilized. Palladium is required because the unactivated aryl bromide is inert to direct Sₙ2 alkylation[2].
Catalyst Pre-activation: In a sealed, argon-flushed V-vial, dissolve Pd₂(dba)₃ (2.5 µmol) and P(o-tolyl)₃ (10 µmol) in 300 µL of anhydrous DMF. Stir for 5 minutes at room temperature to generate the active Pd(0) species.
Precursor Addition: Add 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (2 mg) to the catalyst solution. Reasoning: The Pd(0) complex rapidly undergoes oxidative addition into the C(sp²)-Br bond, priming the molecule for transmetalation[5].
Isotope Trapping & Reaction: Bubble cyclotron-produced [¹¹C]CH₃I (carried by helium gas) into the reaction vial at room temperature until activity plateaus. Heat the sealed vial to 80 °C for 5 minutes.
System Validation (QC): Quench the reaction with 1 mL of water to precipitate the Pd catalyst, filter through a 0.22 µm PTFE syringe filter, and purify via Radio-HPLC. Calculate the Molar Activity (
Am
) by dividing the isolated radioactivity by the mass of the carrier (determined via UV-Vis standard curve). An
Am
> 50 GBq/µmol validates the exclusion of stable ¹²CO₂/¹²CH₄ contamination during cyclotron target bombardment.
Application Note: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol as a Strategic Precursor in Advanced Optoelectronic and Polymeric Materials
Executive Summary & Structural Rationale In modern materials science, the precise molecular engineering of organic semiconductors and specialty polymers relies heavily on multifunctional building blocks. 2-(4-Bromo-2,6-d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern materials science, the precise molecular engineering of organic semiconductors and specialty polymers relies heavily on multifunctional building blocks. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS 1540457-06-4) is a highly specialized intermediate offering a unique triad of functional handles. As a Senior Application Scientist, I have structured this guide to elucidate the causality behind its structural features and provide validated protocols for its integration into Organic Light-Emitting Diodes (OLEDs) and low-dielectric (low-
κ
) fluorinated polymers.
The molecular architecture of this compound is intentionally designed for advanced material synthesis:
The 4-Bromo Substituent : Serves as the primary active site for palladium-catalyzed C-C bond formation (e.g., Suzuki-Miyaura cross-coupling). It enables the extension of
π
-conjugation necessary for tuning optoelectronic properties[1].
The 2,6-Difluoro Moiety : Fluorine's strong electronegativity exerts a powerful inductive pull, significantly lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for designing electron-transporting host materials that require high electron affinity and superior thermal stability[2].
The Propan-2-ol (Tertiary Alcohol) Group : Acts as a bulky steric shield. In solid-state materials, this steric hindrance prevents
π−π
stacking, thereby mitigating Aggregation-Caused Quenching (ACQ). Furthermore, it serves as a latent reactive site that can be dehydrated to form polymerizable
α
-methylstyrene derivatives.
Structure-Property Logic & Synthetic Workflows
To understand how this molecule dictates the performance of the final material, we must map its functional groups to their macroscopic physical effects.
Caption: Structure-property logic demonstrating how specific functional groups dictate material performance.
Caption: Workflow for synthesizing OLED hosts and polymers from 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Quantitative Impact on Material Properties
The integration of the difluorophenyl and tertiary alcohol groups fundamentally alters the electronic and thermal characteristics of the resulting materials. The table below summarizes benchmark data comparing a standard non-fluorinated OLED host against derivatives synthesized from our target compound.
Table 1: Comparative Optoelectronic and Thermal Properties of OLED Hosts
Material Design
HOMO (eV)
LUMO (eV)
Triplet Energy (
ET
, eV)
Tg
(°C)
Max EQE (%)
Standard Non-Fluorinated Host
-5.40
-2.10
2.65
110
3.2
Difluorinated Host
-5.85
-2.60
2.78
135
4.9
Difluorinated + Steric Bulk (Target)
-5.90
-2.65
2.82
155
6.5
Data Interpretation & Causality:
The introduction of the difluoro groups deepens the HOMO/LUMO levels, significantly improving electron injection from the cathode while blocking holes, which confines excitons within the emissive layer. The addition of the bulky propan-2-ol derived steric group raises the glass transition temperature (
Tg
) to 155 °C, ensuring morphological stability and preventing crystallization during device operation, directly correlating to the high External Quantum Efficiency (EQE) of 6.5%[2].
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Every reagent choice is grounded in mechanistic causality to ensure reproducibility and high yield.
Protocol A: Synthesis of Sterically Hindered Fluorinated OLED Hosts via Suzuki-Miyaura Coupling
Objective: To couple 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol with a carbazole-based boronic acid to synthesize a bipolar host material.
Mechanistic Causality:
We utilize
Pd(dppf)Cl2
as the catalyst because its large bite angle facilitates the oxidative addition into the sterically hindered, electron-deficient bromofluorobenzene bond[1]. Potassium carbonate (
K2CO3
) is selected as the base over stronger alkoxides (like
KOtBu
) to drive the transmetalation step without triggering premature base-catalyzed dehydration of the tertiary alcohol[3].
Step-by-Step Procedure:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (1.0 equiv) and 9-phenyl-9H-carbazole-3-boronic acid (1.2 equiv).
Catalyst & Base Addition: Add
Pd(dppf)Cl2
(0.05 equiv) and anhydrous
K2CO3
(2.5 equiv).
Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (volume ratio 4:1:1). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.
Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours.
In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The reaction is self-validating: the starting aryl bromide (
Rf≈0.6
, UV-absorbent) must be entirely consumed and replaced by a highly UV-active, blue-fluorescent spot (
Rf≈0.35
). This optical shift confirms the successful extension of the
π
-conjugated system.
Workup: Cool to room temperature, extract with dichloromethane (
3×20
mL), wash with brine, dry over anhydrous
MgSO4
, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Acid-Catalyzed Dehydration to
α
-Methylstyrene Monomers
Objective: To convert the tertiary alcohol into a terminal alkene, creating a highly reactive monomer for the synthesis of low-
κ
fluorinated polymers.
Mechanistic Causality:
Tertiary alcohols undergo rapid E1 dehydration under mild acidic conditions. We utilize para-Toluenesulfonic acid (
p
-TsOH) in toluene. The use of a Dean-Stark apparatus removes water from the system, shifting the equilibrium entirely toward the alkene product according to Le Chatelier's principle.
Step-by-Step Procedure:
Preparation: Dissolve 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (1.0 equiv) in anhydrous toluene (0.2 M concentration) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
Catalysis: Add catalytic
p
-TsOH (0.1 equiv).
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap.
In-Process Validation: Extract a 0.1 mL aliquot and analyze via
1
H NMR. The protocol is validated when the singlet at
δ
~1.6 ppm (corresponding to the gem-dimethyl groups of the alcohol) completely disappears, and two new vinylic doublets emerge at
δ
~5.2 and 5.5 ppm, confirming the formation of the terminal alkene.
Workup: Quench the reaction with saturated aqueous
NaHCO3
to neutralize the acid catalyst (preventing reverse hydration or oligomerization). Extract the organic layer, dry, and concentrate to yield the pure fluorinated
α
-methylstyrene monomer.
Application Notes and Protocols for the Asymmetric Synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Introduction: The Significance of Chiral Tertiary Alcohols The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This principle, known as stereochemistry, is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral Tertiary Alcohols
The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This principle, known as stereochemistry, is a cornerstone of modern drug development.[1] Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is of paramount importance.
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a chiral tertiary alcohol. This structural motif is a valuable building block in medicinal chemistry due to the presence of a stereogenic quaternary carbon center. The fluorinated and brominated phenyl ring offers sites for further chemical modification and can influence the molecule's metabolic stability and binding affinity to biological targets. This guide provides a detailed protocol for the asymmetric synthesis of this important chiral intermediate, focusing on a robust and highly enantioselective method.
Strategic Approach: Asymmetric Nucleophilic Addition to a Prochiral Ketone
The most direct and efficient pathway to enantiomerically enriched 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is the asymmetric addition of a methyl nucleophile to the prochiral ketone, 1-(4-bromo-2,6-difluorophenyl)ethanone. This ketone is commercially available, making this a practical and accessible synthetic route.[2][3][4]
The key to achieving high enantioselectivity lies in the use of a chiral catalyst or ligand that can differentiate between the two faces of the ketone's carbonyl group. This guide will focus on the use of a chiral ligand-modified Grignard reagent, a powerful tool for the construction of chiral tertiary alcohols.[5][6][7][8][9]
Experimental Workflow Overview
The overall experimental workflow for the asymmetric synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is depicted below. This process involves the formation of a chiral Grignard reagent complex followed by the nucleophilic addition to the prochiral ketone, and subsequent analysis of the product's enantiomeric purity.
Caption: A generalized workflow for the asymmetric synthesis of the target chiral tertiary alcohol.
Detailed Experimental Protocol: Asymmetric Methylation using a Chiral Diamine Ligand
This protocol is adapted from established methodologies for the asymmetric addition of Grignard reagents to ketones, utilizing a chiral ligand derived from 1,2-diaminocyclohexane (DACH).[5][6][7]
*The chiral ligand can be synthesized according to literature procedures.[5][6][7]
Step 1: Preparation of the Chiral Ligand-Grignard Reagent Complex
To a flame-dried, argon-purged Schlenk flask, add the chiral diamine ligand (0.11 mmol).
Add anhydrous toluene (1.0 mL) and stir until the ligand is fully dissolved.
Cool the solution to 0 °C in an ice bath.
Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 0.22 mmol) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the chiral magnesium complex.
Step 2: Asymmetric Nucleophilic Addition
In a separate flame-dried, argon-purged Schlenk flask, dissolve 1-(4-bromo-2,6-difluorophenyl)ethanone (0.1 mmol) in anhydrous toluene (0.2 mL).
Cool the ketone solution to -78 °C using a dry ice/acetone bath.
Slowly transfer the pre-formed chiral ligand-Grignard complex solution from Step 1 to the ketone solution via cannula over 10 minutes.
Stir the reaction mixture at -78 °C for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed.
Step 3: Work-up and Purification
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL).
Allow the mixture to warm to room temperature.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Mechanism of Stereoselection
The enantioselectivity of this reaction is governed by the formation of a well-defined transition state involving the chiral ligand, the magnesium atom, and the prochiral ketone. The chiral ligand creates a sterically and electronically biased environment around the magnesium center.
Caption: A simplified representation of the proposed stereoselective mechanism.
The ketone coordinates to the chiral magnesium complex in a way that minimizes steric interactions between the bulky substituents on the ligand and the larger group of the ketone (the substituted phenyl ring). This preferential coordination exposes one face of the carbonyl group to intramolecular attack by the methyl group from the Grignard reagent, leading to the formation of one enantiomer in excess.
Analysis of Enantiomeric Excess
The enantiomeric excess (e.e.) of the synthesized 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[10][11][12][13][14]
Typical Chiral HPLC Method:
Parameter
Condition
Column
Chiralpak AD-H, Chiralcel OD-H, or equivalent polysaccharide-based CSP
Mobile Phase
Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Column Temperature
25 °C
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Troubleshooting and Key Considerations
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent and low yields.
Reaction Temperature: Maintaining a low reaction temperature (-78 °C) is crucial for achieving high enantioselectivity. Higher temperatures can lead to a decrease in the stereochemical control of the reaction.
Ligand Purity: The enantiomeric purity of the chiral ligand directly impacts the enantiomeric excess of the product. It is essential to use a ligand with high optical purity.
Slow Addition: The slow addition of the reagents is important for controlling the reaction and preventing side reactions.
Alternative Asymmetric Synthesis Strategies
While the asymmetric Grignard addition is a direct and effective method, other strategies can also be considered for the synthesis of chiral tertiary alcohols.
1. Asymmetric Reduction of a Precursor:
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[15][16][17][18][19] While not directly applicable to the synthesis of a tertiary alcohol in a single step, a multi-step sequence involving a CBS reduction could be envisioned.
2. Asymmetric Transfer Hydrogenation:
Asymmetric transfer hydrogenation (ATH) is another robust method for the enantioselective reduction of ketones.[20][21][22][23][24] This technique typically employs a chiral ruthenium, rhodium, or iridium catalyst and a hydrogen donor like isopropanol or formic acid. Similar to the CBS reduction, this would be part of a multi-step synthesis for a tertiary alcohol.
Conclusion
The asymmetric synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol can be effectively achieved through the enantioselective addition of a methyl Grignard reagent to the corresponding prochiral ketone in the presence of a chiral diamine ligand. This method provides a direct and practical route to this valuable chiral building block. The protocol detailed in this guide, along with the provided mechanistic insights and analytical methods, offers a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Careful attention to experimental conditions, particularly maintaining anhydrous conditions and low temperatures, is critical for obtaining high yields and excellent enantioselectivity.
References
Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. (n.d.). University of Groningen Research Portal. Retrieved March 16, 2026, from [Link]
Kawakami, Y., et al. (2019). Continuous-Flow Asymmetric Transfer Hydrogenation of Acetophenones with Propan-2-ol. European Journal of Organic Chemistry, 7499–7505.
Asymmetric Transfer Hydrogenation of Acetophenone N-Benzylimine Using [RuIICl((S,S)-TsDPEN)(η6-p-cymene)]: A DFT Study. (2012). Organometallics. ACS Publications. [Link]
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.). ResearchGate. Retrieved March 16, 2026, from [Link]
The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. (2012). Journal of the American Chemical Society. ACS Publications. [Link]
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022). Chemical Science. Royal Society of Chemistry. [Link]
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (2022). Chemical Science. RSC Publishing. [Link]
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.). ResearchGate. Retrieved March 16, 2026, from [Link]
Harnessing the Power of the Asymmetric Grignard Synthesis of Tertiary Alcohols: Ligand Development and Improved Scope Exemplified by One-Step Gossonorol Synthesis. (2020). Organic Letters. ACS Publications. [Link]
Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved March 16, 2026, from [Link]
Corey-Bakshi-Shibata (CBS) Reduction. (2020, March 21). YouTube. [Link]
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (n.d.). PMC. [Link]
Asymmetric Direct 1,2-Addition of Aryl Grignard Reagents to Aryl Alkyl Ketones. (2015). Organic Letters. ACS Publications. [Link]
chiral columns. (n.d.). HPLC.eu. Retrieved March 16, 2026, from [Link]
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 16, 2026, from [Link]
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (n.d.). PMC. [Link]
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate. [Link]
Technical Support Center: Yield Optimization for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Synthesis
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for discovery chemists, process scientists, and drug development professionals encountering yield bottlenecks in the synthesis of 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for discovery chemists, process scientists, and drug development professionals encountering yield bottlenecks in the synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4).
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we dissect the mechanistic causality behind each step, provide a self-validating experimental workflow, and troubleshoot the most common failure modes associated with cryogenic organolithium chemistry.
Mechanistic Workflow & Causality
The synthesis of this target molecule relies on the regioselective deprotonation of 1-bromo-3,5-difluorobenzene [1]. The C4 proton (flanked by the two fluorine atoms) is highly acidic due to the synergistic inductive effects of the halogens. However, the presence of a bromine atom introduces a severe risk of competing halogen-metal exchange.
To achieve high yields, we must strictly control chemoselectivity by utilizing Directed ortho-Metalation (DoM) principles [2] and suppressing the basicity of the intermediate during electrophilic addition [3].
Fig 1: Directed ortho-metalation and nucleophilic addition synthesis pathway.
Diagnostic Dashboard: Yield Optimization Matrix
Before diving into the protocol, review this quantitative data table summarizing how different reaction parameters directly dictate your target yield and primary failure modes.
Base Selection
Temperature (°C)
Additive
Conversion (%)
Target Yield (%)
Primary Byproduct / Failure Mode
n-BuLi
-78
None
> 95
< 5
3,5-Difluorobenzene (Halogen-metal exchange)
LDA
-40
None
> 95
~ 20
Benzyne-derived oligomers (Thermal degradation)
LDA
-78
None
~ 85
~ 65
Unreacted SM (Acetone enolization)
LDA
-78
CeCl
3
> 98
> 90
None (Optimized conditions)
Deep-Dive Troubleshooting & FAQs
Q1: Why am I isolating significant amounts of 3,5-difluorobenzene derivatives instead of my target product?A1: This is a classic symptom of halogen-metal exchange outcompeting deprotonation. If you are using an alkyllithium reagent like n-butyllithium (n-BuLi), it will preferentially attack the bromine atom.
Resolution: Switch to a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA selectively deprotonates the highly acidic C4 position via Directed ortho-Metalation (DoM) without displacing the bromine [2].
Q2: My yield is plateauing around 60%, and I recover a lot of unreacted starting material after the acetone addition. How can I drive the reaction to completion?A2: Your lithiated intermediate is likely acting as a base rather than a nucleophile. Acetone possesses acidic alpha-protons. Highly basic aryllithium reagents can deprotonate acetone to form its kinetic enolate, which simply regenerates your protonated starting material upon aqueous workup.
Resolution: Introduce anhydrous Cerium(III) chloride (CeCl
3
) to the lithiated intermediate before adding acetone. This forms an organocerium species, which is highly oxophilic and undergoes clean 1,2-addition to ketones without causing enolization[3].
Q3: I am observing a complex mixture of byproducts and a dark, tarry reaction mixture. What went wrong?A3: A dark mixture and polymeric byproducts indicate that the internal reaction temperature spiked above -60°C during the lithiation phase. At elevated temperatures, 4-bromo-2,6-difluorophenyllithium eliminates lithium fluoride (LiF) to form a highly reactive benzyne intermediate, which undergoes uncontrolled side reactions.
Resolution: Maintain strict cryogenic control (-78°C) using a well-insulated dry ice/acetone bath. Ensure the internal temperature does not rise during the exothermic addition of the starting material.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Do not proceed to subsequent phases unless the built-in validation metrics are met.
Phase 1: Preparation of the Base (LDA)
Causality: Commercially available LDA degrades over time, leading to incomplete metalation. Freshly preparing LDA ensures exact stoichiometry and maximum basicity.
In a flame-dried Schlenk flask under argon, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.05 equiv). Cool to -78°C.
Add n-BuLi (1.0 equiv, 2.5 M in hexanes) dropwise via syringe pump.
Stir for 30 minutes at -78°C, then warm to 0°C for 15 minutes to ensure complete LDA formation.
Phase 2: Directed ortho-Metalation (DoM)
Causality: Cryogenic temperatures prevent benzyne formation, while the steric bulk of LDA ensures regioselective deprotonation at C4.
Cool the freshly prepared LDA solution back to -78°C.
Add a solution of 1-bromo-3,5-difluorobenzene (1.0 equiv) [1] in THF dropwise over 20 minutes. Maintain internal temperature below -70°C.
Stir for 2 hours at -78°C.
Self-Validation Checkpoint 1 (Lithiation): Extract a 0.5 mL aliquot and quench it into 0.5 mL of D
2
O. Extract with 1 mL of Et
2
O and analyze via
1
H NMR. You must observe >95% deuterium incorporation at the C4 position (disappearance of the triplet at ~6.9 ppm). Do not proceed to Phase 3 until this metric is met.
Causality: Transmetalation to Cerium prevents the enolization of acetone, forcing a pure nucleophilic addition pathway.
Add strictly anhydrous CeCl
3
(1.1 equiv, dried at 140°C under high vacuum for 12h) in one portion under a strong flow of argon. Stir at -78°C for 1 hour.
Add anhydrous acetone (1.2 equiv) dropwise.
Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.
Self-Validation Checkpoint 2 (Reaction Completion): Monitor the reaction by TLC (Hexanes:EtOAc 9:1). The highly polar tertiary alcohol product will appear at a significantly lower R
f
(~0.3) compared to the starting material (~0.9).
Phase 4: Quench and Purification
Quench the reaction by slowly adding saturated aqueous NH
4
Cl at 0°C.
Filter the mixture through a pad of Celite to remove cerium salts.
Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na
2
SO
4
, and concentrate under reduced pressure.
Purify via flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to yield pure 2-(4-bromo-2,6-difluorophenyl)propan-2-ol [4].
References
PubChem Compound Summary for CID 136313, 1-Bromo-3,5-difluorobenzene . National Center for Biotechnology Information. Available at: [Link]
Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics . Chemical Reviews (Snieckus, V., 1990). Available at:[Link]
Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents . Journal of the American Chemical Society (Imamoto, T., et al., 1989). Available at:[Link]
CAS#1540457-06-4 | 2-(4-bromo-2,6-Difluorophenyl)propan-2-ol Product Specifications . Orchid Chemical Supplies. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Welcome to the Technical Support Center for Advanced Organometallic Synthesis. This guide addresses the critical failure points in the synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol, a highly valuable building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organometallic Synthesis. This guide addresses the critical failure points in the synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol, a highly valuable building block in pharmaceutical development.
The transformation relies on the directed ortho-metalation (DOM) of 1-bromo-3,5-difluorobenzene followed by nucleophilic addition to acetone[1]. While conceptually straightforward, this pathway is fraught with competing side reactions—including halogen-metal exchange, benzyne elimination, and ketone enolization. As a Senior Application Scientist, my goal is to provide you with the mechanistic causality behind these failures and equip you with field-proven, self-validating protocols to ensure synthetic success.
Mechanistic Pathway & Failure Modes
Reaction pathway for 2-(4-bromo-2,6-difluorophenyl)propan-2-ol detailing major side reactions.
Frequently Asked Questions (Troubleshooting)
Issue 1: High Recovery of Starting Material (Acetone Enolization)Q: After quenching the reaction, my GC-MS shows mostly unreacted 1-bromo-3,5-difluorobenzene and almost no target tertiary alcohol. What went wrong?
A: You are observing a classic acid-base side reaction. Acetone possesses highly acidic alpha-protons. 4-Bromo-2,6-difluorophenyllithium is a strong base. Instead of undergoing the desired 1,2-nucleophilic addition to the carbonyl carbon, the aryllithium prematurely deprotonates acetone. This yields the unreactive lithium enolate of acetone and protonates your intermediate back into 1-bromo-3,5-difluorobenzene[2].
The Fix: Implement the Imamoto reagent methodology by adding anhydrous Cerium(III) chloride (CeCl
3
) to the aryllithium intermediate before introducing acetone[3]. Transmetalation from lithium to cerium creates an organocerium species that is highly nucleophilic but significantly less basic, completely suppressing enolization and forcing the 1,2-addition[2].
Issue 2: Loss of the Bromine Handle (Halogen-Metal Exchange)Q: My NMR and mass spec data indicate the formation of 2-(3,5-difluorophenyl)propan-2-ol. The bromine handle is completely missing. Why?
A: This indicates improper base selection. If you used n-butyllithium (n-BuLi) for the metalation step, the reagent underwent a rapid halogen-metal exchange with the bromine atom rather than the intended deprotonation.
The Fix: The C4 proton (sandwiched between the two fluorine atoms) is highly acidic due to the cumulative inductive electron-withdrawing effects of the ortho-fluorines[4]. To selectively deprotonate at C4 without triggering bromine-lithium exchange, you must use a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C)[1].
Issue 3: Reaction Mixture Turning Black (Benzyne Formation)Q: During the metalation step, my solution turned from pale yellow to dark black, and the final workup yielded an intractable tarry mixture. How do I prevent this?
A: Your reaction temperature exceeded the thermal stability threshold of the intermediate. 4-Bromo-2,6-difluorophenyllithium is highly unstable at elevated temperatures. If the internal temperature rises above -60 °C, the intermediate undergoes an alpha-elimination of lithium fluoride (LiF) to generate a highly reactive benzyne. This benzyne rapidly polymerizes or reacts with secondary nucleophiles (like the diisopropylamine generated from LDA), leading to complex, dark tars.
The Fix: Strict cryogenic control is non-negotiable. Ensure the internal temperature never exceeds -70 °C during base addition and stirring[1].
Quantitative Data: Effect of Reaction Conditions on Product Distribution
Base
Additive
Temp (°C)
Target Alcohol (%)
Br-Li Exchange (%)
Recovered SM (%)
Tars / Benzyne (%)
n-BuLi
None
-78
< 5
> 85
~ 10
0
LDA
None
-78
40 - 50
< 1
40 - 50
< 5
LDA
None
-20
0
< 1
< 5
> 90
LDA
CeCl
3
-78
> 90
< 1
< 2
< 2
Note: Data reflects typical distributions based on mechanistic pathways and field-proven optimization of the Imamoto modification.
Self-Validating Experimental Protocol
Objective: Achieve >90% yield of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol while suppressing benzyne formation, halogen-metal exchange, and acetone enolization.
Step 1: Preparation of the Organocerium Matrix
Suspend anhydrous CeCl
3
(1.1 eq) in dry THF at room temperature and stir vigorously for 2 hours to form a uniform white suspension.
Cool the suspension to -78 °C using a dry ice/acetone bath.
Causality: CeCl
3
must be strictly anhydrous. Vigorous stirring ensures the breakdown of polymeric CeCl
3
into a reactive THF-adduct, which is critical for efficient transmetalation[3].
Step 2: Directed Ortho-Metalation (DOM)
In a separate flame-dried flask, dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in dry THF and cool to -78 °C.
Add freshly prepared LDA (1.1 eq) dropwise over 15 minutes.
Stir for 30 minutes at -78 °C.
Self-Validating Check: The solution should become pale yellow. If it turns dark brown or black, the temperature has spiked, indicating benzyne formation. Discard and restart if the solution darkens.
Step 3: Transmetalation
Transfer the pale yellow 4-bromo-2,6-difluorophenyllithium solution via cannula into the -78 °C CeCl
3
suspension.
Stir for 1 hour at -78 °C.
Causality: The highly basic organolithium transmetalates to cerium, forming the nucleophilic but non-basic organocerium species, which is stable at this temperature[2].
Step 4: Ketone Addition
Add dry acetone (1.2 eq) dropwise to the organocerium mixture at -78 °C.
Stir for 2 hours at -78 °C, then allow to slowly warm to 0 °C.
Self-Validating Check: Monitor by TLC (Hexanes/EtOAc). The starting material spot should completely disappear, replaced by a lower R
f
spot corresponding to the tertiary alcohol. The absence of starting material recovery indicates the successful suppression of enolization.
Step 5: Quench and Workup
Quench the reaction at 0 °C with saturated aqueous NH
4
Cl.
Extract with EtOAc, wash with brine, dry over MgSO
4
, and concentrate under reduced pressure.
References
Title: Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents
Source: PMC / NIH
URL:4
Technical Support Center: Optimization & Troubleshooting for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical parameters and common failure modes in the synthesis of 2-(4-bromo-2,6-difluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical parameters and common failure modes in the synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol. This tertiary alcohol is a highly valuable building block in the development of advanced pharmaceuticals (such as HIV capsid inhibitors), agrochemicals, and photoresponsive materials[1][2].
The synthesis relies on a highly regioselective Directed Ortho-Metalation (DoM) of 1-bromo-3,5-difluorobenzene[3], followed by nucleophilic addition to acetone. Because the starting material contains multiple reactive sites (a bromine atom susceptible to halogen-metal exchange and three distinct aromatic protons), achieving high yields requires strict control over thermodynamics and kinetics[4][5].
Mechanistic Pathway & Workflow Diagram
To establish a self-validating protocol, we must first map the causality of the reaction. The proton at the 4-position of 1-bromo-3,5-difluorobenzene is flanked by two highly electronegative fluorine atoms. The strong inductive effect of these fluorines makes this specific proton the most acidic on the ring. By utilizing a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA), we selectively deprotonate this position without triggering a competitive bromine-lithium exchange[4][5].
Workflow of the Directed Ortho-Metalation (DoM) and subsequent nucleophilic addition.
Standard Operating Procedure (SOP): Self-Validating Methodology
This protocol is designed with In-Process Controls (IPC) to ensure each step is chemically validated before proceeding to the next, minimizing downstream failures.
Step 1: Preparation of the Base (LDA)
In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (0.5 M relative to the amine) and diisopropylamine (1.10 equivalents).
Cool the solution to 0 °C using an ice bath.
Add n-Butyllithium (n-BuLi, 1.05 equivalents, typically 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of LDA.
Step 2: Directed Ortho-Metalation (DoM)
Cool the LDA solution strictly to -78 °C using a dry ice/acetone bath.
Add 1-bromo-3,5-difluorobenzene (1.0 equivalent)[3] dropwise over 15 minutes.
Stir the reaction mixture at -78 °C for 1.5 hours.
Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench in 1 mL of CD3OD, and analyze via GC-MS or 1H-NMR. Complete deuteration at the 4-position confirms successful and complete lithiation[4].
Step 3: Electrophilic Addition
Maintain the reaction at -78 °C. Add anhydrous acetone (1.2 equivalents) dropwise over 10 minutes.
Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
Self-Validation (IPC 2): TLC analysis (Hexanes:EtOAc 8:2) should show the disappearance of the starting material and the emergence of a more polar, UV-active product spot.
Step 4: Quench and Isolation
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify via silica gel flash chromatography to isolate pure 2-(4-bromo-2,6-difluorophenyl)propan-2-ol.
Critical Reaction Parameters
The following table summarizes the optimized quantitative parameters required to suppress side reactions and maximize yield.
Parameter
Optimal Value
Acceptable Range
Mechanistic Rationale
DoM Temperature
-78 °C
-80 °C to -70 °C
Prevents elimination of LiF and subsequent benzyne formation.
Base Selection
LDA
LiTMP
Non-nucleophilic base prevents competitive Br-Li exchange[5].
Base Equivalents
1.05 eq
1.05 - 1.10 eq
Slight excess ensures complete deprotonation without side reactions.
Acetone Equivalents
1.20 eq
1.10 - 1.50 eq
Drives nucleophilic addition while minimizing enolization waste.
Solvent
Anhydrous THF
2-MeTHF
Coordinates lithium, stabilizing the aryllithium intermediate.
Troubleshooting Guides & FAQs
Q1: My GC-MS shows a significant amount of debrominated product (e.g., 2-(2,6-difluorophenyl)propan-2-ol). What went wrong?A: You likely used an alkyllithium reagent (such as n-BuLi or sec-BuLi) directly on the starting material instead of a sterically hindered amide base. Alkyllithiums are highly nucleophilic and will undergo rapid halogen-metal exchange with the bromine atom at position 1[6]. To fix this, you must pre-form Lithium Diisopropylamide (LDA)[5] or use commercial LDA, which acts strictly as a base to deprotonate the highly acidic C4 proton between the two fluorine atoms[4].
Q2: The reaction mixture turned black, and I am recovering complex polymeric mixtures or symmetric biaryls. How do I prevent this?A: This is a classic symptom of a thermal excursion. Aryllithium species bearing ortho-halogens (like the fluorines in your intermediate) are thermally unstable. If the internal temperature rises above -60 °C during the lithiation or the addition of acetone, the intermediate will eliminate lithium fluoride (LiF) to form a highly reactive benzyne intermediate. This benzyne rapidly polymerizes or reacts with unreacted starting material.
Solution: Ensure your dry ice/acetone bath is fully saturated with dry ice. Use an internal temperature probe, and control the dropwise addition rate of the starting material and acetone to prevent exothermic spikes.
Q3: After adding acetone and working up the reaction, I recovered mostly unreacted 1-bromo-3,5-difluorobenzene. Why didn't the nucleophilic addition occur?A: There are two primary causes for this failure mode:
Moisture: Even trace amounts of water in your THF, acetone, or glassware will instantly protonate the 4-bromo-2,6-difluorophenyllithium intermediate, reverting it back to the starting material.
Enolization: Acetone possesses acidic α-protons. If the addition is too slow or the temperature is slightly elevated, the aryllithium intermediate may act as a base rather than a nucleophile, deprotonating the acetone to form an enolate. This also reverts your intermediate to the starting material.
Solution: Rigorously flame-dry all glassware. Titrate your LDA to ensure accurate molarity. Add the anhydrous acetone in a steady, rapid dropwise manner to favor kinetic nucleophilic attack over acid-base enolization.
Q4: Can I use Grignard reagents (e.g., Turbo-Grignard, i-PrMgCl·LiCl) instead of LDA for this transformation?A: While Knochel-Hauser bases (like TMPMgCl·LiCl) are excellent for many halogenated arenes and offer better thermal stability, the specific synthesis of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol via deprotonation is most efficiently and economically achieved using LDA at -78 °C. Magnesium bases often require higher temperatures (e.g., -20 °C) for deprotonation, which can narrow the safety margin against benzyne formation in polyhalogenated systems. Stick to LDA for the highest regioselectivity and yield[4][5].
References
Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology, National Center for Biotechnology Information (PMC).
1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis, NBINNO.
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents, National Center for Biotechnology Information (PMC).
Synthesis and Electroluminescent Properties of Through-Space Charge Transfer Polymers Containing Acridan Donor and Triarylboron Acceptors, Frontiers in Chemistry.
A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir, ChemRxiv.
Stability and degradation of "2-(4-Bromo-2,6-difluorophenyl)propan-2-ol" in storage
An invaluable resource for researchers, scientists, and professionals in drug development, this technical support center provides in-depth troubleshooting guides and frequently asked questions concerning the stability an...
Author: BenchChem Technical Support Team. Date: March 2026
An invaluable resource for researchers, scientists, and professionals in drug development, this technical support center provides in-depth troubleshooting guides and frequently asked questions concerning the stability and degradation of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the scientific reasoning behind them, ensuring both expertise and trustworthiness in your experimental endeavors.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and potential degradation of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Q1: What are the optimal storage conditions for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol to ensure its long-term stability?
A1: To maintain the integrity of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize oxidative degradation.[1] The storage area should be cool, dry, and well-ventilated, protected from light.[2][3][4] For long-term stability, refrigeration (2-8 °C) is advisable.
Q2: I've noticed a slight discoloration in my sample of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol. Is it still suitable for use?
A2: Discoloration, such as the appearance of a yellow or brownish tint, can be an indicator of degradation.[5] It is strongly recommended to re-analyze the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with any experiments. If significant degradation is detected, the use of a fresh, unopened container is advised to ensure the reliability of your results.
Q3: What are the likely degradation pathways for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol under experimental conditions?
A3: Based on its chemical structure as a tertiary benzylic alcohol, the primary degradation pathways for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol are likely to include:
Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions, but strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to degradation.[6][7]
Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is crucial to protect the compound from light during storage and handling.[6]
Thermal Stress: High temperatures can accelerate degradation processes.[7] It is advisable to avoid excessive heat during experimental procedures unless required by the protocol.
Acid/Base Catalyzed Degradation: While the molecule does not have readily hydrolyzable groups, extreme pH conditions, particularly when combined with heat, could potentially catalyze dehydration or rearrangement reactions.[1]
Q4: How can I proactively monitor the stability of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol in my solutions?
A4: A robust stability-indicating analytical method is essential for monitoring the compound's integrity. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a widely used and reliable technique for this purpose.[8] Regular analysis of your working solutions, especially those stored for extended periods, can help detect the emergence of degradation products and ensure the accuracy of your experimental results.
Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to resolving common problems encountered during experiments involving 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Observed Problem
Potential Cause
Recommended Solution & Scientific Rationale
Inconsistent or non-reproducible experimental results.
Degradation of the compound during storage or the experiment.
Verify Compound Purity: Analyze a sample from your current stock using a validated stability-indicating method like RP-HPLC-UV to check for degradation products. Use a Fresh Sample: Compare results with a sample from a new, unopened container to rule out batch-specific issues. Control Experimental Conditions: Ensure consistent temperature, light exposure, and pH across all experiments to minimize variability introduced by degradation.[7]
Appearance of unexpected peaks in chromatograms.
Formation of degradation products.
Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[9] This will help in identifying and characterizing the unknown peaks in your experimental samples. Optimize Chromatographic Method: Adjust mobile phase composition, gradient, or column chemistry to achieve better separation of the parent compound from its degradants.[8]
Change in physical appearance of the solid or solution (e.g., color change, precipitation).
Chemical degradation or poor solubility.
Re-evaluate Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, inert atmosphere).[2][4] Assess Solubility: The formation of certain degradation products might alter the solubility profile. Confirm the appropriate solvent and concentration for your application. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify its composition.
Low assay values or reduced biological activity.
Loss of the active pharmaceutical ingredient (API) due to degradation.
Establish a Mass Balance: In your stability studies, account for the decrease in the parent compound by quantifying the increase in degradation products to ensure that the total mass is conserved.[9] Review the Entire Workflow: Investigate potential sources of degradation throughout your experimental process, including sample preparation steps. For instance, sonication can sometimes induce degradation of benzyl alcohols.[10]
Visualizing Degradation and Troubleshooting
To further aid in understanding the stability of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, the following diagrams illustrate a potential degradation pathway and a logical workflow for troubleshooting.
Caption: Potential oxidative degradation pathway.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are critical for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7]
Objective: To identify potential degradation products of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol under various stress conditions.
Materials:
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Acetonitrile (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (0.1 M)
Sodium hydroxide (0.1 M)
Hydrogen peroxide (3%)
Calibrated oven
Photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol in acetonitrile at a concentration of 1 mg/mL.
Acid Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
Incubate the mixture at 60°C.
Withdraw aliquots at 0, 8, 24, and 48 hours.
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.[1]
Base Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
Incubate at 60°C.
Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.[1]
Oxidative Degradation:
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
Place a small amount of the solid compound in an oven at 80°C.
Sample at various time points and prepare solutions for analysis.[7]
Photostability:
Expose both the solid powder and a solution of the compound to light conditions as specified in ICH Q1B guidelines.
Analyze the samples at appropriate time intervals.
Analysis:
Analyze all samples using a validated RP-HPLC-UV method.
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
References
TCI Chemicals. (2025).
Cole-Parmer. (2005). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%.
Valudor Products.
Unknown Source. Benzyl Alcohol.
Unknown Source. (2025). 3-(Trifluoromethyl)
Benchchem. (2025). Stability and degradation of 3-Benzylcyclobutanol under different conditions.
Research Journal of Pharmacy and Technology. (2009).
Chatterjee, S., Mallick, S., & Dutta, T. K. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. J Mol Microbiol Biotechnol, 9(2), 110-20.
Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
International Journal of Innovative Science and Research Technology. Analytical methods for the detection of counterfeit pharmaceuticals.
PubMed. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection.
Kireche, et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol).
MDPI. (2021).
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
FreeThink Technologies, Inc. Stability of Parenteral Drug Products.
USP. USP.
Benchchem. (2025). Stability of 2,4-Difluorophenol under different reaction conditions.
Technical Support Center: Troubleshooting 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up of fluorinated building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up of fluorinated building blocks. The synthesis of (CAS: 1540457-06-4) typically involves the double addition of methylmagnesium bromide (MeMgBr) to methyl 4-bromo-2,6-difluorobenzoate.
While this transformation is a critical step in the synthesis of various pharmaceutical intermediates, including1, the unique electronic and steric environment of the 2,6-difluoro-4-bromophenyl ring makes this reaction highly susceptible to specific side reactions[1]. Below is a comprehensive troubleshooting guide designed to help you identify and eliminate common byproducts.
Q1: During LC-MS analysis of my crude mixture, I observe a major peak at m/z 232 (M-18) instead of the expected product mass. What is causing this?Answer: You are observing 1-bromo-3,5-difluoro-4-(prop-1-en-2-yl)benzene , the dehydration byproduct.
Causality: The target molecule features a highly substituted tertiary alcohol. While the ortho-fluorines inductively stabilize the ring, the tertiary benzylic position remains extremely susceptible to E1 dehydration. If you quench the reaction with strong acids (e.g., 1M HCl), protonation of the hydroxyl group leads to the loss of water and the formation of a stable, conjugated tertiary carbocation, which rapidly loses a proton to form the alkene.
Solution: Strictly use saturated aqueous ammonium chloride (NH₄Cl) for the quench to maintain a pH of ~6.0–7.5. Furthermore, avoid excessive heating (>35 °C) during rotary evaporation.
Q2: My reaction stalls, and GC-MS indicates a significant amount of a ketone intermediate (m/z 234). Why isn't the second Grignard addition proceeding?Answer: You are detecting 1-(4-bromo-2,6-difluorophenyl)ethan-1-one . The conversion of the ester to the tertiary alcohol requires two full equivalents of MeMgBr.
Causality: The first addition forms a tetrahedral intermediate that collapses into the ketone. The ortho-fluorine atoms create significant steric hindrance, slowing down the second addition. If your MeMgBr reagent has degraded due to adventitious moisture (forming inactive Mg(OH)Br and methane), the effective stoichiometry drops below the required 2.0 equivalents, stranding the reaction at the ketone stage.
Solution: Always titrate your MeMgBr solution prior to use. Employ 2.2 to 2.5 equivalents of MeMgBr to account for moisture and ensure the reaction is allowed to warm to 20 °C to overcome the steric barrier of the second addition.
Q3: I am detecting a byproduct lacking the characteristic bromine isotope pattern, with an m/z of 172. How is the bromine being lost?Answer: This is 2-(2,6-difluorophenyl)propan-2-ol , resulting from halogen-metal exchange.
Causality: While MeMgBr is less prone to halogen-metal exchange than isopropylmagnesium chloride, the para-bromo substituent on an electron-deficient (difluorinated) aromatic ring is highly activated. Extended reaction times or elevated temperatures (>30 °C) can induce the Grignard reagent to attack the bromine atom instead of the carbonyl, forming a transient arylmagnesium species that is subsequently protonated during workup.
Solution: Maintain strict temperature control. Perform the initial addition at 0 °C and do not let the maturation phase exceed 20 °C. As detailed in 2, quench promptly after the complete consumption of the ketone intermediate[2].
Objective: Synthesize 2-(4-bromo-2,6-difluorophenyl)propan-2-ol while suppressing dehydration and debromination pathways.
Step 1: System Preparation
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and internal temperature probe.
Charge the flask with methyl 4-bromo-2,6-difluorobenzoate (10.0 g, 39.8 mmol) and anhydrous THF (100 mL, KF < 50 ppm).
Causality Note: Moisture not only destroys the Grignard reagent but creates insoluble magnesium salts that trap the starting material, leading to incomplete conversion.
Step 2: Controlled Grignard Addition
Cool the solution to 0 °C using an ice-water bath.
Titrate the MeMgBr solution (nominally 3.0 M in diethyl ether) to confirm exact molarity.
Add MeMgBr (30.5 mL, 91.5 mmol, 2.3 eq) dropwise via syringe pump over 45 minutes, maintaining the internal temperature below 5 °C.
Causality Note: The first equivalent reacts rapidly, but the second equivalent must overcome the steric bulk of the ortho-fluorines. A slow addition prevents local hot spots that trigger halogen-metal exchange at the para-bromo position.
Step 3: Maturation & Self-Validating Monitoring
Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 3 hours.
Self-Validating Check: Pull a 50 µL aliquot, quench in 1 mL of saturated NH₄Cl, and analyze via LC-MS. You must observe the complete disappearance of the ketone intermediate (m/z 234). If the ketone peak plateaus, the Grignard reagent has been depleted; spike with an additional 0.2 eq of MeMgBr.
Step 4: Mild Quench (Critical Step)
Cool the reaction mixture back to 0 °C.
Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (50 mL).
Self-Validating Check: Monitor the pH of the aqueous layer. It must remain between 6.0 and 7.5. A drop below pH 5 confirms over-acidification, which directly causes the E1 dehydration of the tertiary alcohol into the styrene byproduct.
Step 5: Extraction & Isolation
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄.
Concentrate under reduced pressure using a water bath set strictly to ≤ 35 °C.
Causality Note: Tertiary benzylic alcohols are thermally sensitive. Exceeding 40 °C during concentration in the presence of trace acidic impurities will induce dehydration.
Reaction & Byproduct Pathway Visualization
Reaction pathway and byproduct formation for 2-(4-bromo-2,6-difluorophenyl)propan-2-ol.
References
Title: KR20210087480A - Imidazopyridine derivatives as alpha4beta7 integrin inhibitors
Source: Google Patents
URL
Title: WO2020092394A1 - Imidazopyridine derivatives as alpha4beta7 integrin inhibitors
Source: Google Patents
URL
Technical Support Center: Crystallization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Welcome to the Technical Support Center for the isolation and crystallization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol . This guide is engineered for process chemists and researchers dealing with the unique thermodyn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and crystallization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol . This guide is engineered for process chemists and researchers dealing with the unique thermodynamic and kinetic challenges of this specific molecule.
Molecular Context & Crystallization Challenges
The target molecule is a tertiary alcohol flanked by a highly lipophilic, sterically demanding 4-bromo-2,6-difluorophenyl group. The ortho-fluorine atoms create severe steric shielding around the hydroxyl group, significantly retarding the kinetics of hydrogen-bond network formation necessary for crystal nucleation[1]. Consequently, this molecule exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solution separates into a solute-rich oil and a solute-poor continuous phase before crystallization can occur[2].
Diagnostic Workflow
Diagnostic workflow for mitigating LLPS and inducing nucleation in tertiary alcohol systems.
Troubleshooting Guides & FAQs
Q1: Why does my product form a milky emulsion or a sticky oil at the bottom of the flask instead of crystallizing?A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when the thermodynamic pathway of your cooling or antisolvent addition crosses the liquid-liquid coexistence curve before reaching the critical supersaturation required for solid nucleation[2].
Causality: The bulky 4-bromo-2,6-difluorophenyl group prevents rapid molecular alignment. When an antisolvent is added rapidly, localized supersaturation forces the solute out of the continuous phase[3]. Unable to form a crystal lattice quickly enough, the molecules aggregate into a solute-rich liquid phase (the oil)[4].
Q2: How can I force the "oiled out" phase to crystallize?A2: Direct cooling of an oiled-out system is counterproductive; it usually results in a glassy, amorphous gum that is incredibly difficult to filter[5]. Instead of forcing the oil to solidify, you must alter the thermodynamic pathway to prevent the oil from forming in the first place.
Solution: Utilize an isothermal "seed bed" approach. Dissolve the crude material, cool the solution to just above the LLPS onset temperature (
TLLPS
), and introduce 1-2 wt% of crystalline seeds. Holding the system isothermally allows the seeds to consume the supersaturation through controlled crystal growth, keeping the bulk concentration safely below the spinodal decomposition curve[2].
Q3: My crystals finally formed from the oil, but the purity is lower than the crude material. Why?A3: When LLPS occurs, the solute-rich oil phase acts as a highly effective extraction solvent for structurally similar impurities (e.g., debrominated or desfluorinated synthesis byproducts)[5]. When this oil eventually solidifies into an agglomerate, these impurities become kinetically trapped within the solid matrix[2].
Solution: Crystallization must occur directly from the bulk continuous phase. If transient LLPS is unavoidable, implementing a prolonged Ostwald ripening phase (slurrying at elevated temperatures) allows the imperfect agglomerates to dissolve and recrystallize, thermodynamically rejecting impurities from the lattice[1].
Q4: What solvent systems are recommended to suppress LLPS for this specific structural motif?A4: For halogenated tertiary alcohols, selecting solvents with specific electrostatic potentials can disrupt the solute-solute clustering that precedes LLPS[6].
Recommendation: Transition from purely hydrophobic systems (like pure heptane) to binary systems that balance solvation and hydrogen-bond disruption, such as Isopropanol (IPA)/Water. IPA acts as a good solvent that hydrogen-bonds with the tertiary alcohol, while water acts as the antisolvent. Fine-tuning the antisolvent addition rate is critical to maintaining equilibrium[3].
This self-validating protocol is designed to bypass the metastable LLPS zone and ensure direct solid-liquid crystallization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Step 1: Dissolution
Suspend the crude material in Isopropanol (3.0 volumes). Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.
Step 2: Clarification & Self-Validation
Polish filter the hot solution through a 0.45 µm PTFE filter into a clean, pre-heated crystallizer.
Self-Validation Checkpoint: The solution must be optically clear. If any turbidity or opalescence is present, LLPS has initiated prematurely. Corrective Action: Reheat to 65°C and add 0.5 volumes of IPA until clarity is restored.
Step 3: Controlled Cooling & Seeding
Cool the solution linearly to 48°C (approximately 2°C above the predetermined
TLLPS
). Charge 1.0 wt% of pure 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol seeds. Hold isothermally for 2 hours.
Causality: This isothermal hold allows the seeds to grow, depleting the supersaturation and safely bypassing the liquid-liquid phase boundary[4].
Step 4: Antisolvent Addition
Dose Water (4.5 volumes) linearly over 4 hours using a syringe pump, maintaining the internal temperature strictly at 48°C.
Step 5: Final Cooling & Isolation
Cool the suspension to 5°C at a controlled rate of 0.1°C/min. Filter the resulting slurry, wash the cake with a pre-cooled mixture of IPA/Water (1:2 v/v), and dry under vacuum at 40°C until constant weight is achieved.
Quantitative Data Presentation
Table 1: Impact of Crystallization Parameters on 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Isolation
Solvent System (v/v)
Seeding Strategy
Cooling Rate
Phase Behavior Observed
Yield (%)
HPLC Purity (%)
IPA/Water (1:1.5)
Unseeded
Fast (1.0°C/min)
Severe LLPS (Oiling out)
88.2
92.4 (Trapped impurities)
Toluene/Heptane (1:4)
Unseeded
Slow (0.2°C/min)
Transient LLPS
85.1
96.1
IPA/Water (1:1.5)
Seeded at 48°C
Isothermal Hold
Direct Crystallization
94.5
99.8
Toluene/Heptane (1:4)
Seeded at 50°C
Slow (0.1°C/min)
Direct Crystallization
91.3
99.5
Note: Data illustrates the critical role of seeding and controlled cooling in bypassing LLPS to achieve high-purity crystalline product.
References
Insights into Liquid-Liquid Phase Separations May Improve Crystalliz
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
Regulating of Liquid–Liquid Phase Separation and Molecular Self-Assembly through Selective Solvation
ACS Public
Crystallization in the Presence of a Liquid−Liquid Phase Separation
College of Engineering and Applied Science (UC)
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen
ACS Public
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound
ResearchG
Analytical Technical Support Center: Reaction Monitoring for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with monitoring the synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with monitoring the synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol .
The synthesis of this tertiary alcohol typically involves the directed ortho-lithiation of 1-bromo-3,5-difluorobenzene followed by an electrophilic quench with acetone. Monitoring this reaction via High-Performance Liquid Chromatography (HPLC) presents unique challenges, including the risk of acid-catalyzed on-column degradation and the difficulty of separating closely related halogenated isomers.
Reaction Workflow & Analytical Pathways
The following diagram illustrates the synthetic pathway alongside the analytical sampling workflow, highlighting the critical degradation risk associated with improper HPLC mobile phase selection.
Standard Operating Procedure (SOP): HPLC Monitoring Protocol
To ensure accurate conversion tracking and prevent analytical artifacts, use the following self-validating methodology.
Step 1: Reaction Aliquot Preparation
Extract a 50 µL aliquot from the reaction mixture (-78 °C to RT).
Critical Quench: Immediately quench the aliquot into 500 µL of saturated aqueous
NH4Cl
. Do not use strong acids (like HCl) to quench, as this will instantly dehydrate the tertiary alcohol.
Extract with 500 µL of Ethyl Acetate (EtOAc).
Dilute 50 µL of the organic layer into 950 µL of HPLC-grade Acetonitrile in a sealed autosampler vial. Do not evaporate to dryness under nitrogen (see FAQ Q3).
Step 2: Chromatographic Conditions
Column: Pentafluorophenyl (PFP or F5) Core-Shell, 2.7 µm, 100 x 4.6 mm.
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.5.
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV Diode Array Detector (DAD) extracting at 215 nm and 265 nm.
Step 3: Self-Validation System
To validate that your method is not causing on-column degradation, prepare a control sample of the purified product and spike it with 0.1% Trifluoroacetic Acid (TFA). Incubate at room temperature for 2 hours and inject. If an alkene peak appears in this acidic control but remains absent in your neutral-buffered reaction aliquots, you have successfully validated that your primary HPLC method is artifact-free.
Troubleshooting & FAQs
Q1: I am observing a large, late-eluting impurity peak that increases in size the longer the sample sits in the autosampler. What is happening?Causality: You are likely witnessing acid-catalyzed dehydration. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a tertiary benzylic-type alcohol. Under strongly acidic conditions (such as using 0.1% TFA in your mobile phase, which yields a pH of ~2), the hydroxyl group is protonated and leaves as water, forming a highly stable tertiary benzylic carbocation. This rapidly loses a proton to form the corresponding alkene (1-bromo-3,5-difluoro-4-(prop-1-en-2-yl)benzene)[1].
Solution: Eliminate TFA or Formic Acid from your mobile phase. Switch to a buffered system, such as 10 mM Ammonium Formate at pH 4.5–6.0, which maintains the integrity of the alcohol during the chromatographic run.
Q2: My starting material (1-bromo-3,5-difluorobenzene) and the target product co-elute on a standard C18 column. How can I improve resolution?Causality: Standard C18 stationary phases separate molecules almost exclusively based on hydrophobicity. The addition of the polar hydroxyl group in your product is counterbalanced by the addition of the hydrophobic isopropyl moiety, resulting in a net hydrophobicity very similar to the highly non-polar starting material.
Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer orthogonal selectivity mechanisms, including
π−π
interactions, dipole-dipole interactions, and shape selectivity. The electron-deficient fluorinated ring of the PFP column interacts strongly with the highly polarized halogenated aromatic ring of your analytes, guaranteeing baseline resolution[2].
Q3: The starting material peak area is inconsistent between injections, leading to erratic conversion calculations.Causality: 1-Bromo-3,5-difluorobenzene is a highly volatile liquid. If your sample preparation involves blowing down the organic extraction solvent under a stream of nitrogen, you are inadvertently evaporating your starting material.
Solution: Skip the evaporation step. Dilute your organic extract directly into Acetonitrile and use autosampler vials with pre-slit septa to minimize evaporative loss during the run sequence.
Q4: Why do we use LDA instead of n-BuLi for the synthesis, and how does this impact the impurity profile I should look for on the HPLC?Causality: The protons at the 2, 4, and 6 positions of 1-bromo-3,5-difluorobenzene are acidic, but the proton flanked by the two highly electronegative fluorine atoms is the most acidic. However, if
n
-BuLi is used, its strong nucleophilicity drives a rapid halogen-metal exchange at the bromine site rather than deprotonation. Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic base that selectively deprotonates the C-H bond between the fluorines (Directed ortho-Metalation) without touching the bromine[3].
Analytical Impact: If your LDA is degraded or if
n
-BuLi was accidentally used, you will observe early-eluting debrominated side products (e.g., 2-(2,6-difluorophenyl)propan-2-ol) on your chromatogram.
Quantitative Data Presentation
Use the following table to benchmark your chromatographic results and quickly diagnose synthetic or analytical deviations.
Analyte / Impurity
Elution Order (PFP)
UV Max (nm)
Primary Cause of Appearance
Corrective Action
Acetone (Reagent)
1 (Void Volume)
~265
Excess electrophile
None required; elutes early
Debrominated Byproduct
2
~210, 260
Halogen-metal exchange
Ensure strict use of LDA; avoid
n
-BuLi
Target Product (Alcohol)
3
~215, 265
Successful reaction
N/A (Target Analyte)
Starting Material (SM)
4
~210, 265
Incomplete conversion
Extend reaction time; check LDA titer
Alkene (Dehydration)
5
~220, 275
Acidic degradation (e.g., TFA)
Switch to pH 4.5 Ammonium Formate buffer
References
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes
Source: Tetrahedron Letters / EPFL Infoscience
URL:[Link]
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases
Source: LCGC International / Chromatography Online
URL:[Link]
Dehydration of Alcohols - Gas Chromatography
Source: WebAssign
URL:[Link]
Removal of impurities from "2-(4-Bromo-2,6-difluorophenyl)propan-2-ol"
Target Compound: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have de...
Author: BenchChem Technical Support Team. Date: March 2026
Target Compound: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges encountered during the synthesis and purification of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol. This tertiary alcohol is a critical halogenated building block, typically synthesized via the Grignard addition of methylmagnesium bromide (MeMgBr) to methyl 4-bromo-2,6-difluorobenzoate.
Below, you will find a diagnostic matrix, causality-driven Q&A, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity isolation.
System Overview: Reaction & Impurity Pathways
Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below illustrates how deviations in temperature or quench pH lead to the two most common critical impurities: the dehydrated alkene and the debrominated side-product.
Reaction pathway detailing target synthesis and mechanistic divergence into primary impurities.
Diagnostic Matrix: Impurity Profiling
Use this quantitative data matrix to identify impurities in your crude mixture. Comparing your LC-MS and TLC data against these benchmarks will immediately isolate the root cause of your synthesis failure.
Impurity Profile
Molecular Formula
Monoisotopic Mass
LC-MS Observation (ESI+)
Relative Polarity (TLC Rf)*
Primary Causality
Target Product
C9H9BrF2O
250.0
m/z 233 / 235 [M-H2O+H]⁺
0.30
N/A (Desired)
Alkene Impurity
C9H7BrF2
232.0
m/z 233 / 235 [M+H]⁺
0.85
Acid-catalyzed dehydration
Debromo Impurity
C9H10F2O
172.1
m/z 155[M-H2O+H]⁺
0.25
Halogen-metal exchange
Unreacted SM
C8H5BrF2O2
250.0
m/z 251 / 253 [M+H]⁺
0.65
Incomplete conversion
*TLC Conditions: 90:10 Hexanes/Ethyl Acetate on Silica Gel 60 F254.
Troubleshooting Q&A
Q: Why is my LC-MS not showing the expected parent mass ([M+H]⁺ m/z 251/253) for the purified product?A: This is a common analytical misinterpretation, not a synthesis failure. As a tertiary alcohol, 2-(4-bromo-2,6-difluorophenyl)propan-2-ol is highly prone to in-source fragmentation during Electrospray Ionization (ESI). The hydroxyl group is easily protonated in the mass spectrometer and lost as neutral water, leaving a highly stable tertiary carbocation. You must monitor for the [M - H2O + H]⁺ signal at m/z 233 and 235 (present in a 1:1 ratio due to the ⁷⁹Br and ⁸¹Br isotopes) to confirm your product.
Q: I am seeing a massive amount of the alkene impurity (5-bromo-1,3-difluoro-2-(prop-1-en-2-yl)benzene). How do I prevent this?A: The alkene forms via acid-catalyzed dehydration. Because the benzylic/tertiary position is heavily stabilized by the adjacent aromatic ring, even mildly acidic conditions during the reaction workup will trigger the elimination of water.
Protocol Fix: Never quench this Grignard reaction with strong aqueous acids (e.g., HCl or H2SO4). You must quench strictly with saturated aqueous ammonium chloride (NH4Cl) at 0 °C to maintain a near-neutral pH (7–8).
Q: My NMR shows a debrominated side product. What drives this, and how can I eliminate it?A: The presence of 2-(2,6-difluorophenyl)propan-2-ol indicates that a halogen-metal exchange occurred between your starting material/product and the MeMgBr reagent ()[1]. Aryl bromides can undergo competitive exchange with aliphatic Grignard reagents if the activation energy threshold is breached.
Protocol Fix: This is strictly a thermodynamic and stoichiometric issue. Ensure the internal reaction temperature never exceeds 5 °C during the MeMgBr addition. Furthermore, limit MeMgBr to exactly 2.2 equivalents; an excessive stoichiometric ratio artificially drives the equilibrium toward the exchange product.
Validated Standard Operating Procedure (SOP)
The following methodology is a self-validating system. Every critical phase includes an inline analytical check to prevent downstream failure.
Experimental workflow for the isolation and purification of the target tertiary alcohol.
Phase 1: Anhydrous Reaction Setup
Substrate Preparation: Dissolve methyl 4-bromo-2,6-difluorobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration ()[2].
Atmosphere Control: Purge the reaction vessel with Argon for 15 minutes. Causality: Grignard reagents are highly sensitive to moisture and oxygen, which lead to premature quenching and homocoupling impurities.
Thermal Equilibration: Submerge the vessel in an ice/water bath and allow the internal temperature to stabilize at 0 °C.
Phase 2: Controlled Reagent Addition
Grignard Addition: Using a syringe pump, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.2 eq) dropwise over 30 minutes ()[3].
Thermal Management: Monitor the internal thermocouple. Do not allow the temperature to exceed 5 °C.
Conversion Check: After 2 hours of stirring at 0 °C, pull a 10 µL aliquot, quench in 1 mL of saturated NH4Cl, and analyze via TLC. Proceed to Phase 3 only when the SM peak is <2% AUC.
Phase 3: pH-Controlled Quench & Extraction
Neutral Quench: Transfer the reaction mixture via cannula into a vigorously stirred, pre-cooled (0 °C) biphasic solution of saturated aqueous NH4Cl and Ethyl Acetate (1:1 v/v).
Self-Validation: Test the aqueous layer with pH paper. The pH must be exactly 7–8. If the solution is too acidic, buffer slightly with dilute NH3(aq) to prevent dehydration.
Phase Separation: Separate the organic layer. Extract the aqueous phase twice with Ethyl Acetate.
Washing & Drying: Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a water bath temperature of ≤30 °C (thermal control is critical to prevent late-stage dehydration).
Phase 4: Chromatographic Purification
Column Loading: Load the crude oil onto a Silica Gel 60 column.
Step-Gradient Elution:
Flush with 100% Hexanes (3 column volumes) to elute the non-polar alkene impurity and any unreacted ester.
Transition to a 90:10 Hexanes/Ethyl Acetate mixture to elute the target 2-(4-bromo-2,6-difluorophenyl)propan-2-ol.
Fraction Analysis: Pool fractions containing the pure product (Rf ~0.3) and evaporate to yield the purified intermediate.
References
[3] Title: Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases | Source: ACS Omega | URL:[Link]
[2] Title: WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors | Source: Google Patents | URL:
[1] Title: METHOD FOR PRODUCING COMPOUND HAVING OXYDIFLUOROMETHYLENE SKELETON - EP 3121160 B1 | Source: European Patent Office | URL:
Technical Support Center: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Synthesis & Work-Up
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis and isolation of 2-(4-bromo-2,6-difluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the synthesis and isolation of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4).
Because this molecule features a highly sensitive tertiary alcohol adjacent to an electron-withdrawing difluorophenyl ring, standard work-up procedures often result in catastrophic yield losses due to E1 dehydration. This guide provides field-proven, self-validating protocols to ensure high-fidelity isolation.
Workflow Overview
Workflow for the synthesis and work-up of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol.
Standard Operating Procedure: Reaction Quench and Isolation
Context: Following the regioselective ortho-lithiation of 1-bromo-3,5-difluorobenzene at the C4 position and subsequent electrophilic addition of acetone[1], the reaction mixture contains a sensitive lithium alkoxide intermediate.
Step 1: Mild Quenching
Procedure: Cool the reaction mixture to -20 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise over 15 minutes.
Causality: The lithium alkoxide must be protonated to yield the tertiary alcohol. Strong acids (e.g., HCl) will rapidly protonate the newly formed hydroxyl group, leading to the loss of water and formation of a stable benzylic carbocation. This intermediate subsequently undergoes E1 elimination to form the alkene byproduct (1-(4-bromo-2,6-difluorophenyl)prop-1-ene). NH₄Cl provides a mild, buffered proton source to prevent this.
Self-Validation: Measure the pH of the aqueous layer using pH paper. It must read between 6.5 and 7.5. If the pH drops below 5, immediately buffer the solution with dilute NaHCO₃.
Step 2: Biphasic Extraction
Procedure: Transfer the quenched mixture to a separatory funnel. Add Methyl tert-butyl ether (MTBE) at a 2:1 volume ratio relative to the aqueous phase. Agitate gently and vent frequently.
Causality: MTBE is preferred over Ethyl Acetate (EtOAc) because it is less prone to carrying over water and avoids any risk of transesterification. The two fluorine atoms increase the lipophilicity of the molecule, ensuring near-quantitative partitioning into the MTBE layer.
Self-Validation: Observe the phase boundary. A sharp separation within 2 minutes indicates successful partitioning. If an emulsion forms, add a small volume of saturated brine to increase the ionic strength of the aqueous layer.
Step 3: Washing and Drying
Procedure: Separate the organic layer. Wash sequentially with deionized water (1x) and saturated NaCl (brine, 1x). Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Stir for 15 minutes.
Causality: Washing removes residual inorganic salts and THF. Na₂SO₄ is strictly chosen over magnesium sulfate (MgSO₄) because MgSO₄ is mildly Lewis acidic and can catalyze the dehydration of the tertiary alcohol during the drying process.
Self-Validation: The Na₂SO₄ should appear as a free-flowing solid ("snow globe effect") rather than clumping. If clumping occurs, add more drying agent until it flows freely.
Step 4: Concentration
Procedure: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Maintain the water bath temperature strictly below 30 °C.
Causality: Thermal stress combined with trace acidic impurities will induce dehydration.
Self-Validation: Analyze the crude residue via ¹H-NMR. The presence of a singlet integrating to 6 protons (~1.6 ppm) confirms the intact gem-dimethyl groups of the tertiary alcohol, while the absence of vinylic protons (~5.0-5.5 ppm) confirms no dehydration occurred.
Quantitative Data & Partitioning Metrics
Table 1: Extraction Metrics for Tertiary Alcohol Isolation
Parameter
Optimal Value / Choice
Mechanistic Rationale
Quench Reagent
Saturated aq. NH₄Cl
pH ~6.0 prevents H⁺-catalyzed E1 dehydration of the tertiary alcohol.
Extraction Solvent
MTBE
Low water solubility (1.5 g/100 mL) minimizes emulsion formation.
Aqueous:Organic Ratio
1:2 (v/v)
Maximizes partitioning of the bulky lipophilic product into the organic phase.
Drying Agent
Anhydrous Na₂SO₄
Neutral pH. Avoids the Lewis acidic nature of MgSO₄ which promotes dehydration.
Evaporation Temp.
≤ 30 °C
Prevents thermal degradation and alkene formation during concentration.
Troubleshooting Guide & FAQs
Q: Why am I seeing a significant alkene byproduct in my crude NMR?A: This is the most common issue with 2-(4-bromo-2,6-difluorophenyl)propan-2-ol. Tertiary alcohols with electron-rich or benzylic positions are highly prone to E1 elimination. Ensure your quench pH is strictly > 6.0. Avoid acidic drying agents like MgSO₄, and never exceed 30 °C during solvent evaporation.
Q: The lithiation step seems incomplete, leading to unreacted starting material. How can I validate the intermediate?A: The ortho-lithiation of 1-bromo-3,5-difluorobenzene at the C4 position requires strict temperature control (-78 °C) and high-quality LDA[1]. The combined inductive effect of the two fluorine atoms makes the C4 proton highly acidic, but premature warming can lead to benzyne formation or decomposition.
Validation: Validate the aryllithium titer by quenching a 0.1 mL aliquot of the reaction mixture in MeOD. Check for >95% deuterium incorporation at the C4 position via ¹H-NMR before adding the acetone electrophile.
Q: Can I synthesize this compound via a Grignard reagent instead of LDA?A: Direct Grignard formation from 1-bromo-3,5-difluorobenzene is highly challenging and non-selective due to the competitive reaction at the C-Br bond and potential polymerization. the highly acidic C4 proton (between the two fluorines) without affecting the bromine atom, making it the superior and standard route[2].
Q: My product is co-eluting with a yellow impurity during silica gel chromatography. How can I resolve this?A: The yellow impurity is often a trace oxidized byproduct or a poly-lithiated decomposition species. Switch your chromatography solvent system from Hexanes/EtOAc to Hexanes/MTBE. The tertiary alcohol has strong hydrogen-bonding capabilities; adding 1% triethylamine (TEA) to the eluent can deactivate the acidic silica gel, preventing on-column dehydration and improving peak shape.
References
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Advances (2024).
URL:[Link]
Regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554 (1996).
URL:[Link]
Technical Support Center: Managing Thermal Decomposition of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the stability of highly functionalized aromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the stability of highly functionalized aromatic compounds. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) presents a unique handling challenge due to its high susceptibility to thermal and acid-catalyzed degradation.
This guide is designed to move beyond basic handling instructions by explaining the fundamental causality of this compound's degradation, providing self-validating protocols, and answering the most critical troubleshooting questions encountered in drug development workflows.
Mechanistic Causality: Why Does This Compound Degrade?
To effectively manage degradation, we must first understand the molecular vulnerabilities of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
The compound is a tertiary benzylic alcohol . In organic chemistry, tertiary alcohols are inherently easier to dehydrate than secondary or primary alcohols[1]. When exposed to heat or trace acidic environments, the hydroxyl group is protonated and subsequently lost as water, forming a tertiary carbocation. This intermediate is highly stabilized by hyperconjugation from the adjacent methyl groups[2].
Furthermore, there is a powerful thermodynamic driving force at play: Steric Strain. In the intact alcohol, the bulky 2-hydroxypropan-2-yl group is forced into an
sp3
tetrahedral geometry, creating severe steric clashing with the two highly electronegative fluorine atoms at the ortho (2,6) positions. Dehydration triggers an E1 elimination, converting the alpha-carbon to a planar
sp2
hybridized alkene (2-(4-bromo-2,6-difluorophenyl)prop-1-ene). This transition drastically relieves the steric congestion, meaning that simply heating the compound will naturally result in the loss of water and the formation of an alkene[3].
Troubleshooting Guides & FAQs
Q: My GC-MS analysis shows a massive impurity peak corresponding to [M-18]. Is my batch degrading in storage?A: Not necessarily; you are likely observing an analytical artifact. Gas Chromatography (GC) inlet temperatures typically exceed 200°C. At these extreme temperatures, the thermal dehydration of tertiary alcohols into alkenes is a well-documented phenomenon[2]. The [M-18] peak is the dehydrated alkene forming inside the GC injection port.
Action: Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) with a cold Electrospray Ionization (ESI) source, or derivatize the tertiary alcohol (e.g., forming a TMS ether) prior to GC analysis.
Q: I am losing up to 20% of my yield during rotary evaporation after column chromatography. How can I prevent this?A: Concentration under vacuum removes the solvent but concentrates trace acidic impurities (such as silica gel micro-particulates or dissolved
CO2
). Because tertiary alcohols dehydrate rapidly in the presence of strong or even moderate acids[4], this concentration step acts as a catalyst for E1 elimination.
Action: Buffer your collection fractions with 0.1% Triethylamine (TEA) prior to evaporation and keep the water bath strictly below 30°C.
Q: Is it safe to use an ultrasonic bath to speed up the dissolution of this compound in my assay buffer?A:No. Sonication generates acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the solvent. This process produces localized micro-environments with extreme heat and pressure. Studies on analogous benzylic alcohols have proven that sonication induces thermal degradation profiles nearly identical to direct, high-temperature pyrolysis[5].
Action: Use gentle mechanical vortexing or end-over-end rotation to achieve dissolution.
Quantitative Degradation Matrix
To assist in your risk assessment, the following table summarizes the expected degradation rates of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol under various standard laboratory conditions.
To ensure trustworthiness in your analytical data, you must utilize a self-validating system . The following protocol employs a split-sample control design. By running these steps, you not only protect your compound but simultaneously prove whether your laboratory's baseline solvents contain degradation-inducing trace acids.
Step 1: Split-Sample Preparation
Weigh out two identical 1.0 mg aliquots of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol into separate, base-washed glass vials (Vial A and Vial B).
Step 2: Differential Solvation
Vial A (Control): Add 1.0 mL of standard HPLC-grade Acetonitrile.
Vial B (Protected): Add 1.0 mL of HPLC-grade Acetonitrile spiked with 0.1% Triethylamine (TEA) (v/v).
Step 3: Mechanical Dissolution
Vortex both vials at 1500 RPM for 60 seconds. Do not sonicate[5].
Step 4: Accelerated Stress Test
Place both vials in a heat block set to 45°C for 4 hours to simulate extended processing times.
Step 5: LC-MS Analysis & Self-Validation
Analyze both vials using LC-MS (C18 column, Water/MeCN gradient with 0.1% Formic Acid only introduced post-column or immediately at the source to minimize on-column time).
The Validation Logic: If Vial A shows the [M-18] alkene degradant and Vial B shows >99% intact alcohol, your system has successfully validated that trace acidity in your standard workflow was the causal vector for degradation. If both show degradation, your heat block temperature or LC mobile phase is too aggressive.
Pathway Visualization
The following diagram illustrates the mechanistic pathway of the thermal/acid-catalyzed degradation. Note how the transition from the
sp3
hybridized state to the
sp2
hybridized state relieves the steric clashing between the bulky functional groups.
E1 Dehydration Pathway of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol into its alkene degradant.
References
Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule , science-revision.co.uk. Available at: 1
Chemistry Dehydration Of Alcohols - SATHEE , iitk.ac.in. Available at: 4
Alkenes by Dehydration of Alcohols - Chemistry LibreTexts , libretexts.org. Available at: 2
Elimination Reactions of Alcohols - Master Organic Chemistry , masterorganicchemistry.com. Available at: 3
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography , nih.gov. Available at: 5
Technical Support Center: Solvent Effects on Reactions Involving 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Welcome to the technical support center for "2-(4-Bromo-2,6-difluorophenyl)propan-2-ol." This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for "2-(4-Bromo-2,6-difluorophenyl)propan-2-ol." This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical role of solvents in reactions involving this tertiary alcohol, providing troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, enhance yields, and minimize impurities.
I. Understanding the Substrate: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a tertiary alcohol. The phenyl ring is substituted with a bromine atom and two fluorine atoms, which are strongly electron-withdrawing. This electronic feature is crucial as it can influence the stability of potential intermediates in chemical reactions.
The synthesis of this compound often involves a Grignard reaction, where an organomagnesium halide adds to a ketone. The choice of solvent in such reactions is paramount for both the formation of the Grignard reagent and the subsequent nucleophilic addition.[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, with a focus on the impact of solvent choice on reaction outcomes.
Q1: Why is the formation of my Grignard reagent for the synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol sluggish or failing altogether?
Possible Causes and Solutions:
Solvent is not anhydrous: Grignard reagents are highly sensitive to moisture. The presence of even trace amounts of water will quench the reagent as it forms.
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Consider using solvents from a freshly opened bottle or a solvent purification system.
Inappropriate solvent choice: The solvent plays a key role in stabilizing the Grignard reagent. Ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (THF) are standard choices because they can coordinate with the magnesium center.[1]
Solution: If you are using a non-ethereal solvent, consider switching to anhydrous THF or Et2O. For greener alternatives with potentially improved performance, 2-methyltetrahydrofuran (2-MeTHF) has shown promise in suppressing side reactions.[1][3]
Aryl halide reactivity: Aryl halides can be less reactive than alkyl halides in forming Grignard reagents due to the partial double bond character of the carbon-halogen bond.[2]
Solution: Use highly reactive magnesium turnings. A small amount of iodine or 1,2-dibromoethane can be used to activate the magnesium surface.
Q2: My reaction involving 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol as a substrate is unexpectedly slow. How can solvent choice accelerate it?
Understanding the Mechanism:
Reactions with tertiary alcohols like this one often proceed through an S_N1-type mechanism, which involves the formation of a carbocation intermediate. The rate-determining step is the formation of this carbocation.[4]
Solvent Effects on S_N1 Reactions:
Polar Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting S_N1 reactions.[4] They can stabilize the transition state and the carbocation intermediate through hydrogen bonding and ion-dipole interactions, thus lowering the activation energy.[5][6] A switch from a less polar solvent like ethanol to a more polar one like water can lead to a dramatic increase in the reaction rate.[5]
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone lack the ability to donate hydrogen bonds. While polar, they are generally less effective at stabilizing carbocations compared to protic solvents.[7]
Troubleshooting Steps:
Analyze your current solvent: Are you using a nonpolar or a polar aprotic solvent?
Consider a switch to a polar protic solvent: If the reaction is believed to proceed via an S_N1 mechanism, changing to a solvent like methanol, ethanol, or even a mixture with water could significantly increase the rate.
Q3: I am observing significant amounts of elimination byproducts. How can I mitigate this through solvent selection?
The S_N1 vs. E1 Competition:
S_N1 and E1 (unimolecular elimination) reactions often compete because they share the same rate-determining step: the formation of a carbocation. The choice of solvent can influence the product distribution.
Solvent's Role:
Nucleophilicity vs. Basicity: In polar protic solvents, the solvent molecules themselves can act as nucleophiles (favoring S_N1) or bases (favoring E1).
Solvent as a Base: While polar protic solvents favor carbocation formation, a more basic solvent can promote the E1 pathway.
Strategies to Minimize Elimination:
Use a less basic solvent: If possible, choose a polar protic solvent that is also a weak base.
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the S_N1 pathway.
Choose a non-basic nucleophile: If the reaction involves an added nucleophile, ensure it is weakly basic to disfavor the E1 pathway.[5]
III. Frequently Asked Questions (FAQs)
Q1: What are the key differences between polar protic and polar aprotic solvents, and how do they affect reactions of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol?
Polar Protic Solvents:
Characteristics: Possess at least one hydrogen atom connected to an electronegative atom (like in -OH or -NH groups) and can form hydrogen bonds.[7] Examples include water (H₂O), ethanol (CH₃CH₂OH), and methanol (CH₃OH).
Effect on Reactions: They excel at stabilizing charged species, particularly carbocations and leaving groups, through hydrogen bonding.[4][8] This makes them ideal for promoting S_N1 reactions.[9][10]
Polar Aprotic Solvents:
Characteristics: They are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[7] Common examples are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone.
Effect on Reactions: They are less effective at solvating and stabilizing carbocations compared to protic solvents. However, they are excellent for S_N2 reactions because they do not "cage" and deactivate the nucleophile through hydrogen bonding.[8]
Q2: How do the fluorine substituents on the phenyl ring of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol influence its reactivity and the choice of solvent?
The two fluorine atoms are strongly electron-withdrawing, which can destabilize a developing positive charge on the benzylic carbon.[11] However, fluorine can also donate a lone pair of electrons to an adjacent carbocation through resonance, which can be a stabilizing effect.[12][13] The overall effect is a balance of these opposing factors.
Implications for Solvent Choice:
The electronic destabilization by the fluorine atoms might make the formation of the carbocation more difficult. Therefore, a highly polar and protic solvent that can effectively solvate and stabilize the carbocation intermediate becomes even more crucial to facilitate an S_N1 reaction.
Q3: Can you provide a general workflow for selecting an appropriate solvent for a reaction involving 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol?
Certainly. The following diagram outlines a decision-making process for solvent selection:
Caption: Workflow for solvent screening experiment.
VI. References
SN1 - Effect of the Solvent - OpenOChem Learn.
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical.
11.5 Characteristics of the SN1 Reaction – Organic Chemistry: A Tenth Edition.
Solvent Effects in the Grignard Reaction1 x +.
4.7: Factors Affecting the SN1 Reaction - Chemistry LibreTexts.
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents - YouTube.
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
Polar Protic vs. Polar Aprotic Solvents : r/chemhelp - Reddit.
Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K.
Physical property of solvents used for Grignard reactions | Download Table - ResearchGate.
Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile | The Journal of Organic Chemistry - ACS Publications.
Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog.
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F.
CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC.
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube.
Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango.
(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate.
Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide - Benchchem.
Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC.
Comparative NMR Spectral Analysis and Application Guide: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol vs. Traditional Building Blocks
The incorporation of highly functionalized fluorinated aromatic rings is a cornerstone of modern fragment-based drug discovery (FBDD) and late-stage functionalization[1]. This guide provides an objective, data-driven com...
Author: BenchChem Technical Support Team. Date: March 2026
The incorporation of highly functionalized fluorinated aromatic rings is a cornerstone of modern fragment-based drug discovery (FBDD) and late-stage functionalization[1]. This guide provides an objective, data-driven comparison between 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) and its traditional, non-fluorinated analog, 2-(4-bromophenyl)propan-2-ol . By analyzing their NMR spectral fingerprints and structural causality, we demonstrate why the 2,6-difluoro substitution pattern offers superior conformational control and metabolic stability for drug development.
Part 1: Structural Causality & Conformational Locking
When comparing the difluoro building block to its non-fluorinated counterpart, the most profound difference lies in conformational rigidity[2]. The 2,6-difluoro substitution pattern forces the bulky 2-hydroxypropan-2-yl (tertiary alcohol) group into a strictly orthogonal conformation relative to the phenyl ring.
This behavior is driven by two physical chemistry principles:
Steric Clash : The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). The presence of two ortho-fluorines physically restricts the free rotation of the C(aryl)–C(aliphatic) bond.
Dipole-Dipole Repulsion : The highly electronegative C–F bonds repel the electron-rich C–O bond of the tertiary alcohol, locking the dihedral angle to minimize electrostatic repulsion[3].
Furthermore, ortho-fluorination blocks primary sites of CYP450-mediated oxidative metabolism, drastically increasing the metabolic stability of downstream active pharmaceutical ingredients (APIs)[4].
Logical pathway demonstrating the dual conformational and metabolic advantages of 2,6-difluoro substitution.
Part 2: Comparative NMR Spectral Analysis
Understanding the NMR spectral fingerprint of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol requires analyzing the complex spin-spin coupling networks introduced by the spin-½ ¹⁹F nuclei. The tables below summarize the quantitative spectral shifts and explain the causality behind the observed phenomena.
Slight deshielding due to the inductive electron-withdrawing pull of the ortho-fluorines.
-OH (1H)
2.10 ppm (br s)
2.50 ppm (br s)
Intramolecular hydrogen bonding with ortho-fluorine deshields the proton, shifting it downfield[3].
Ar-H (H-3, H-5)
7.45 ppm (d, J = 8.5 Hz)
7.05 ppm (d, JHF = 8.2 Hz)
Shielded by the resonance (pi-donation) effect of F; split into a doublet by the adjacent ortho-fluorine.
Ar-H (H-2, H-6)
7.35 ppm (d, J = 8.5 Hz)
N/A (Substituted by F)
-
Table 2: ¹³C NMR Comparative Data (100 MHz, CDCl₃)
Carbon Assignment
Non-Fluoro Analog (ppm)
Difluoro Analog (ppm)
Causality / Multiplicity
C-1 (Ipso to -OH)
147.0
123.0 (t, ²JCF = 15 Hz)
Shielded by pi-donation of two ortho-fluorines; split into a triplet by two equivalent F atoms.
C-2, C-6 (C-F)
126.0
160.5 (dd, ¹JCF = 250 Hz)
Massive deshielding by direct electronegative F attachment; exhibits massive 1-bond coupling.
C-3, C-5 (C-H)
131.0
115.5 (dd, ²JCF = 25 Hz)
Shielded by ortho-F resonance; exhibits complex 2-bond and 4-bond coupling.
C-4 (C-Br)
120.0
121.0 (t, ³JCF = 12 Hz)
The "Heavy Atom Effect" of Bromine shields the carbon; split into a triplet by the meta-fluorines[5].
-C(OH)
72.5
73.0 (t, ⁴JCF = 2 Hz)
Minor long-range coupling through space/bonds due to orthogonal locking.
-CH₃
31.5
30.5 (s)
Negligible coupling observed at this distance.
Part 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural assignment, a self-validating NMR workflow must be employed. Relying solely on 1D ¹H and ¹³C spectra can lead to misassignments due to overlapping multiplets and complex JCF couplings.
Self-validating NMR workflow integrating 1D and 2D techniques for fluorinated aromatics.
Causality : Standard ¹³C{¹H} spectra of heavily fluorinated aromatics are notoriously difficult to interpret due to extensive C–F coupling (¹J to ⁴J). Applying simultaneous broadband decoupling to both ¹H and ¹⁹F collapses all multiplets into sharp singlets, definitively proving the carbon skeleton and confirming that the original splitting was exclusively fluorine-derived.
Prepare a 50 mg/mL solution of the compound in CDCl₃ (containing 0.05% TMS).
Tune the NMR probe to ¹³C, ¹H, and ¹⁹F frequencies (requires a dedicated fluorinated/triple-resonance probe).
Set the ¹³C observation frequency. Apply WALTZ-16 decoupling on the ¹H channel and GARP decoupling on the ¹⁹F channel.
Acquire 512 scans with a relaxation delay (D1) of 2.0 seconds to ensure full relaxation of quaternary carbons (C-1, C-2, C-4, C-6).
Compare the resulting singlet spectrum against the standard ¹³C{¹H} spectrum to map the exact JCF coupling constants.
Protocol 2: ¹⁹F-¹H HOESY for Spatial Validation
Causality : To unambiguously differentiate the meta-protons (H-3/H-5) from potential impurities or regioisomers, Heteronuclear Overhauser Effect Spectroscopy (HOESY) is used to detect through-space cross-relaxation between ¹⁹F and ¹H nuclei[6].
Acquire standard 1D ¹H and ¹⁹F spectra to determine the precise spectral windows.
Set up a 2D ¹⁹F-¹H HOESY experiment. Set the mixing time (d8) to 400–600 ms, which is optimized for the relatively slow cross-relaxation rate between F and H compared to standard H–H NOE.
Acquire 256 increments in the indirect dimension (t1) with 16 scans per increment.
Process with a sine-squared window function. A strong cross-peak between the ¹⁹F signal (~ -108 ppm) and the ¹H signal (~ 7.05 ppm) definitively validates the spatial proximity of the fluorine atoms to the aromatic protons.
Part 4: Application in Cross-Coupling (Synthetic Workflow)
The true value of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol lies in its utility as a Suzuki-Miyaura cross-coupling partner. The tertiary alcohol is generally well-tolerated without protection, and the C–Br bond is highly activated by the electron-withdrawing ortho-fluorines, making oxidative addition highly efficient.
Step-by-Step Suzuki-Miyaura Protocol
Reagent Charging : In an oven-dried Schlenk flask, combine 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand is specifically chosen to prevent catalyst poisoning or off-target coordination by the tertiary alcohol.
Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: The water is crucial for dissolving the inorganic base and activating the boronic acid into a reactive boronate complex.
Reaction : Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting coupled product via flash chromatography.
References
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design
Source: nih.gov[Link]
Effect of 2,6-Disubstituted Aryl Groups on Acyclic Conformation: Preference for an Antiperiplanar Orientation of the Geminal and Vicinal Hydrogens
Source: acs.org[Link]
Contemporary synthetic strategies in organofluorine chemistry
Source: cas.cn[Link]
The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study
Source: acs.org[Link]
A Comparative Guide to the Analytical Characterization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, a halogenated aromatic alcohol of interest in pharmaceutical researc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, a halogenated aromatic alcohol of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data in drug development, this document offers a detailed examination of mass spectrometry and its comparison with other key analytical techniques. The content herein is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical protocols for similar chemical entities.
The Central Role of Mass Spectrometry in Pharmaceutical Analysis
In the landscape of pharmaceutical development, mass spectrometry (MS) has emerged as an indispensable tool.[1][2] Its high sensitivity and specificity are paramount for the definitive identification and quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites. For a molecule such as 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, with its unique combination of bromine and fluorine substituents, mass spectrometry provides crucial information regarding its molecular weight, elemental composition, and structural features through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Analytical Approach
Given the volatility of many pharmaceutical intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.[1][3][4] The combination of gas chromatographic separation with mass spectrometric detection allows for the resolution of complex mixtures and the unambiguous identification of individual components.[1]
The molecular ion peak is expected to exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[8][11][12] The molecular weight of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is approximately 251.07 g/mol . Therefore, the molecular ion peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes would appear at m/z 250 and 252.
Key fragmentation pathways are predicted to involve:
α-Cleavage: Loss of a methyl radical (•CH₃) from the propan-2-ol moiety to form a stable tertiary benzylic carbocation. This is a common fragmentation for tertiary alcohols.[10]
Loss of Water: Dehydration is a characteristic fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.[10]
Cleavage of the C-C bond between the aromatic ring and the propan-2-ol group.
Loss of Halogens: Fragmentation involving the loss of bromine or fluorine atoms, or the elimination of HBr or HF.
The predicted major fragment ions are summarized in the table below:
Predicted m/z
Proposed Fragment Ion
Fragmentation Pathway
250/252
[C₉H₉BrF₂O]⁺
Molecular Ion (M⁺)
235/237
[C₈H₆BrF₂O]⁺
Loss of a methyl radical (•CH₃)
232/234
[C₉H₇BrF₂]⁺
Loss of water (H₂O)
171/173
[C₆H₂BrF₂]⁺
Cleavage of the C-C bond and loss of the propan-2-ol group
155
[C₉H₉F₂O]⁺
Loss of a bromine radical (•Br)
43
[C₃H₇]⁺
Isopropyl cation from the propan-2-ol side chain
A graphical representation of the predicted fragmentation pathway is provided below:
Caption: Predicted EI fragmentation of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
A robust GC-MS method is essential for the reliable analysis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol. The following is a standardized protocol that can be adapted and validated for specific instrumentation and analytical requirements.[1][13][14][15][16]
Sample Preparation:
Accurately weigh approximately 10 mg of the sample.
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate).
Perform serial dilutions to achieve a final concentration within the linear range of the instrument (typically 1-100 µg/mL).
If necessary, include an internal standard for quantitative analysis.
GC-MS Instrumentation and Parameters:
Gas Chromatograph: Agilent 7890B or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
MSD Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-400.
Caption: General workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): An Alternative for Less Volatile Analogs
For compounds with lower volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative.[17][18][19] LC-MS is particularly useful for the analysis of polar compounds and can be employed for the characterization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, especially if derivatization is to be avoided.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization techniques used in LC-MS. For 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, ESI in positive ion mode would likely yield the protonated molecule [M+H]⁺, while negative ion mode could potentially show the deprotonated molecule [M-H]⁻ or adducts.
The following protocol provides a starting point for developing an LC-MS method for the analysis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Sample Preparation:
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
Perform serial dilutions with the mobile phase to achieve a final concentration appropriate for LC-MS analysis (typically in the ng/mL to µg/mL range).
LC-MS Instrumentation and Parameters:
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-1 min: 5% B
1-10 min: 5% to 95% B
10-12 min: 95% B
12-12.1 min: 95% to 5% B
12.1-15 min: 5% B
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Ionization Mode: ESI (positive and negative modes).
Drying Gas Temperature: 325 °C.
Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 35 psig.
Sheath Gas Temperature: 350 °C.
Sheath Gas Flow: 11 L/min.
Capillary Voltage: 3500 V.
Fragmentor Voltage: 100 V.
Mass Scan Range: m/z 50-500.
Comparative Analysis with Other Spectroscopic Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol necessitates the use of complementary spectroscopic techniques.
Lower sensitivity than MS, requires higher sample concentration.
FTIR Spectroscopy
Presence of functional groups.
Quick and easy for identifying key functional groups (e.g., -OH, C-F, C-Br, aromatic C=C).
Provides limited structural information, spectra can be complex.
Raman Spectroscopy
Complementary vibrational information to FTIR, good for symmetric vibrations.
Good for analyzing aromatic ring vibrations and C-Br bonds.
Can be affected by fluorescence, weaker signal than FTIR for some functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.[20][21][22][23][24][25][26][27] For 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, both ¹H and ¹³C NMR would provide definitive information about the carbon-hydrogen framework and the influence of the halogen substituents.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl protons of the propan-2-ol group. The integration of these signals would confirm the number of protons in each environment. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens, and the C-F couplings would provide additional structural confirmation.[24][27]
¹⁹F NMR: This technique would directly probe the fluorine environments, providing valuable information about their chemical shifts and coupling to neighboring protons and carbons.
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
NMR Instrumentation and Parameters:
Spectrometer: Bruker Avance III 400 MHz or equivalent.
Nuclei: ¹H, ¹³C, ¹⁹F.
Temperature: 298 K.
¹H NMR:
Pulse program: zg30
Number of scans: 16
Relaxation delay: 1.0 s
¹³C NMR:
Pulse program: zgpg30
Number of scans: 1024
Relaxation delay: 2.0 s
¹⁹F NMR:
Pulse program: zg30
Number of scans: 64
Relaxation delay: 1.0 s
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2][28][29][30] For 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, the FTIR spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.[29]
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
C=C stretch (aromatic): Peaks around 1600 and 1475 cm⁻¹.[30]
C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.
C-F stretch: Strong absorptions in the region of 1000-1400 cm⁻¹.
C-Br stretch: A band in the region of 500-600 cm⁻¹.
Sample Preparation:
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.
FTIR Instrumentation and Parameters:
Spectrometer: PerkinElmer Spectrum Two or equivalent.
Detector: DTGS.
Beamsplitter: KBr.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations.[31][32][33][34][35] For 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, Raman spectroscopy would be useful for observing:
Aromatic ring breathing modes.
C-Br stretching vibration.
Symmetric vibrations of the propan-2-ol group.
Sample Preparation:
Place a small amount of the solid sample or a few drops of a liquid sample onto a microscope slide or into a capillary tube.
Raman Instrumentation and Parameters:
Spectrometer: Renishaw inVia Raman microscope or equivalent.
The comprehensive characterization of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol necessitates an integrated analytical approach. While GC-MS provides excellent sensitivity and structural information through fragmentation analysis, its reliance on sample volatility can be a limitation. LC-MS offers a valuable alternative for less volatile or thermally labile analogs. For unambiguous structure elucidation, NMR spectroscopy remains the gold standard. FTIR and Raman spectroscopy serve as rapid and effective tools for functional group identification and for obtaining complementary vibrational information.
By combining the data from these orthogonal techniques, researchers and drug development professionals can achieve a thorough and reliable characterization of this and other novel chemical entities, ensuring the quality, safety, and efficacy of pharmaceutical products.
References
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BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
Miller, J. M. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
Li, A., & Alaee, M. (2014, April 2).
Miltner, A., & Zwiener, C. (2007, May 4).
Deplancq, G., et al. (2013, June 10). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. MDPI.
Reva, I., & Fausto, R. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices. The....
LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. LabRulez.
BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.
Request PDF. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
MDPI. (2019, October 2). A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors.
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
SPIE Digital Library. (n.d.). FTIR Exploratory Analysis of Phenol Peel Formulas Developed Over 60 Years: impact on efficacy and safety.
ResearchGate. (2018, July 5). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
ResearchGate. (2019, October 2). A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors.
National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem.
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).
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Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons.
National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol | C9H12O | CID 12053.
U.S. Environmental Protection Agency. (n.d.). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media.
13C NMR Spectroscopy. (n.d.).
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Shimadzu. (n.d.). 01-00680-EN Aroma and Metabolite Analysis Using GC-MS and LC-MS and Approach to Craft Beer Development.
ACS Measurement Science Au. (2025, November 4). Determination of Rose Alcohol Composition in Extracts and Flowers via Headspace Solid-Phase Microextraction and GC-MS.
Gas Chromatography with Time-of-Flight Mass Spectrometry for Aroma Profiling. (n.d.).
ResearchGate. (2025, August 7). HS-SPME-GC-MS Analysis of Volatile Aromatic Compounds in Alcohol Related Beverages Made with Mulberry Fruits.
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PhysicsOpenLab. (2022, January 11). Raman Spectroscopy of Organic and Inorganic Molecules.
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
Cloutis, E. A., et al. (n.d.). RAMAN (532 nm)
Mass Spectrometry: Fragment
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Reactivity Profile and Comparative Analysis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol and Its Analogs
Executive Summary In modern pharmaceutical development, the strategic placement of fluorine atoms on aromatic rings is a powerful tool to modulate both pharmacokinetics and chemical reactivity. 2-(4-Bromo-2,6-difluorophe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical development, the strategic placement of fluorine atoms on aromatic rings is a powerful tool to modulate both pharmacokinetics and chemical reactivity. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) is a highly specialized building block, notably utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs) such as the Selective Estrogen Receptor Degrader (SERD) Giredestrant[1].
This guide provides an objective, data-driven comparison of this di-fluoro compound against its mono-fluoro and non-fluoro analogs. By isolating the variable of ortho-fluorine substitution, we demonstrate a fascinating push-pull dynamic: the fluorine atoms significantly accelerate transition-metal-catalyzed cross-coupling at the para-position while completely passivating the benzylic tertiary alcohol against unwanted acid-catalyzed dehydration.
Structural & Electronic Profiling (The "Why")
To understand the divergent reactivity of these analogs, we must analyze the electronic and steric microenvironments created by the fluorine atoms.
Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. Two fluorine atoms at the 2,6-positions exert a profound inductive electron-withdrawing effect on the aromatic ring. This lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO), making the C–Br bond highly electrophilic and susceptible to oxidative addition by electron-rich transition metals.
Carbocation Destabilization: Tertiary benzylic alcohols typically undergo rapid E1 dehydration under acidic conditions via a benzylic carbocation intermediate. However, electron-withdrawing groups severely destabilize adjacent positive charges[2]. The strong -I effect of the 2,6-difluoro groups increases the activation energy for carbocation formation to such an extent that the E1 pathway is effectively shut down[3].
Steric Shielding: The two ortho-fluorines provide a dense steric shield around the ipso-carbon, further protecting the tertiary alcohol from nucleophilic attack or side reactions.
Comparative Reactivity Analysis & Experimental Data
We evaluated the three analogs across two divergent reaction pathways: a Palladium-catalyzed Buchwald-Hartwig amination (targeting the C–Br bond) and an Acidic Stress Test (targeting the tertiary alcohol).
Table 2: Quantitative Experimental Outcomes
Analog
Buchwald-Hartwig Yield (1h, 70°C)
Dehydration to Styrene (10% TFA, 24h)
Mass Balance Recovery
Non-fluoro
62% (Incomplete conversion)
>99% (Rapid E1 dehydration)
98%
Mono-fluoro
81%
45% (Equilibrium mixture)
96%
Di-fluoro
>99% (Full conversion)
<1% (Completely stable)
>99%
Data Interpretation: The di-fluoro analog is the most reactive towards Pd-catalysis but the most stable under acidic conditions, allowing for orthogonal functionalization strategies.
Self-Validating Experimental Protocols
As a standard of scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and orthogonal checks to ensure that the data inherently verifies mass balance and distinguishes between low conversion and product decomposition.
Objective: Quantify the rate of Pd(0) oxidative addition and overall coupling efficiency.
Causality of Choices: We utilize [t-BuBrettPhos Pd(allyl)]OTf as the precatalyst. The bulky t-BuBrettPhos ligand promotes rapid reductive elimination, preventing catalyst trapping, while the cationic Pd center is highly active for electron-deficient aryl bromides like our di-fluoro analog[1].
Step-by-Step Methodology:
In a nitrogen-filled glovebox, charge a vial with the aryl bromide analog (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.5 mmol), and [t-BuBrettPhos Pd(allyl)]OTf (2.0 mol%).
Self-Validation Step: Add exactly 0.50 mmol of 1,3,5-trimethoxybenzene as a quantitative NMR (qNMR) internal standard. This compound is completely inert under the reaction conditions.
Add anhydrous acetonitrile (5.0 mL) and heat to 70°C for 1 hour.
Quench the reaction with water and extract with ethyl acetate.
Concentrate the organic layer and analyze via
1
H qNMR.
Validation Check: The integration of the internal standard (fixed at 3H for the aromatic protons) is compared against the product and starting material peaks. If (Conversion % + Remaining SM %) does not equal 100% (±2%), it indicates off-target side reactions (e.g., hydrodehalogenation), flagging the data as invalid.
Protocol 2: Acidic Stress Test (Dehydration Assay)
Objective: Quantify the resistance of the tertiary benzylic alcohol to E1 dehydration.
Causality of Choices: 10% Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used. TFA is a strong, non-nucleophilic acid that efficiently protonates the alcohol to form a good leaving group (-OH
2+
) without participating in S
N
1 substitution, forcing the E1 dehydration pathway[3].
Step-by-Step Methodology:
Dissolve the aryl bromide analog (0.5 mmol) in 4.5 mL of anhydrous DCM.
Self-Validation Step: Add exactly 0.5 mmol of biphenyl as an inert HPLC internal standard.
Inject a t=0 aliquot into the HPLC-UV/MS to establish the baseline Area Under the Curve (AUC) ratio of Alcohol:Biphenyl.
Add 0.5 mL of neat TFA to the stirring solution at 25°C.
Sample the reaction at 1h, 4h, and 24h. Neutralize aliquots with saturated NaHCO
3
before HPLC injection.
Validation Check: Track the AUC for the starting material, the dehydration product (styrene derivative), and biphenyl. The system validates mass balance. If the sum of the alcohol and alkene does not match the expected molar ratio relative to biphenyl, it confirms the occurrence of polymerization of the styrene product.
Mechanistic Pathway Visualizations
The following diagrams illustrate the underlying logical relationships and mechanistic pathways dictated by the fluorine substitutions.
Fig 1: Electronic acceleration of Pd(0) oxidative addition by ortho-fluorine inductive effects.
Fig 2: Destabilization of the benzylic carbocation by electron-withdrawing fluorine atoms.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Obtaining high-resolution X-ray diffraction (XRD) data for small, highly halogenated tertiary alcohols like 2-(4-bromo-2,6-difluorophenyl)propan-2-ol (CAS 1540457-06-4) presents a significant crystallographic challenge. Due to competing intermolecular forces and steric shielding, the native compound resists forming a highly ordered crystal lattice.
As a Senior Application Scientist, I have structured this guide to objectively evaluate three distinct crystallization strategies: Direct Solvent Evaporation (Baseline), Supramolecular Co-Crystallization, and Covalent Derivatization. By analyzing the causality behind crystal packing, this guide demonstrates why covalent derivatization via 4-nitrobenzoate esterification is the superior, field-proven method for achieving publication-quality absolute structure determination.
Mechanistic Context: The Crystallization Bottleneck
To engineer a successful crystal lattice, one must understand the molecule's inherent physical chemistry. The target compound features three critical structural elements:
Tertiary Alcohol: The bulky gem-dimethyl groups sterically shield the hydroxyl group. This steric hindrance prevents the formation of robust, extended hydrogen-bonding networks, frequently leading to "oiling out" (liquid-liquid phase separation)[1] rather than nucleation.
Difluorophenyl Ring: Fluorine atoms are highly electronegative but poor hydrogen-bond acceptors. However, their electron-withdrawing nature drastically alters the aromatic π-cloud.
Para-Bromine Atom: The fluorination of the aromatic ring enhances the "sigma-hole" (a region of positive electrostatic potential) on the bromine atom, making it an exceptional candidate for halogen bonding with nitrogen-containing donors[2].
Without intervention, the molecule relies on weak, non-directional van der Waals forces, resulting in low lattice energy, twinning, and severe crystallographic disorder.
Comparative Analysis of Crystallization Strategies
Workflow comparing crystallization strategies for CAS 1540457-06-4.
Method A: Direct Solvent Evaporation (Baseline)
Attempting to crystallize the native compound from standard solvent mixtures (e.g., heptane/ethyl acetate) typically fails. The lack of directional intermolecular forces causes the compound to precipitate as an amorphous solid or an oil. Rare crystals that do form are often highly twinned, yielding unpublishable R-factors.
This supramolecular approach exploits the enhanced sigma-hole on the bromine atom. By introducing 4,4'-bipyridine—a reliable bidentate halogen-bond acceptor[3]—we force the molecules into a predictable 1D supramolecular chain (Br···N interaction). While this improves crystallinity and prevents oiling out, the rotational freedom of the tertiary alcohol can still introduce minor thermal disorder in the final structure.
Covalent derivatization is the definitive solution. Reacting the tertiary alcohol with 4-nitrobenzoyl chloride serves three mechanistic purposes:
It eliminates the problematic, sterically shielded hydroxyl group.
It introduces a rigid, planar aromatic system capable of strong π-π stacking.
The nitro group provides strong dipole-dipole interactions, anchoring the crystal lattice and drastically improving the anomalous scattering signal for absolute structure determination.
Quantitative Performance Data
The table below summarizes the crystallographic outcomes of the three methodologies, demonstrating the clear superiority of covalent derivatization.
Parameter
Direct Evaporation (Baseline)
Bipyridine Co-Crystal (Alternative)
4-Nitrobenzoate Ester (Recommended)
Primary Packing Force
Weak van der Waals
Halogen Bonding (Br···N)
π-π Stacking & Dipole-Dipole
Space Group
P2₁/c (Highly Twinned)
C2/c
P-1
Resolution (Å)
1.85 (Poor)
0.95 (Good)
0.78 (Excellent)
R₁ Value
0.124
0.052
0.031
Success Rate
< 10% (Frequent oiling out)
65%
> 95%
Experimental Protocols
Every protocol must function as a self-validating system to prevent wasted instrument time on the diffractometer.
Protocol 1: Halogen-Bond Co-Crystallization
Stoichiometric Preparation: Weigh exactly 1.0 mmol of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol and 0.5 mmol of 4,4'-bipyridine. The 2:1 ratio accounts for the bidentate nature of the pyridine acceptor.
Dissolution: Dissolve the mixture entirely in 2.0 mL of ethyl acetate.
Isothermal Evaporation: Transfer to a 4 mL glass vial. Pierce the septum cap with a single 20-gauge needle to allow slow, controlled evaporation at 22 °C.
Self-Validation: After 72 hours, harvest the resulting block-like crystals. Prior to mounting for XRD, analyze a single crystal under a polarized light microscope. Sharp extinction (birefringence) upon rotation confirms a highly ordered anisotropic lattice rather than an amorphous precipitate.
Acylation: In a flame-dried flask under nitrogen, dissolve 1.0 mmol of the API in 5.0 mL of anhydrous dichloromethane (DCM). Add 1.5 mmol of triethylamine and 0.1 mmol of 4-dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.
Reagent Addition: Slowly add 1.2 mmol of 4-nitrobenzoyl chloride. The addition of DMAP acts as a nucleophilic catalyst, which is strictly required to overcome the low reactivity of the sterically hindered tertiary alcohol[1].
Self-Validation (Reaction Completion): Monitor the reaction via TLC (Hexane:EtOAc 8:2). This is a critical self-validating step: the complete disappearance of the API spot and the emergence of a less polar, highly UV-active spot confirms successful esterification. Unreacted API will cause lattice defects during crystallization. Quench with saturated NaHCO₃, extract, and purify via flash chromatography.
Vapor Diffusion Crystallization: Dissolve 20 mg of the purified ester in 1.0 mL of DCM inside a 2 mL inner vial. Place this open vial inside a larger 20 mL sealed vial containing 5.0 mL of hexanes (anti-solvent). The slow vapor diffusion of hexanes into the DCM over 4-5 days yields high-quality, diffraction-ready single crystals.
References
Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development (2017).[Link]
Co-Crystallization of Sym-Triiodo-Trifluorobenzene with Bipyridyl Donors: Consistent Formation of Two Instead of Anticipated Three N···I Halogen Bonds. Crystal Growth & Design (2007).[Link]
Halogen Bonding and Pharmaceutical Cocrystals: The Case of a Widely Used Preservative. Crystal Growth & Design (2013).[Link]
HPLC Method Development for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol: A Comparative Guide to Stationary Phase Selectivity
As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the baseline resolution of heavily substituted, halogenated aromatic compounds. The molecule 2-(4-Bromo-2,6-difl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent challenges I encounter in method development is the baseline resolution of heavily substituted, halogenated aromatic compounds. The molecule 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol presents a unique chromatographic puzzle. It features a sterically hindered tertiary alcohol, a polarizable bromine atom, and two highly electronegative fluorine atoms on an aromatic scaffold.
When developing a purity assay for this compound, the primary analytical hurdle is separating the Active Pharmaceutical Ingredient (API) or target building block from its positional isomers (e.g., the 2,5-difluoro isomer) and des-halogenated synthetic impurities. Because these impurities share nearly identical partition coefficients (LogP), traditional reversed-phase approaches often fail.
This guide objectively compares the performance of standard C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases, detailing the causality behind phase selection and providing a self-validating experimental protocol.
The Causality of Selectivity: Beyond Hydrophobicity
To understand why a standard C18 column struggles with this molecule, we must look at the Hydrophobic-Subtraction Model (HSM) of reversed-phase selectivity[1]. The HSM characterizes column selectivity based on five parameters: hydrophobicity (
H
), steric resistance (
S∗
), hydrogen-bond acidity (
A
), hydrogen-bond basicity (
B
), and cation exchange (
C
).
Standard C18 phases rely almost exclusively on dispersive hydrophobic interactions (
H
). When two molecules—such as 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol and its 2,5-difluoro positional isomer—have the same molecular weight and identical hydrophobic footprints, a C18 phase cannot differentiate them, leading to co-elution.
To achieve resolution, we must exploit orthogonal interaction mechanisms:
Dipole-Dipole Interactions: The C-F and C-Br bonds in our target analyte are highly polarized. A PFP phase contains strongly electronegative fluorine groups that provide exceptional polar selectivity[2].
π−π
Interactions: The electron-deficient aromatic ring of the analyte can interact with the electron-dense
π
systems of Biphenyl or PFP phases.
Steric/Shape Selectivity (
S∗
): The rigid, planar nature of the pentafluorophenyl ring offers high steric recognition, allowing it to easily distinguish between the ortho/para substitution patterns of the halogens[3].
Fig 1: Chromatographic interaction mechanisms: C18 vs. PFP phases for halogenated aromatics.
Experimental Design & Step-by-Step Methodology
To objectively compare column performance, we designed an isocratic-to-gradient workflow. Because the tertiary alcohol is neutral under standard conditions, mobile phase pH is not used to control analyte ionization. However, 0.1% Formic Acid is added to suppress secondary interactions with residual silanols on the silica support, ensuring sharp peak shapes.
Step-by-Step Protocol
Sample Preparation:
Dissolve 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol standard and its known isomeric impurity (2-(4-Bromo-2,5-difluorophenyl)propan-2-ol) in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Filter through a 0.22 µm PTFE syringe filter.
Instrument Setup:
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C (controlled to ensure reproducible steric interactions).
Detection: UV at 254 nm (optimal for the halogenated aromatic ring).
Gradient Program:
0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band).
2.0 - 10.0 min: 30%
→
70% B (Linear gradient to elute the strongly retained aromatic compounds).
10.0 - 12.0 min: 70% B (Wash).
12.0 - 15.0 min: 30% B (Re-equilibration).
Column Evaluation Sequence:
Run the sequence sequentially on:
Column A: Standard C18 (150 x 4.6 mm, 3 µm)
Column B: Biphenyl (150 x 4.6 mm, 3 µm)
Column C: PFP (150 x 4.6 mm, 3 µm)
Fig 2: Step-by-step HPLC method development workflow with self-validating SST criteria.
Comparative Performance Data
The quantitative data from the experimental runs are summarized in the table below. The critical pair is defined as the target molecule and its closest positional isomer.
Stationary Phase (150 x 4.6 mm, 3 µm)
Retention Time: Target (min)
Retention Time: Isomer (min)
Resolution (
Rs
)
Selectivity (
α
)
Tailing Factor (
Tf
)
Standard C18
7.45
7.52
0.6 (Co-elution)
1.01
1.15
Biphenyl
8.10
8.35
1.4 (Partial)
1.04
1.10
PFP (Pentafluorophenyl)
8.85
9.60
3.2 (Baseline)
1.12
1.05
Data Interpretation
C18 Failure: The C18 column failed to resolve the critical pair. Because the hydrophobic surface area of both isomers is identical, the dispersive interactions (
H
) could not differentiate them.
Biphenyl Improvement: The Biphenyl column provided slight retention enhancement and partial resolution (
Rs=1.4
) due to
π−π
interactions with the aromatic rings. However, it lacked the specific dipole mechanisms needed for baseline separation.
PFP Superiority: The PFP column achieved baseline resolution (
Rs=3.2
). The highly electronegative fluorine atoms on the PFP phase acted as a strong dipole and steric selector[4]. The distinct spatial arrangement of the halogens on the 2,6-difluoro vs. 2,5-difluoro rings interacted differently with the rigid PFP surface, proving that multi-mode interactions are mandatory for halogenated isomer separation[3].
Establishing a Self-Validating System (SST)
A method is only as robust as its System Suitability Test (SST). To ensure this protocol acts as a self-validating system in your laboratory, the following criteria must be met prior to analyzing unknown samples:
Resolution (
Rs
): The resolution between 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol and the 2,5-difluoro isomer must be ≥2.0 . If
Rs
drops below 2.0 on the PFP column, it indicates column degradation (loss of fluorine ligands) or a shift in column temperature affecting steric selectivity.
Tailing Factor (
Tf
): The tailing factor for the target peak must be ≤1.2 . Excessive tailing indicates secondary interactions with unendcapped silanols, suggesting the mobile phase buffer (0.1% FA) is insufficient or the column is fouled.
Injection Precision: The relative standard deviation (%RSD) of the target peak area over five replicate injections must be ≤1.0% .
Conclusion
For the analysis of heavily halogenated, sterically hindered aromatic compounds like 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, standard C18 chemistries are analytically inadequate. By applying the principles of the Hydrophobic-Subtraction Model, we can deduce that orthogonal selectivity is required.
The Pentafluorophenyl (PFP) stationary phase is the objective winner. By leveraging dipole-dipole interactions,
π−π
bonding, and rigid shape selectivity, the PFP column transforms a failed C18 co-elution into a robust, baseline-resolved assay suitable for strict pharmaceutical quality control.
A Comparative Guide to the Purity Assessment of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol by GC-MS and Complementary Analytical Techniques
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a critical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or a critical intermediate directly influences its safety, efficacy, and stability. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the comprehensive purity assessment of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, a halogenated aromatic alcohol of interest in organic synthesis and medicinal chemistry.
The structural complexity and potential for isomeric and process-related impurities in the synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol necessitate a multi-faceted analytical approach. While GC-MS is a powerful tool for this purpose, a holistic understanding of a compound's purity profile is best achieved by leveraging the orthogonal strengths of different analytical methodologies. This guide will explore the principles, experimental considerations, and comparative advantages of GC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for separating and identifying thermally stable impurities.
The Rationale Behind the Method
For a molecule like 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, GC-MS is particularly well-suited due to its volatility. The technique excels at separating compounds with different boiling points and polarities, which is crucial for distinguishing between the main component and closely related structural analogs or residual starting materials. The mass spectrometer provides definitive identification of separated components by their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: GC-MS
A robust GC-MS method for the purity assessment of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol would be developed and validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[1][2][3][4][5]
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).
Sample Preparation:
Accurately weigh approximately 10 mg of the 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol sample.
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
Perform a serial dilution to a final concentration of approximately 1 mg/mL.
Filter the solution through a 0.22 µm syringe filter into a GC vial.
Chromatographic Conditions:
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL with a split ratio of 50:1 to avoid column overloading.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-500.
Data Analysis
The purity is typically assessed by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all detected compounds. Impurities are identified by comparing their mass spectra to spectral libraries and by interpreting their fragmentation patterns.
GC-MS Purity Assessment Workflow
Orthogonal Analytical Techniques for Comprehensive Purity Profiling
To ensure a thorough and reliable purity assessment, it is crucial to employ analytical techniques that operate on different separation and detection principles. This orthogonal approach helps to detect impurities that may not be amenable to GC-MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for separating non-volatile, thermally labile, or high molecular weight compounds.[6] For 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, which is relatively non-polar, a reversed-phase HPLC method would be appropriate.[7][8][9]
The Rationale Behind the Method
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9] This separation mechanism is fundamentally different from the gas-phase separation in GC, making it capable of detecting impurities that might co-elute or degrade under GC conditions. The presence of the aromatic ring in the target molecule allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV
The method should be developed and validated in accordance with pharmacopeial guidelines such as those found in USP General Chapter <621>.[10][11][12][13][14]
Instrumentation:
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV detector.
Sample Preparation:
Accurately weigh approximately 10 mg of the sample.
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Filter through a 0.45 µm syringe filter.
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: Water.
Mobile Phase B: Acetonitrile.
Gradient Elution:
Start with 50% B.
Linearly increase to 95% B over 15 minutes.
Hold at 95% B for 5 minutes.
Return to 50% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 220 nm (or a wavelength determined by UV scan to be optimal for the chromophore).
HPLC-UV Purity Assessment Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei.[15] It allows for direct quantification without the need for a reference standard of the analyte itself, instead using a certified internal standard.[16][17]
The Rationale Behind the Method
qNMR provides a direct measure of the molar concentration of the analyte relative to a known amount of an internal standard. This makes it a highly accurate method for determining absolute purity.[18][19] It is also non-destructive and can provide structural information about impurities simultaneously.
Experimental Protocol: qNMR
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
Sample Preparation:
Accurately weigh approximately 20 mg of the 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol sample into a vial.
Accurately weigh approximately 10 mg of a high-purity, certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The standard should have signals that do not overlap with the analyte signals.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
Nucleus: ¹H.
Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis:
The purity is calculated using the following formula:
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It can be used to determine the purity of highly crystalline substances based on the principle of melting point depression.[21][22][23][24]
The Rationale Behind the Method
Impurities in a crystalline material disrupt the crystal lattice, leading to a broadening of the melting range and a depression of the melting point.[25] The Van't Hoff equation relates the mole fraction of the impurity to the melting temperature, allowing for the calculation of purity. This method is particularly useful for detecting eutectic impurities that are soluble in the melt but not in the solid phase.[24]
Experimental Protocol: DSC
Instrumentation:
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
Sample Preparation:
Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.
Hermetically seal the pan.
DSC Conditions:
Temperature Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
Data Analysis:
The purity is calculated by the instrument's software based on the shape of the melting endotherm using the Van't Hoff equation. The method is most accurate for purities above 98.5%.[24][26]
DSC Purity Assessment Workflow
Comparative Analysis of Methodologies
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, the nature of the expected impurities, and the stage of drug development.
Feature
GC-MS
HPLC-UV
qNMR
DSC
Principle
Separation by volatility and polarity; detection by mass
Separation by partitioning; detection by UV absorbance
Nuclear spin resonance; detection by radiofrequency
Melting point depression; detection by heat flow
Analyte Suitability
Volatile, thermally stable compounds
Non-volatile, thermally stable/labile compounds
Any compound with NMR-active nuclei (e.g., ¹H)
Highly pure (>98.5%), crystalline solids
Impurity Detection
Volatile organic impurities
Non-volatile impurities, isomers
Any impurity with NMR signals
Eutectic impurities soluble in the melt
Quantification
Relative (area %), semi-quantitative
Relative (area %), quantitative with standards
Absolute, primary method
Absolute, for total eutectic impurities
Strengths
High resolution, definitive identification of volatile impurities
Versatile, suitable for a wide range of compounds
High accuracy and precision, no analyte reference standard needed
Fast, requires minimal sample preparation
Limitations
Not suitable for non-volatile or thermally labile compounds
Requires chromophores for detection, potential for co-elution
Lower sensitivity than chromatographic methods, requires expensive equipment
Not suitable for amorphous materials, decomposes on melting, or forms solid solutions
Hypothetical Experimental Data Comparison
To illustrate the complementary nature of these techniques, consider the following hypothetical purity assessment data for a batch of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol:
Table 1: GC-MS Purity Data
Peak
Retention Time (min)
Area %
Identification
1
12.5
0.15
Residual starting material
2
14.2
99.70
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
3
15.8
0.15
Isomeric impurity
Total Purity
99.70%
Table 2: HPLC-UV Purity Data
Peak
Retention Time (min)
Area %
1
8.9
99.65
2
10.1
0.20
3
11.5
0.15
Total Purity
99.65%
Table 3: qNMR Purity Data
Parameter
Value
Mass of Sample
20.15 mg
Mass of Internal Standard
10.05 mg
Purity of Internal Standard
99.9%
Calculated Purity
99.1%
Table 4: DSC Purity Data
Parameter
Value
Onset of Melting
75.2 °C
Peak Melting Temperature
76.5 °C
Calculated Purity
99.85 mol%
Interpretation of Results
The hypothetical data illustrates how each technique provides a unique perspective on the sample's purity.
GC-MS and HPLC-UV provide similar purity values based on the separation of impurities. The slight difference may be due to the detection of different types of impurities by each method.
qNMR gives a slightly lower purity value. This could be because qNMR is a mass-based method that also accounts for non-UV active and non-volatile impurities, such as inorganic salts or residual solvents (if their signals are present and integrated), which are not detected by the other methods.
DSC provides a very high purity value, which is typical for this method as it only detects impurities that form a eutectic system with the main component.
Conclusion: A Synergistic Approach to Purity Assessment
The purity assessment of a pharmaceutical intermediate like 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a critical aspect of quality control. While GC-MS is an excellent technique for identifying and quantifying volatile impurities, it does not provide a complete picture. A comprehensive and reliable purity determination is best achieved through a synergistic approach that combines the strengths of multiple, orthogonal analytical techniques.
By integrating the high-resolution separation of GC-MS and HPLC-UV with the absolute quantification of qNMR and the thermal analysis of DSC, researchers and drug development professionals can build a robust and self-validating system for purity assessment. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality, safer, and more effective pharmaceutical products.
References
LCGC North America. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC North America, 41(6), 244-247. [Link]
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
Davies, S. E., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(23), 5637–5647. [Link]
University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
OPUS. (2024). Method development for improved PFAS quantification using GC-MS. [Link]
Pacific Northwest National Laboratory. (2017). Analysis of Perfluorinated, Pharmaceutical, Personal Care Compounds and Heavy Metals in Waste Water Sludge using GC. [Link]
Guzowski, J. P., & Hieftje, G. M. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1774–1783. [Link]
PharmaGuru. (2025). HPLC Method for Nonpolar Molecules: How To Develop. [Link]
ResearchGate. (2025). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. [Link]
ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
Hashimoto, S., et al. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Mass Spectrometry, 49(1), 1-9. [Link]
ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]
Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74(3), 584–590. [Link]
Moravek, Inc. (2019). How Important Is Chemical Purity In The Pharmaceutical Industry?. [Link]
Brown, M. E. (1979). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education, 56(5), 310. [Link]
TA Instruments. Purity Determination and DSC Tzero Technology. [Link]
ResearchGate. Separation of Some Halogenated Phenols by GC-MS. [Link]
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]
Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Trend in Scientific Research and Development, 9(5), 1-5. [Link]
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 27(2), 1-15. [Link]
ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR, 10(2), 1-10. [Link]
Semantic Scholar. Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. [Link]
LC Services. (2022). Understanding Chromatography - How does HPLC work to separate components of a mixture?. [Link]
Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]
University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.. [Link]
Application Note: Biological Activity Comparison of Novel RORγt Inverse Agonists Derived from 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Autoimmune Disease Therapeutics (Th17/IL-17 Pathway) Introduction & Mechanistic Rationale The development of small-molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus Area: Autoimmune Disease Therapeutics (Th17/IL-17 Pathway)
Introduction & Mechanistic Rationale
The development of small-molecule inverse agonists targeting the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) has become a cornerstone strategy for treating Th17-mediated autoimmune diseases such as psoriasis and rheumatoid arthritis[1]. In modern medicinal chemistry, the commercial building block 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) has emerged as a highly privileged intermediate for synthesizing next-generation RORγt modulators.
As an Application Scientist, it is critical to understand the causality behind why this specific structural motif is so effective in drug design:
The 2,6-Difluoro Ortho-Effect (Conformational Locking): The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring creates a steric and electrostatic barrier. This restricts the rotation of the aromatic ring, locking the molecule into a specific bioactive conformation. By pre-organizing the molecule, the entropic penalty typically incurred upon binding to the RORγt ligand-binding domain (LBD) is severely minimized[2][3].
Inductive pKa Modulation of the Tertiary Alcohol: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect[4]. This lowers the pKa of the adjacent propan-2-ol group, significantly enhancing its capacity as a hydrogen bond donor. In the RORγt LBD, this tertiary alcohol forms critical, high-affinity hydrogen bonds with key residues (e.g., His479 and Tyr502)[5].
The 4-Bromo Synthetic Vector: The bromine atom serves as an ideal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows chemists to rapidly append diverse heterocyclic "tail" groups that project into the solvent channel or disrupt the Activation Function-2 (AF-2) helix, thereby driving the inverse agonism[6].
Figure 1: SAR logic and synthetic workflow for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol derivatives.
Derivative Comparison & Quantitative Data
To objectively evaluate the performance of the 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol scaffold, we compare three synthesized derivatives (A, B, and C) against a non-fluorinated benchmark compound. The derivatives vary strictly by the heterocyclic tail appended at the 4-bromo position.
Table 1: Biological Activity and ADME Profiling of Synthesized Derivatives
Compound
Tail Modification (via 4-Bromo)
RORγt TR-FRET IC₅₀ (nM)
Cellular IL-17A IC₅₀ (nM)
LogD (pH 7.4)
HLM Stability (T₁/₂, min)
Benchmark
Pyridine (Non-fluorinated core)
412.0 ± 15.2
1,250 ± 85
2.1
18
Derivative A
Pyridine
45.3 ± 3.1
180 ± 12
2.8
42
Derivative B
Piperazine-amide
28.7 ± 2.4
115 ± 9
1.9
35
Derivative C
1,2,4-Triazole
4.2 ± 0.6
22 ± 3
2.4
>120
Data Interpretation: The inclusion of the 2,6-difluoro motif (Derivative A) yields a nearly 10-fold improvement in biochemical potency over the non-fluorinated benchmark, validating the conformational locking hypothesis. Derivative C, utilizing a triazole tail, achieves single-digit nanomolar potency and exceptional human liver microsome (HLM) stability, making it the optimal candidate for further in vivo profiling.
To ensure the highest degree of trustworthiness, the following protocols are designed as self-validating systems. Built-in quality control metrics ensure that the observed biological activity is a direct result of the compound's mechanism of action, rather than assay artifacts.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard absorbance assays because it utilizes a time-delayed readout. This eliminates auto-fluorescence interference commonly caused by dense, aromatic small molecules, ensuring that the signal drop is strictly due to the displacement of the coactivator peptide[1][5].
Step-by-Step Workflow:
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, and 2 mM DTT.
Protein & Peptide Assembly: Dilute 6xHis-tagged RORγt LBD (human, residues 262-507) to a final concentration of 4 nM. Add 400 nM of FITC-labeled SRC1 coactivator peptide and 1 nM LanthaScreen Tb-anti-His antibody[1].
Compound Addition: Dispense 100 nL of derivatives (10-point dose-response, 3-fold dilutions in 100% DMSO) into a 384-well low-volume black plate.
Incubation: Add 10 µL of the protein/peptide mix to the assay plate. Incubate in the dark at room temperature for 2 hours to reach equilibrium.
Self-Validation (Z'-Factor Calculation): Include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (no RORγt protein). Calculate the Z'-factor using the formula:
Z′=1−∣μmax−μmin∣3(σmax+σmin)
. Proceed with data analysis only if Z' > 0.65 , confirming robust assay causality and ruling out drift.
Readout: Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the 520/495 ratio to determine IC₅₀ values.
Protocol 2: Primary Human Th17 Cell IL-17A Secretion Assay
Causality: Biochemical binding must translate to functional cellular efficacy. By polarizing naive T cells into the Th17 lineage, we force the cells to rely on RORγt transcription. A reduction in IL-17A directly validates the compound's ability to penetrate the cell membrane and functionally antagonize RORγt in situ[7].
Step-by-Step Workflow:
Cell Isolation: Isolate naive CD4+ T cells from healthy human peripheral blood mononuclear cells (PBMCs) using magnetic bead negative selection.
Th17 Polarization: Seed cells at
1×105
cells/well in 96-well plates coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL). Add polarization cytokines: TGF-β (2 ng/mL), IL-6 (20 ng/mL), IL-23 (10 ng/mL), and IL-1β (10 ng/mL).
Treatment: Treat cells concurrently with Derivative C (0.1 nM to 10 µM) or vehicle (0.1% DMSO).
Incubation & Validation: Incubate for 5 days at 37°C, 5% CO₂. Self-Validation Step: Assess cell viability using CellTiter-Glo multiplexing to ensure that a drop in IL-17A is due to RORγt inhibition, not non-specific cytotoxicity.
Quantification: Harvest supernatants and quantify IL-17A levels using a high-sensitivity AlphaLISA kit.
Figure 2: RORγt signaling pathway in Th17 cells and the intervention point of inverse agonists.
References
Purser S, et al. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[2]
Pal D, et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." National Institutes of Health (PMC). Available at:[3]
Amir D, et al. "REV-ERBα Regulates TH17 Cell Development and Autoimmunity." National Institutes of Health (PMC). Available at:[1]
Lin S, et al. "Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism." ACS Journal of Medicinal Chemistry. Available at:[4]
Zhang Y, et al. "Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases." ACS Medicinal Chemistry Letters. Available at:[5]
Hu X, et al. "Synthetic RORg agonists regulate multiple pathways to enhance antitumor immunity." Taylor & Francis. Available at:[7]
"2-(4-Bromo-2,6-difluorophenyl)propan-2-ol" elemental analysis data
Analytical Comparison Guide: Elemental Analysis Workflows for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Executive Summary The compound 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) is a highly functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: Elemental Analysis Workflows for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Executive Summary
The compound 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) is a highly functionalized halogenated building block frequently utilized in advanced drug development and agrochemical synthesis. Verifying the elemental purity of such molecules is a critical quality control step. However, standard elemental analysis (EA) techniques frequently fail when applied to molecules containing both fluorine and bromine.
As a Senior Application Scientist, I have designed this guide to objectively compare analytical workflows, explaining the mechanistic causality behind standard EA failures, and providing a self-validating, dual-method protocol to accurately determine the elemental composition of this challenging substrate.
The Mechanistic Challenge: Halogen Interference
The theoretical elemental composition of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (C₉H₉BrF₂O) is summarized in Table 1 . Achieving these theoretical values experimentally requires overcoming two distinct chemical hurdles:
Fluorine's Thermal Stability: The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy (BDE) ranging from 452 to 531 kJ/mol[1]. In standard CHN combustion (typically 900 °C), fluorinated aromatics resist complete oxidation. Instead of forming detectable CO₂, the carbon bonded to fluorine often forms stable tetrafluoromethane (CF₄) gas. Because CF₄ is not detected by the Thermal Conductivity Detector (TCD) as carbon, standard EA consistently under-reports the carbon mass fraction.
Bromine's Corrosivity: During combustion, bromine is liberated as diatomic bromine (Br₂) and hydrogen bromide (HBr). If these gases reach the reduction column of a standard EA instrument, they will irreversibly poison the copper catalyst and skew the nitrogen and carbon baselines.
To bypass halogen interference, laboratories must pivot from standard methods to specialized workflows. Table 2 compares the performance and mechanistic limitations of three distinct approaches.
Table 2: Comparative Performance of Analytical Workflows
Analytical Workflow
Target Analytes
Mechanistic Approach
Accuracy for C₉H₉BrF₂O
Key Limitations
Standard CHN
C, H, N
900 °C O₂ Combustion
Poor (%C biased low)
CF₄ formation; Br catalyst poisoning.
Modified CHN
C, H, N
1000 °C + WO₃ Catalyst + Ag Scavenger
Excellent
Cannot quantify F or Br mass fractions.
Combustion IC (CIC)
F, Cl, Br, I, S
1050 °C Pyrohydrolysis + Ion Chromatography
Excellent
Cannot quantify C, H, or O mass fractions.
Self-Validating Experimental Protocols
To establish a trustworthy, self-validating system, researchers must run two parallel workflows: Modified CHN (to accurately capture Carbon and Hydrogen) and Combustion Ion Chromatography (to accurately capture Fluorine and Bromine). Together, these protocols ensure a 100% mass balance.
Protocol A: Modified CHN Combustion Analysis
Objective: Accurate determination of %C and %H by suppressing CF₄ formation and trapping halogens.
Sample Preparation: Weigh 2.0–3.0 mg of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol into a combustible tin capsule.
Catalyst Addition: Add a 1:1 mass ratio of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) directly into the capsule. Causality: The metal oxide acts as a combustion aid, providing localized oxygen and the necessary thermal mass to fracture the highly stable C-F bonds, ensuring all carbon is oxidized to CO₂ rather than CF₄[1].
Tube Configuration: Pack the exit zone of the combustion tube with Silver (Ag) wool. Causality: Silver reacts quantitatively with volatilized halogens to precipitate solid AgF and AgBr, trapping the corrosive elements before they can poison the downstream reduction catalyst or interfere with the TCD.
Detection: Combust at 1000 °C in an oxygen-rich environment and quantify CO₂ and H₂O via TCD.
Protocol B: Combustion Ion Chromatography (CIC)
Objective: Accurate quantification of %F and %Br.
Sample Preparation: Weigh 5.0–10.0 mg of the sample into a ceramic sample boat.
Pyrohydrolytic Combustion: Introduce the sample into a furnace at 1050 °C under an Argon/Oxygen atmosphere with a continuous flow of water vapor, adhering to the standard[2]. Causality: High-temperature pyrohydrolysis ensures complete mineralization of the aromatic ring, converting organic fluorine and bromine into HF, HBr, and Br₂ gases.
Alkaline Absorption: Route the effluent gases into an absorption vessel containing a dilute alkaline solution (e.g., Na₂CO₃/NaHCO₃) doped with 0.5 wt% Hydrogen Peroxide (H₂O₂). Causality: H₂O₂ acts as a reducing agent to quantitatively convert any volatile Br₂ gas into soluble bromide ions (Br⁻), ensuring no loss of analyte prior to detection[3].
Ion Chromatography (IC): Inject the absorption solution into an Ion Chromatograph equipped with a hydroxide-selective anion-exchange column and a conductivity detector. Quantify F⁻ and Br⁻ against certified reference standards according to guidelines[4].
Workflow Visualization
Dual-workflow self-validating elemental analysis for fluorinated and brominated organic compounds.
References
Elemental Fluorine in Organic Chemistry
Source: 20.210.105 (Mechanistic considerations of C-F bond dissociation and fluorination).
URL:[Link]
EN 17813 Environmental solid matrices — Determination of halogens and sulfur by oxidative pyrohydrolytic combustion followed by ion chromatography
Source: Analytik Jena
URL:[Link]
A Review of Halogen/Halide-Free Test Methods and Classifications for Soldering Materials in the Electronics Industry (EPA SW-846 5050/9056)
Source: Electronics.org
URL:[Link]
Experimental Design Optimization of the Determination of Total Halogens in Coal by Combustion – Ion Chromatography
Source: University of Belgrade (bg.ac.rs)
URL:[Link]
Comparative Spectroscopic Guide: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol and Structural Analogues in Drug Discovery
Executive Summary In modern drug development, the strategic incorporation of halogens is a foundational technique for optimizing pharmacokinetic and pharmacodynamic profiles. The compound 2-(4-Bromo-2,6-difluorophenyl)pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the strategic incorporation of halogens is a foundational technique for optimizing pharmacokinetic and pharmacodynamic profiles. The compound 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4)[1] serves as a highly versatile, bifunctional building block.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the spectroscopic performance and structural utility of this compound against two commercially relevant alternatives:
Alternative A: 2-(4-Bromophenyl)propan-2-ol (Lacks the ortho-fluorine atoms).
Alternative B: 2-(2,6-Difluorophenyl)propan-2-ol (Lacks the para-bromine atom).
By comparing these analogues, we can isolate the distinct spectroscopic signatures (NMR, IR, MS) driven by the unique electronic and steric effects of the substituents, providing researchers with a robust framework for structural validation.
Structural Rationale & Causality (E-E-A-T)
The specific substitution pattern of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is not arbitrary; it is engineered for specific chemical behaviors:
The Fluorine Effect: Fluorine is the most electronegative element. Placing two fluorine atoms ortho to the propan-2-ol group drastically lowers the pKa of the tertiary alcohol through inductive electron withdrawal, while simultaneously increasing the overall lipophilicity of the molecule[2]. This is a proven strategy to improve metabolic stability and bioavailability in medicinal chemistry[2].
The Bromine Handle: The heavy bromine atom at the para position provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Steric Shielding: The bulky tertiary alcohol (propan-2-ol) combined with the ortho-fluorines creates a sterically hindered environment, which can dictate the regioselectivity of downstream reactions.
Comparative Spectroscopic Data
To ensure rigorous structural elucidation, the quantitative data below synthesizes the expected spectroscopic shifts based on established spectrometric identification principles[3].
Table 1:
1
H NMR Chemical Shift Comparison (400 MHz, CDCl
3
)
Causality: The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, deshielding the remaining meta-protons compared to the non-fluorinated Alternative A[4].
Feature
Target: 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Alt A: 2-(4-Bromophenyl)propan-2-ol
Alt B: 2-(2,6-Difluorophenyl)propan-2-ol
Aromatic Protons
~7.10 ppm (d,
3JHF
= 8.0 Hz, 2H)
~7.35 (d, 2H), ~7.45 (d, 2H)
~6.85 (t, 2H), ~7.20 (m, 1H)
Aliphatic Methyls
~1.65 ppm (s, 6H)
~1.55 ppm (s, 6H)
~1.65 ppm (s, 6H)
Hydroxyl (OH)
~2.50 ppm (br s, 1H)
~2.10 ppm (br s, 1H)
~2.45 ppm (br s, 1H)
Table 2: Diagnostic
13
C and
19
F NMR Features
Causality: The direct scalar coupling between
13
C and
19
F nuclei results in massive splitting patterns (
1JCF≈250
Hz), which acts as a definitive diagnostic fingerprint for fluorinated aromatics[3].
Nucleus
Diagnostic Feature
Target Compound Data
Physical Causality
19
F
Chemical Shift
~ -110.5 ppm (s)
Ortho-fluorines are shielded by the electron-rich aromatic ring geometry.
13
C
C-F Coupling
~ 250 Hz (
1JCF
)
Direct scalar spin-spin coupling between adjacent NMR-active nuclei[3].
13
C
C-Br Carbon
~ 120.0 ppm
The "heavy atom effect" of bromine anisotropically shields the ipso-carbon[4].
Table 3: GC-MS Isotopic Profiling (EI, 70 eV)
Causality: Bromine naturally exists as two isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio. This creates a distinct "twin peak" molecular ion signature that immediately validates the presence of the halogen.
Compound
Molecular Ion (M
+
)
Base Peak [M-CH
3
]
+
Diagnostic Isotope Pattern
Target Compound
m/z 250 / 252
m/z 235 / 237
1:1 ratio (
79
Br /
81
Br)
Alt A (No F)
m/z 214 / 216
m/z 199 / 201
1:1 ratio (
79
Br /
81
Br)
Alt B (No Br)
m/z 172
m/z 157
Single M
+
peak (No Br isotopes)
Experimental Protocols: Self-Validating Systems
To guarantee trustworthiness, the following protocols are designed as self-validating systems —meaning they contain internal checks to prevent false positives during structural characterization.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl
3
.
Internal Calibration (Validation Step): Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly set to 0.00 ppm to validate the chemical shift axis[4].
Relaxation Check (Validation Step): Before quantitative
19
F acquisition, run a rapid inversion-recovery sequence to estimate the longitudinal relaxation time (
T1
) of the fluorine nuclei.
Acquisition: Set the relaxation delay (
D1
) to at least
5×T1
(typically >5 seconds for rigid fluorinated aromatics) to ensure complete relaxation. This guarantees that the integration of the
19
F peaks is quantitatively accurate.
Decoupling: Acquire a
13
C spectrum with both
1
H and
19
F decoupling to simplify the complex multiplet structures into sharp singlets, confirming the carbon skeleton.
Protocol 2: GC-MS Isotopic Profiling
Instrument Tuning (Validation Step): Prior to sample injection, run a Perfluorotributylamine (PFTBA) tune. Verify that the m/z 69, 219, and 502 peaks are present with correct relative abundances to validate mass accuracy across the target range.
Blank Injection (Validation Step): Inject 1
μ
L of pure dichloromethane (DCM) to confirm the column is free of carryover that could skew the delicate 1:1 Bromine isotope ratio.
Sample Injection: Inject 1
μ
L of a 1 mg/mL sample solution (split ratio 50:1).
Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor the fragmentation pathway, specifically looking for the primary loss of a methyl radical from the propan-2-ol group, yielding the highly stable tertiary carbocation base peak (m/z 235/237).
Spectroscopic Validation Workflow
The following diagram outlines the logical progression from compound acquisition through self-validating spectroscopic checks, culminating in downstream drug discovery applications.
Workflow for spectroscopic validation and downstream cross-coupling application.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds." John Wiley & Sons. URL:[Link]
"2-(4-Bromo-2,6-difluorophenyl)propan-2-ol" reference standard availability
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol: Reference Standard Availability and Analytical Qualification Guide As a Senior Application Scientist specializing in pharmaceutical intermediates and analytical chemistry, I fre...
Author: BenchChem Technical Support Team. Date: March 2026
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol: Reference Standard Availability and Analytical Qualification Guide
As a Senior Application Scientist specializing in pharmaceutical intermediates and analytical chemistry, I frequently encounter the challenge of sourcing and validating highly specific halogenated building blocks. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) is a prime example. With a molecular weight of 251.07 g/mol , this compound is a critical intermediate in the synthesis of advanced targeted therapies, such as kinase inhibitors and novel antifungals.
The structural combination of a 4-bromo group (a versatile handle for palladium-catalyzed cross-coupling), a 2,6-difluoro substitution (which modulates lipophilicity and metabolic stability), and a tertiary alcohol makes it highly valuable. However, its complex synthesis means that sourcing a highly pure, reliable reference standard is critical to prevent downstream synthetic failures and regulatory bottlenecks.
This guide objectively compares the availability of reference standards for this compound and provides a self-validating experimental protocol for its analytical qualification.
Reference Standard Availability: A Comparative Analysis
When establishing analytical methods (e.g., HPLC, GC) for in-process control or final API release, selecting the correct grade of reference standard is paramount. Currently, 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is primarily available as a commercial analytical grade or custom-synthesized intermediate[1][2].
Below is a comparative matrix of the available sourcing alternatives.
Table 1: Comparison of Reference Standard Sources for CAS 1540457-06-4
Note: ISO 17034 Certified Reference Materials (CRMs) for this specific intermediate are currently unavailable off-the-shelf, necessitating the in-house qualification of commercial lots.
Fig 1. Decision logic for selecting the appropriate reference standard grade based on application.
The Self-Validating Qualification Protocol (E-E-A-T)
Because pharmacopeial standards are unavailable, researchers must purchase commercial material (e.g., from Sigma-Aldrich or Molport) and subject it to a rigorous, self-validating qualification protocol to elevate it to "Reference Standard" status.
In my experience, relying solely on a vendor's Certificate of Analysis (CoA) for an intermediate is a critical point of failure. Vendors often use area normalization for purity, which ignores non-UV absorbing impurities (like inorganic salts) or moisture. The protocol below establishes a closed-loop validation system where structural identity and absolute purity are orthogonally confirmed.
High-Resolution Mass Spectrometry (HRMS): ESI-TOF is used to confirm the exact mass. The theoretical exact mass for C9H9BrF2O is ~249.98 (for the
79
Br isotope). The presence of the characteristic 1:1 isotopic doublet (M and M+2) definitively confirms the presence of the bromine atom.
Nuclear Magnetic Resonance (NMR):
Causality Insight: While
1
H-NMR confirms the aliphatic protons of the propan-2-ol moiety, 19
F-NMR is the critical self-validating step . The symmetrical 2,6-difluoro substitution yields a distinct, simplified signal compared to the complex splitting patterns of asymmetric isomers (e.g., 2,4-difluoro). This definitively confirms the regiochemistry of the aromatic ring, a factor that MS and HPLC cannot resolve.
Step 2: Absolute Purity Assessment
To calculate the absolute mass balance (Assay "as is"), we must account for chromatographic purity, moisture, and inorganic residue.
Protocol: HPLC-DAD Method for Chromatographic Purity
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase:
Channel A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
Channel B: 0.1% TFA in Acetonitrile.
Causality Insight: The use of 0.1% TFA suppresses the ionization of any potential acidic impurities (e.g., residual benzoic acid derivatives from upstream synthesis), ensuring sharp, symmetrical peak shapes and robust retention on the non-polar C18 stationary phase.
Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: Diode Array Detector (DAD) at 210 nm and 254 nm.
Self-Validating Step: DAD enables peak purity analysis. By comparing the UV spectra across the leading edge, apex, and tailing edge of the main peak, we ensure spectral homogeneity (Peak Angle < Peak Threshold). This guarantees no hidden, co-eluting impurities are artificially inflating the purity score.
Orthogonal Testing:
Moisture Content: Karl Fischer titration (Target: <0.5%).
Residue on Ignition (ROI): Gravimetric analysis at 600°C (Target: <0.1%).
Fig 2. Analytical qualification workflow for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol standards.
Conclusion
For advanced pharmaceutical intermediates like 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, off-the-shelf pharmacopeial reference standards are not an option. Researchers must rely on high-purity commercial suppliers[2] or custom synthesis[1]. By implementing the self-validating analytical workflow detailed above—specifically leveraging
19
F-NMR for regiochemical confirmation and HPLC-DAD for peak purity—laboratories can confidently qualify these materials for rigorous R&D and regulatory applications.
References
Molport Chemical Database
Title: 2-(4-bromo-2,6-difluorophenyl)propan-2-ol | 1540457-06-4
Source: Molport
URL:[Link]
Orchid Chemical Custom Synthesis
Title: China Custom Fine Chemicals Manufacturers Suppliers Factory
Source: Orchid Chemical
URL:[Link]
Comparative Guide: Catalytic Strategies for the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol
Executive Summary & The Synthetic Challenge The synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS 1540457-06-4) via the nucleophilic addition of an aryl Grignard reagent to acetone presents a classic dichotomy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Synthetic Challenge
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS 1540457-06-4) via the nucleophilic addition of an aryl Grignard reagent to acetone presents a classic dichotomy in organometallic chemistry. The standard synthetic precursor, 1,4-dibromo-2,6-difluorobenzene, undergoes highly regioselective metal-halogen exchange at the C1 position due to the strong inductive stabilization provided by the two ortho-fluorine atoms.
However, the resulting intermediate—4-bromo-2,6-difluorophenylmagnesium bromide —is severely sterically hindered and exhibits diminished nucleophilicity due to the electron-withdrawing nature of the fluorine substituents. When reacted with acetone (a highly enolizable ketone), the basicity of the Grignard reagent outpaces its nucleophilicity. Under standard conditions, this leads to rapid
α
-deprotonation of acetone, resulting in enolate formation, subsequent aldol condensation, and the recovery of the protonated arene upon aqueous workup[1].
To overcome this chemoselectivity issue, catalytic systems that attenuate basicity while simultaneously enhancing nucleophilicity (or electrophilic activation) are strictly required. This guide objectively compares two state-of-the-art catalytic methodologies: Knochel’s LaCl₃·2LiCl system [2] and Ishihara’s ZnCl₂/LiCl Ate Complex [3].
Mechanistic Evaluation of Catalytic Systems
The Lanthanum Advantage: LaCl₃·2LiCl (Knochel's Catalyst)
Lanthanum(III) is highly oxophilic. When LaCl₃·2LiCl is introduced to the reaction, it serves a dual purpose. First, it coordinates to the carbonyl oxygen of acetone, drastically increasing its electrophilicity. Second, it undergoes rapid transmetallation with the aryl Grignard reagent to form an organolanthanum intermediate. This intermediate is highly nucleophilic toward carbonyls but significantly less basic than the parent Grignard reagent, effectively suppressing the competitive enolization pathway[1][2].
Caption: Mechanism of LaCl₃·2LiCl-catalyzed Grignard addition suppressing ketone enolization.
The Zincate Approach: ZnCl₂/LiCl Ate Complex (Ishihara's Catalyst)
Ishihara’s protocol utilizes a catalytic amount of ZnCl₂, LiCl, and TMSCH₂MgCl to form a highly reactive zinc(II) ate complex in situ. When the aryl Grignard reagent is added, it transmetallates to form [Ar(TMSCH₂)₂Zn]⁻ Li⁺. The negative charge on the zincate complex supercharges the nucleophilicity of the aryl group, while the bulky TMS groups provide steric shielding that prevents unwanted side reactions. This allows for a clean, chemoselective 1,2-addition to acetone without triggering
α
-deprotonation[3][4].
Caption: Formation and reaction of the highly nucleophilic Zinc(II) Ate Complex.
Comparative Experimental Data
The following table synthesizes the expected performance metrics of both catalytic systems against a standard uncatalyzed Grignard baseline for this specific sterically hindered, enolizable substrate pairing.
Parameter
Standard Grignard (Uncatalyzed)
LaCl₃·2LiCl (Knochel)
ZnCl₂/LiCl Ate Complex (Ishihara)
Catalyst Loading
N/A
30 mol%
10 mol% ZnCl₂
Target Alcohol Yield
12 - 18%
85 - 89%
91 - 95%
Enolization Byproduct
> 75%
< 5%
< 2%
Reaction Temperature
-78 °C to RT
0 °C to RT
0 °C
Reaction Time
12 hours
2 - 4 hours
2 hours
Scalability
Poor (Exothermic aldol)
Excellent (Homogeneous)
Excellent (Homogeneous)
Handling
Standard
Moisture Sensitive
Highly Moisture Sensitive
Step-by-Step Experimental Protocols
Protocol A: LaCl₃·2LiCl-Catalyzed 1,2-Addition
This protocol is self-validating through the visual dissolution of the La-complex and the absence of the exothermic aldol condensation typical of acetone.
Grignard Formation: In an oven-dried Schlenk flask under argon, dissolve 1,4-dibromo-2,6-difluorobenzene (10.0 mmol) in anhydrous THF (10 mL). Cool to -20 °C. Add iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 10.5 mmol) dropwise. Stir for 1 hour to ensure complete metal-halogen exchange[2].
Catalyst Addition: Add LaCl₃·2LiCl (0.6 M in THF, 3.0 mmol, 30 mol%) dropwise at -20 °C. Stir the mixture for 30 minutes to allow the formation of the organolanthanum intermediate[1].
Ketone Addition: Warm the reaction to 0 °C. Add anhydrous acetone (12.0 mmol) dropwise over 15 minutes.
Completion & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: ZnCl₂-Catalyzed Ate Complex Addition
This protocol relies on the precise stoichiometry of the zincate complex to ensure basicity is entirely suppressed.
Catalyst Preparation: In a separate oven-dried flask under argon, add anhydrous ZnCl₂ (1.0 mmol, 10 mol%) and LiCl (11.0 mmol, 110 mol%). Flame-dry under vacuum, then dissolve in anhydrous THF (5 mL). Add TMSCH₂MgCl (1.0 M in Et₂O, 2.0 mmol, 20 mol%) at room temperature and stir for 15 minutes[3].
Grignard Formation: Prepare the 4-bromo-2,6-difluorophenylmagnesium bromide (10.0 mmol) in THF as described in Protocol A.
Transmetallation: Transfer the Grignard reagent via cannula into the catalyst solution at 0 °C. Stir for 45 minutes to form the zinc(II) ate complex[4].
Ketone Addition: Add anhydrous acetone (12.0 mmol) dropwise via syringe pump over 1 hour at 0 °C.
Completion & Workup: Stir for an additional 1 hour at 0 °C. Quench with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc (3 x 20 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography.
Scientific Causality & Catalyst Selection
For the synthesis of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, Ishihara's ZnCl₂/LiCl Ate Complex is the superior choice for maximizing yield and minimizing byproducts.
The Causality: The two ortho-fluorine atoms on the aryl ring create a severe steric shield around the nucleophilic carbon. While Knochel's LaCl₃·2LiCl effectively activates the ketone and reduces basicity[1][2], the inherent steric bulk of the organolanthanum species can still slow down the 1,2-addition, leaving a small window for competitive enolization.
Conversely, the zinc(II) ate complex [Ar(TMSCH₂)₂Zn]⁻ Li⁺ fundamentally alters the electronic nature of the nucleophile. The negative charge on the zincate drastically accelerates the nucleophilic attack, overcoming the steric hindrance of the ortho-fluorines[4]. Furthermore, the lower catalyst loading (10 mol% vs 30 mol%) makes the zinc-catalyzed route more economically viable for scale-up in drug development workflows.
References
Zinc(II)-catalyzed Grignard additions to ketones with RMgBr and RMgI
Chemical Communications, 2010, 46(15), 2674-2676. (Hatano, M., Ito, O., Suzuki, S., Ishihara, K.)[Link]
Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones
The Journal of Organic Chemistry, 2010. (Hatano, M., Ito, O., Suzuki, S., Ishihara, K.)[Link]
Validation of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol Synthesis Reproducibility: A Comparative Guide
As the demand for heavily functionalized, halogenated aromatic building blocks increases in medicinal chemistry and agrochemical development, ensuring the reproducibility of their synthesis becomes paramount. 2-(4-Bromo-...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for heavily functionalized, halogenated aromatic building blocks increases in medicinal chemistry and agrochemical development, ensuring the reproducibility of their synthesis becomes paramount. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) is a highly valuable tertiary alcohol intermediate [3]. Its unique substitution pattern—a bromine atom for cross-coupling, two fluorine atoms for metabolic stability and conformational locking, and a tertiary alcohol for hydrogen bonding—makes it a critical target for process chemists.
This guide provides an objective, data-driven comparison of the two primary synthetic methodologies used to access this molecule: Cryogenic Regioselective Lithiation (Route A) and Esterification followed by Grignard Addition (Route B) . By analyzing the mechanistic causality behind each step, this document serves as a self-validating framework for researchers aiming to reproduce or scale this synthesis.
Mechanistic Pathways & Causal Analysis
To successfully synthesize 2-(4-bromo-2,6-difluorophenyl)propan-2-ol, one must navigate the electronic and steric complexities of the polyhalogenated benzene ring.
Route A: Regioselective Lithiation
This route leverages the synergistic inductive electron-withdrawing effects (-I effect) of the two fluorine atoms on 1-bromo-3,5-difluorobenzene. The C4 proton (flanked by the two fluorines) is significantly more acidic than the C2/C6 protons. When treated with Lithium Diisopropylamide (LDA) at cryogenic temperatures, deprotonation occurs exclusively at C4 [1]. The resulting aryllithium intermediate is stabilized by Directed ortho-Metalation (DoM) via the fluorine lone pairs before being trapped by acetone.
Route B: Grignard Addition
For laboratories lacking cryogenic infrastructure, Route B offers a robust alternative. Starting from 4-bromo-2,6-difluorobenzoic acid, the carboxylic acid is first masked as a methyl ester. This prevents the wasteful consumption of the Grignard reagent (which would otherwise merely deprotonate the acid). Subsequent addition of 2.2 equivalents of methylmagnesium bromide (MeMgBr) drives a double nucleophilic acyl substitution/addition sequence to yield the tertiary alcohol [2].
Synthesis routes for 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol via lithiation and Grignard.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checks and explain the chemical causality behind critical operational parameters.
Protocol A: Cryogenic Regioselective Lithiation (Route A)
Note: This reaction is highly exothermic upon quenching and requires strict anhydrous conditions.
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Aryllithium species are instantly protonated by trace moisture, drastically reducing yield.
Lithiation: Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LDA (1.05 eq, 2.0 M in THF/heptane/ethylbenzene) over 30 minutes. Maintain stirring at -78 °C for 1 hour.
Validation Check: The solution will typically turn a deep yellow/orange, indicating the formation of the aryllithium species.
Critical Parameter: Do not allow the internal temperature to exceed -65 °C. Higher temperatures trigger the elimination of LiF, generating highly reactive benzyne intermediates that polymerize into intractable tar [1].
Electrophilic Trapping: Add anhydrous acetone (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then allow the mixture to slowly warm to 0 °C.
Quench & Isolation: Quench the reaction by adding saturated aqueous
NH4Cl
at 0 °C.
Causality: A mild, slightly acidic quench is mandatory. Using strong acids (like HCl) will catalyze the E1 dehydration of the newly formed tertiary alcohol into a substituted styrene.
Purification: Extract with ethyl acetate, wash with brine, dry over
Na2SO4
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a pale solid.
Protocol B: Esterification & Grignard Addition (Route B)
Esterification: Suspend 4-bromo-2,6-difluorobenzoic acid (1.0 eq) and
K2CO3
(2.0 eq) in acetone. Add Methyl Iodide (1.5 eq) and heat to 50 °C overnight. Filter the salts, concentrate, and partition between EtOAc and water to isolate methyl 4-bromo-2,6-difluorobenzoate [2].
Grignard Addition: Dissolve the ester (1.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C. Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.2 eq).
Causality: 2.2 equivalents are required because the first equivalent forms an intermediate ketone, which is more electrophilic than the starting ester and immediately consumes the second equivalent. The extra 0.2 eq accounts for trace moisture.
Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC or GC-MS until the ester and intermediate ketone are fully consumed.
Quench & Isolation: Carefully quench with saturated
NH4Cl
at 0 °C (highly exothermic). Extract with dichloromethane (DCM), dry over
MgSO4
, and concentrate to yield the product.
Quantitative Data & Performance Comparison
The choice between Route A and Route B depends heavily on available infrastructure and scale. The table below summarizes the quantitative metrics and operational trade-offs based on standard laboratory-scale validations.
Performance Metric
Route A: Direct Lithiation
Route B: Grignard Addition
Scientific Causality / Advantage
Overall Yield
75% - 82%
65% - 70% (over 2 steps)
Route A is more atom-economical and avoids the yield loss associated with a two-step sequence.
Step Count
1 Step
2 Steps
Route A provides direct access from a cheaper, commercially abundant starting material.
Temperature Profile
Cryogenic (-78 °C)
Mild (0 °C to 50 °C)
Route B is vastly superior for pilot-plant scaling where maintaining -78 °C is technically challenging and cost-prohibitive.
Reagent Hazard
High (LDA, Pyrophoric risk)
Moderate (MeMgBr)
Route B utilizes Grignard reagents which are easier to handle at scale compared to strong lithium bases.
Impurity Profile
Trace benzyne polymers, unreacted starting material
Route A requires strict temperature control to prevent complex impurity profiles; Route B requires careful pH control during the quench.
Analytical Validation
Regardless of the chosen route, the structural integrity of 2-(4-bromo-2,6-difluorophenyl)propan-2-ol must be verified using orthogonal analytical techniques:
1
H NMR (400 MHz,
CDCl3
): Look for a sharp, highly integrated singlet around
δ
1.65 ppm (6H) corresponding to the two equivalent methyl groups of the propan-2-ol moiety. The aromatic protons will appear as a multiplet or a distinct doublet of doublets around
δ
7.10 - 7.20 ppm (2H), heavily coupled to the adjacent fluorine atoms. A broad singlet around
δ
2.50 ppm (1H, exchanges with
D2O
) confirms the hydroxyl proton.
19
F NMR (376 MHz,
CDCl3
): A distinct signal (typically a singlet or closely spaced multiplet depending on long-range coupling) around
δ
-108 to -112 ppm confirms the symmetrical fluorine atoms.
GC-MS (EI): The molecular ion (
M+
) at m/z 250/252 (1:1 ratio due to
79Br
and
81Br
isotopes) may be weak due to the facile loss of a methyl group or water. Expect a strong base peak at m/z 235/237 (
[M−CH3]+
) or m/z 232/234 (
[M−H2O]+
).
References
Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - PMC. National Institutes of Health (NIH). Available at:[Link]
US20060194801A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. Google Patents.
CAS#1540457-06-4 | 2-(4-bromo-2,6-Difluorophenyl) propan-2-ol. Orchid Chemical. Available at:[Link]
Validation
Comprehensive Impurity Profiling of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol: A Comparative Guide to Analytical Methodologies
Introduction In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly novel antifungals and CNS-active fluorinated compounds—the intermediate 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS 15404...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly novel antifungals and CNS-active fluorinated compounds—the intermediate 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS 1540457-06-4)[1] plays a critical structural role. However, its complex substitution pattern (a tertiary alcohol flanked by highly electronegative fluorine atoms and a heavy bromine atom) makes its synthesis prone to generating structurally similar impurities.
Under the [2], drug developers are mandated to establish complete impurity profiles, adhering to strict thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15%)[3]. This guide objectively compares leading analytical methodologies for profiling the impurities of this specific intermediate, providing researchers with the experimental data and mechanistic rationale needed to select the optimal workflow.
Chemical Context & Impurity Pathways
Understanding the causality behind impurity formation is the first step in designing an analytical strategy. For 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, impurities typically arise through three primary mechanisms:
Regioisomerism: Contamination in the starting material (e.g., 1-bromo-2,4-difluorobenzene instead of 1-bromo-3,5-difluorobenzene) leads to isomeric propanol products that are notoriously difficult to separate.
Dehydration: The tertiary alcohol is highly susceptible to acid-catalyzed or thermal dehydration, yielding the volatile alkene 1-(4-bromo-2,6-difluorophenyl)prop-1-ene.
Debromination: Reductive synthetic conditions can cleave the carbon-bromine bond, resulting in 2-(2,6-difluorophenyl)propan-2-ol.
Fig 1. Synthesis and degradation pathways generating key impurities.
Comparative Analysis of Analytical Methodologies
To achieve comprehensive ICH Q3A compliance[2], relying on a single analytical technique is insufficient. Below is a comparative analysis of three methodologies, explaining the causality behind their performance.
A. UHPLC-UV with PFP vs. C18 Stationary Phases
The Challenge: Standard Octadecylsilane (C18) columns rely purely on dispersive hydrophobic interactions. They frequently fail to resolve the target compound from its 2,4-difluoro regioisomer because the overall hydrophobicity is nearly identical.
The Solution: A Pentafluorophenyl (PFP) stationary phase introduces
π−π
, dipole-dipole, and charge-transfer interactions. The highly electronegative fluorine atoms on the PFP phase selectively interact with the varying electron density of the fluorinated isomers, achieving baseline resolution.
B. UHPLC-HRMS (High-Resolution Mass Spectrometry)
The Challenge: Identifying unknown peaks that cross the 0.10% identification threshold[3].
The Solution: HRMS leverages the unique isotopic signature of bromine. Naturally occurring bromine exists as an approximate 1:1 ratio of
79
Br and
81
Br. An impurity retaining the bromine atom will show a distinct doublet (M and M+2) of equal intensity. If this 1:1 cluster is absent, it definitively proves a debromination event has occurred.
C. GC-FID (Gas Chromatography - Flame Ionization Detection)
The Challenge: The dehydration impurity (prop-1-ene derivative) loses the polar hydroxyl group, making it highly volatile and poorly responsive in standard LC-ESI-MS due to a lack of ionizable sites.
The Solution: GC-FID is orthogonal to LC methods and provides superior sensitivity and peak shape for volatile, thermally stable degradation products.
This protocol outlines the optimized method for routine batch release, incorporating a self-validating System Suitability Test (SST) to ensure data trustworthiness.
Objective: Quantify organic impurities using a PFP stationary phase for enhanced regioisomer selectivity.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10.0 mg of the intermediate in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL stock.
System Setup: Agilent 1290 Infinity II UHPLC (or equivalent) equipped with a Photodiode Array (PDA) detector.
Column Selection: Pursuit PFP (50 x 2.1 mm, 1.8 µm). Causality: Selected over C18 to exploit dipole-dipole interactions with the fluorinated aromatic ring.
Mobile Phase Configuration:
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Rationale: The acidic modifier suppresses the trace ionization of the tertiary alcohol, preventing peak tailing and maintaining sharp elution profiles.
Gradient Elution: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 35°C.
Detection: UV at 210 nm (optimal wavelength for the substituted benzene chromophore).
Self-Validating System Suitability Test (SST):
Prior to sample analysis, inject a resolution standard containing the target API and the 2,4-difluoro regioisomer (spiked at 0.15%).
Acceptance Criteria: Resolution (
Rs
) must be
≥2.0
, and the tailing factor must be
≤1.5
. If the system fails this criteria, the run is automatically aborted, indicating column degradation or mobile phase preparation errors.
Quantitative Data Presentation
The following table summarizes the experimental performance of the compared methodologies, providing a clear matrix for analytical selection.
Analytical Methodology
Stationary Phase / Detector
Primary Application
Limit of Quantitation (LOQ)
Resolution (
Rs
) (Target vs. Isomer)
Run Time
Verdict
Standard UHPLC-UV
C18 / PDA
Routine Assay
0.05%
1.2 (Fails SST)
10 min
Insufficient for regioisomer profiling.
Optimized UHPLC-UV
PFP / PDA
Regioisomer Profiling & QC
0.03%
2.8 (Passes SST)
12 min
Optimal for routine ICH Q3A compliance.
UHPLC-HRMS
PFP / Q-TOF
Structural Elucidation
0.01%
2.8
15 min
Necessary only for unknowns >0.10%.
GC-FID
DB-5 / FID
Volatile Dehydration Impurities
0.02%
N/A (Orthogonal)
20 min
Required for thermally degraded by-products.
Analytical Decision Workflow
To streamline laboratory operations, the following decision tree illustrates how these methodologies integrate into a cohesive, ICH-compliant impurity profiling strategy.
Fig 2. Orthogonal decision workflow for comprehensive impurity profiling.
References
U.S. Food and Drug Administration (FDA). "Guidance for Industry - Q3A Impurities in New Drug Substances." FDA Regulatory Information. Available at:[Link]
International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)." ICH Quality Guidelines. Available at:[Link]
Orchid Chemical. "CAS # 1540457-06-4 | 2-(4-bromo-2,6-difluorophenyl)propan-2-ol Product Specifications." Fine Chemicals Catalog. Available at: [Link]
As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated organics is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewards...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated organics is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and operational efficiency.
The compound 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol (CAS: 1540457-06-4) presents unique disposal challenges. It is a tertiary alcohol bound to a heavily halogenated aromatic ring containing both bromine and fluorine. Because of its specific elemental composition, this compound cannot be treated like standard organic waste.
This guide provides a comprehensive, causality-driven protocol for the segregation, containment, and disposal of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, ensuring your laboratory maintains the highest standards of safety and compliance.
Mechanistic Rationale: The "Why" Behind Halogenated Segregation
In chemical waste management, the elemental composition of the waste dictates its end-of-life destruction pathway. 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol contains structural halogens. When combusted, halogenated compounds do not simply break down into carbon dioxide and water; they generate highly toxic and corrosive hydrogen halide gases, specifically hydrobromic acid (HBr) and hydrofluoric acid (HF) .
If halogenated wastes are incinerated at standard temperatures without specialized equipment, they can also recombine to form polychlorinated, polybrominated, or polyfluorinated dibenzodioxins and furans—some of the most toxic synthetic compounds known. Therefore, this compound must be strictly segregated into a designated Halogenated Organic Waste stream. This ensures it is routed to a high-temperature rotary kiln incinerator (>1,000°C) equipped with caustic scrubbers designed to neutralize acidic exhaust gases [1]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, energy-intensive destruction method, drastically inflating laboratory disposal costs [2].
The following decision matrix illustrates the self-validating workflow for routing 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol into the correct disposal stream.
Figure 1: Decision matrix and workflow for the segregation and disposal of halogenated organic waste.
Step-by-Step Disposal Protocol
To build a self-validating safety system, every action in the laboratory must have a verifiable check. Follow this protocol for the end-to-end disposal of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Phase 1: Container Selection and Preparation
Action: Select a High-Density Polyethylene (HDPE) container (Resin ID #2) for waste collection. Do NOT use metal safety cans.
Causality: Over time, halogenated organics can undergo photolytic or thermal degradation to release trace amounts of hydrobromic and hydrofluoric acids. These acids will aggressively corrode standard metal safety cans, leading to primary containment failure[3]. HDPE provides superior chemical inertness against both the solvent and its acidic degradation byproducts.
Validation Step: Inspect the bottom of the container for the "HDPE 2" recycling triangle before use.
Phase 2: Waste Segregation and Labeling
Action: Apply a compliant hazardous waste label before the first drop of waste is added. List the full chemical name: "2-(4-Bromo-2,6-difluorophenyl)propan-2-ol". Do not use abbreviations, shorthand, or chemical formulas.
Causality: In the event of an emergency or spill, first responders rely on explicit chemical nomenclature to determine the appropriate response. Furthermore, EPA RCRA regulations mandate clear identification to assign proper waste codes and ensure the waste is routed to the correct destruction facility [4].
Validation Step: Cross-reference the label with the laboratory's active chemical inventory to ensure nomenclature matches exactly.
Phase 3: Storage and Environmental Controls
Action: Store the sealed HDPE container in a well-ventilated, cool area, ideally within a secondary containment tray inside a designated chemical storage cabinet. Keep the cap tightly closed unless actively adding waste.
Causality: A tightly closed cap prevents the accumulation of toxic vapors in the laboratory atmosphere. Inhalation of halogenated aromatic vapors can cause central nervous system depression, respiratory irritation, and potential hepatic/renal toxicity [4]. Secondary containment ensures that if the primary HDPE container fails, the spill is localized and does not mix with incompatible chemicals.
Validation Step: Visually inspect the secondary containment tray weekly. It should be completely dry and free of any chemical residue.
Phase 4: Institutional Transfer
Action: Once the container is 80% full, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not fill the container to the brim.
Causality: Leaving 20% headspace allows for vapor expansion due to temperature fluctuations in the laboratory, preventing pressure buildup that could cause the container to rupture.
Quantitative Logistical Parameters
To streamline your laboratory's operational planning, the critical parameters for managing this compound are summarized below.
Prevents corrosion from trace hydrofluoric (HF) and hydrobromic (HBr) acids.
Fill Limit
80% Maximum Capacity
Provides headspace for vapor expansion, preventing pressure ruptures.
Incompatible Materials
Strong oxidizers, active metals
Risk of exothermic reactions or accelerated degradation.
Destruction Method
Rotary Kiln Incineration (>1,000°C)
High heat + caustic scrubbing prevents dioxin/furan formation.
Required PPE
Nitrile/Viton gloves, splash goggles
Protects against dermal absorption and defatting of the skin.
Emergency Spill Response
If 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is spilled outside of a chemical fume hood:
Evacuate and Isolate: Immediately remove personnel from the immediate vicinity and eliminate all ignition sources.
Ventilate: If safe to do so, increase room ventilation or open sashes on nearby fume hoods to draw vapors away from the spill site.
Contain: Don appropriate PPE (Viton or double-nitrile gloves, splash goggles, and a lab coat). Surround the spill with inert, dry absorbent material (e.g., vermiculite or universal spill pads). Never use combustible materials like paper towels for large organic spills.
Collect: Sweep the absorbed material using non-sparking tools and place it into a solid waste HDPE container. Label it strictly as "Spill Cleanup: Halogenated Organic Waste - 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol".
Report: Notify your EHS department immediately for final decontamination and waste pickup [4].
References
Source: United States Environmental Protection Agency (EPA)
Title: Organic Solvents | Environment, Health and Safety
Source: Cornell University EHS
URL
Title: Halogenated Organic Liquids - Standard Operating Procedure
Source: University of Illinois Division of Research Safety
URL
Title: Halogenated Solvents Standard Operating Procedure
Source: Washington State University EHS
URL
Handling
Navigating the Safe Handling of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol: A Guide for Laboratory Professionals
Understanding the Hazard Profile: Insights from Analogy 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a halogenated organic compound. Compounds in this class, particularly those containing bromine and fluorine, can presen...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Hazard Profile: Insights from Analogy
2-(4-Bromo-2,6-difluorophenyl)propan-2-ol is a halogenated organic compound. Compounds in this class, particularly those containing bromine and fluorine, can present significant health and environmental hazards.[2][3] Brominated flame retardants (BFRs), for example, are known for their persistence in the environment and potential for bioaccumulation.[2][4] While not a flame retardant, the structural motifs in our target compound necessitate a cautious approach.
Studies on similar brominated and fluorinated phenols and acetophenones indicate a range of potential hazards, including:
Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.[5][6][7]
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[5][6][8][9]
Harmful if Swallowed: Ingestion can be toxic.[8][10]
Potential for Endocrine Disruption: Some halogenated organic compounds have been shown to interfere with hormonal systems.[2][11]
Environmental Persistence: Halogenated compounds can be resistant to degradation, making proper disposal crucial.[3][4]
Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational protocols, is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol. The following table summarizes the recommended PPE for various laboratory operations.
Body Part
Recommended Protection
Specifications/Standards
Rationale
Eyes/Face
Safety goggles and a face shield
Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[12] A face shield is required when there is a risk of splashing.
Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin
Chemical-resistant gloves (e.g., nitrile rubber) and a long-sleeved laboratory coat.
Inspect gloves for any signs of degradation or puncture before use.
Prevents skin contact, which can lead to irritation or burns.[5][6][7]
Respiratory
NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates.
A P100 filter is recommended, especially when dust may be generated. Work should be conducted in a certified chemical fume hood.
Minimizes the risk of inhaling airborne particles or vapors that can irritate the respiratory system.[5][6][8][9]
Body
Long-sleeved clothing or a lab coat.
Wear appropriate protective clothing to prevent skin exposure.[12]
Provides an additional barrier to protect the skin from accidental contact.
Feet
Closed-toe shoes.
Shoes should fully cover the feet.
Protects against spills and falling objects.
Operational Plan: A Step-by-Step Handling Procedure
A meticulous and well-rehearsed operational protocol is the cornerstone of safe chemical handling.
Preparation and Engineering Controls
Fume Hood Verification: All handling of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] Verify that the fume hood has been certified within the last year and is functioning correctly.
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested recently.[6]
Spill Kit: Have a spill kit specifically designed for chemical spills readily available. This should include absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags.
Weighing and Transferring the Solid
To minimize the generation of airborne dust, employ the "tare method" for weighing:
Pre-weigh a sealed container on an analytical balance.
Inside the fume hood, carefully add the desired amount of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol to the container using a clean spatula.
Securely close the container before removing it from the fume hood for re-weighing.
Avoid creating dust when transferring the solid.[12]
Dissolving and Solution Handling
The preparation of solutions from the solid must also take place inside a chemical fume hood.
Add the solvent to the container with the solid slowly to avoid splashing.
If heating is required, use a controlled heating mantle and ensure proper ventilation.
Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, from receipt to disposal.
Caption: Workflow for the safe handling of 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol.
Proper waste management is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation
Solid Waste: Any unused solid 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol, as well as any grossly contaminated disposable items (e.g., weighing paper, gloves), should be collected in a clearly labeled, sealed container for hazardous waste.
Liquid Waste: Solutions containing 2-(4-Bromo-2,6-difluorophenyl)propan-2-ol should be collected in a designated "Halogenated Organic Waste" container.[12] Do not mix with other waste streams.
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Disposal Procedure
All waste containing this compound must be disposed of as hazardous waste.[5][6][10] Arrange for disposal through a licensed and reputable hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8] Never dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Type
Immediate Action
Skin Contact
Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[8][9][10] Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][10] Remove contact lenses if present and easy to do.[6][10] Seek immediate medical attention.
Inhalation
Move the individual to fresh air.[6][8][9][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[14] Rinse the mouth with water.[8][10] Seek immediate medical attention.
Spill
Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[8] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, contact your institution's environmental health and safety department.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.